3-Methyl-GABA
Description
Properties
IUPAC Name |
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUYXWLPXNCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a compound with known anticonvulsant properties. The primary mechanism of action is understood to be the dual activation of two key enzymes in the GABAergic system: L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, and GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism. This dual action suggests a complex role in modulating GABA levels in the central nervous system. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its primary pharmacological effect is attributed to its ability to activate both L-glutamic acid decarboxylase (GAD) and GABA aminotransferase (GABA-T).[1][2] This dual activation is considered the main driver of its anticonvulsant activity.[1] The activation of GAD, the enzyme that synthesizes GABA from glutamate, is stereoselective, with a preference for the (R)-isomer of this compound.[2] Some evidence also suggests that this compound can fit into the binding pocket of the GABAA receptor, although its affinity and functional activity at this receptor are not well-characterized.[2]
Activation of L-Glutamic Acid Decarboxylase (GAD)
The activation of GAD by this compound leads to an increased rate of GABA synthesis from glutamate. This is a key aspect of its potential therapeutic effect, as enhanced GABA levels can bolster inhibitory neurotransmission, a mechanism often targeted in the treatment of seizures.
Activation of GABA Aminotransferase (GABA-T)
Paradoxically, this compound also activates GABA-T, the enzyme that breaks down GABA. This seemingly contradictory action complicates a simple interpretation of its net effect on GABA levels. The overall impact on GABAergic tone likely depends on the relative activation of GAD and GABA-T in specific neuronal compartments and the metabolic state of the cells.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Enzyme Activation Data
| Compound | Enzyme | Activity | Concentration | % Activation | Stereoselectivity | Reference |
| This compound | L-Glutamic Acid Decarboxylase (GAD) | Activator | Data not available | Data not available | Prefers (R)-isomer | |
| This compound | GABA Aminotransferase (GABA-T) | Activator | Data not available | Data not available | Not specified |
Note: Specific quantitative data such as activation constants (K_act) or percentage of activation at given concentrations from the primary literature (Silverman et al., 1991) were not available in the searched resources.
Table 2: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Reference |
| This compound | GABAA Receptor | Data not available | Not specified |
Note: While this compound is reported to fit the binding pocket of the GABAA receptor, specific binding affinity data is not available.
Table 3: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | ED50 | Reference |
| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine (a derivative) | Mice | Maximal Electroshock (MES) | 21.05 mg/kg |
Note: The ED50 value is for a derivative of this compound, not the parent compound.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized as an influence on the central metabolic pathways of GABA.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is a composite based on established methods for measuring GAD activity.
Objective: To determine the effect of this compound on the enzymatic activity of GAD.
Principle: GAD catalyzes the conversion of glutamate to GABA. The activity of the enzyme can be quantified by measuring the amount of GABA produced over time.
Materials:
-
Partially purified GAD enzyme preparation (e.g., from mouse brain homogenate)
-
L-Glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Stopping solution (e.g., 0.1 M HCl)
-
GABA detection system (e.g., HPLC with pre-column derivatization, or a fluorometric assay kit)
Procedure:
-
Enzyme Preparation: Prepare a crude or partially purified GAD enzyme solution from a biological source (e.g., mouse brain). Homogenize the tissue in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Control: Assay Buffer, L-Glutamic Acid, PLP, and enzyme solution.
-
Test: Assay Buffer, L-Glutamic Acid, PLP, this compound (at various concentrations), and enzyme solution.
-
Blank: Assay Buffer, L-Glutamic Acid, PLP, and heat-inactivated enzyme solution.
-
-
Initiation of Reaction: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the GAD enzyme solution.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., 0.1 M HCl).
-
GABA Quantification: Measure the concentration of GABA in each tube using a suitable detection method.
-
Data Analysis: Calculate the specific activity of GAD (e.g., in nmol of GABA produced per minute per mg of protein). Determine the percentage activation by this compound relative to the control.
GABA Aminotransferase (GABA-T) Activity Assay
This protocol is adapted from established spectrophotometric methods for GABA-T activity.
Objective: To quantify the activation of GABA-T by this compound.
Principle: GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The reaction can be coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Partially purified GABA-T enzyme preparation
-
GABA (substrate)
-
α-Ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH, coupling enzyme)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Assay Buffer, GABA, α-ketoglutarate, NADP+, SSADH, and either vehicle (control) or this compound (test).
-
Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiation of Reaction: Initiate the reaction by adding the GABA-T enzyme solution to the cuvette and mix gently.
-
Kinetic Measurement: Immediately start recording the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Data Analysis: Calculate the initial rate of the reaction (ΔA340/min). Convert this rate to specific activity (e.g., in nmol of NADPH produced per minute per mg of protein) using the molar extinction coefficient of NADPH. Determine the percentage activation by this compound.
GABAA Receptor Binding Assay
This is a representative protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.
Principle: The affinity of an unlabeled compound (this compound) for the GABAA receptor is determined by its ability to compete with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) for binding to the receptor in a membrane preparation.
Materials:
-
Synaptosomal membrane preparation from brain tissue (e.g., rat cortex)
-
Radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol)
-
Unlabeled this compound (test compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-citrate buffer, pH 7.1)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from brain tissue by homogenization and differential centrifugation.
-
Assay Setup: In a series of tubes, set up the following:
-
Total Binding: Membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Membranes, radiolabeled ligand, and a high concentration of unlabeled GABA.
-
Competition: Membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound presents a complex mechanism of action centered on the dual activation of the primary enzymes of GABA synthesis and degradation. While its anticonvulsant properties are established, a more detailed quantitative understanding of its effects on GAD and GABA-T, as well as its potential interactions with GABAA receptors, is necessary to fully elucidate its pharmacological profile. Further research, particularly obtaining precise kinetic data for enzyme activation and receptor binding, will be crucial for the rational development of this compound or its derivatives as potential therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
An In-Depth Technical Guide to the Synthesis and Purification of 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a key GABA analogue with significant anticonvulsant properties. The document details various synthetic pathways, including racemic and asymmetric routes, and outlines robust purification methodologies essential for obtaining high-purity material for research and development.
Introduction
This compound, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant agent that functions as a potent activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD), crucial enzymes in the metabolism and synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3][4] The activation of GAD is stereoselective, showing a preference for the (R)-isomer of this compound.[2] Given its therapeutic potential, efficient and stereocontrolled synthesis and purification methods are of high interest to the scientific community.
This guide explores established chemical synthesis strategies, many of which are adapted from the development of structurally similar, commercially successful drugs like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). It also provides detailed protocols and workflows for purification, addressing the common challenges associated with isolating small, polar, zwitterionic molecules.
Biological Context: The GABA Shunt
To understand the role of this compound, it is essential to first understand the metabolic pathway it modulates. The GABA shunt is a closed-loop process in the brain responsible for the synthesis and degradation of GABA from glutamate, which is ultimately derived from glucose. This compound's therapeutic effect is derived from its ability to activate key enzymes within this pathway.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, focusing on either the resolution of a racemic mixture or the direct synthesis of a single enantiomer (asymmetric synthesis).
A common and robust method involves synthesizing a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent. A well-documented approach for the analogous compound Pregabalin involves the Hofmann rearrangement of an amide precursor derived from 3-isobutylglutaric anhydride.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic 3-(carbamoylmethyl)-4-methylbutanoic acid in a suitable solvent (e.g., chloroform, ethyl acetate, or tetrahydrofuran).
-
Add one equivalent of a chiral amine, such as (R)-(+)-α-phenylethylamine, to the solution.
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Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The salt can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free (R)- or (S)-amide enantiomer, which can be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its hydrochloride salt.
Asymmetric synthesis provides direct access to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A powerful method is the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing a removable chiral auxiliary.
Experimental Protocol: Diastereoselective Michael Addition
-
Reaction Setup: In a nitrogen-flushed flask, dissolve the chiral α,β-unsaturated oxazolidinone substrate in a suitable solvent.
-
Addition: Add nitromethane and a catalytic amount of a base such as tetramethylguanidine (TMG).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Workup: Quench the reaction, and extract the product into an organic solvent. Purify the crude Michael adduct by crystallization from a solvent like ethyl acetate to yield a product with high diastereomeric excess (de).
-
Subsequent Steps: The chiral auxiliary is then cleaved (e.g., with alkaline hydrogen peroxide), and the nitro group is reduced to the primary amine to yield the final product.
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Lipases are commonly used for the kinetic resolution of racemic esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Buffer Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer) at the optimal pH for the selected lipase.
-
Reaction: Suspend the racemic ester intermediate in the buffer. Add the lipase (e.g., from Candida antarctica).
-
Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by measuring the consumption of the starting material or formation of the product via chiral HPLC.
-
Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Separation: Separate the unreacted (S)-ester from the hydrolyzed (R)-acid by extraction. The acid will be in the aqueous phase (as a salt), while the ester remains in the organic phase.
Purification Methodologies
The purification of this compound is critical for removing reaction byproducts, unreacted starting materials, and the undesired enantiomer. Its zwitterionic nature requires specific purification strategies.
A typical multi-step purification process is often required to achieve high purity suitable for pharmaceutical applications.
Experimental Protocols: Purification
-
Recrystallization: This is a fundamental technique for purifying solid intermediates and the final product.
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water/ethanol).
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove insoluble materials.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
-
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for separating zwitterionic compounds like amino acids from charged or neutral impurities.
-
Resin Preparation: Pack a column with a suitable cation exchange resin (e.g., Amberlite 200C) and activate it according to the manufacturer's protocol.
-
Loading: Dissolve the crude this compound in an aqueous solution and adjust the pH to be below its isoelectric point (pI), ensuring the molecule has a net positive charge and binds to the cation exchange resin.
-
Washing: Wash the column with deionized water or a low-concentration buffer to remove unbound neutral and anionic impurities.
-
Elution: Elute the bound this compound using a gradient of a basic solution, such as aqueous ammonia. The increasing pH neutralizes the amine, reducing its affinity for the resin and allowing it to elute.
-
Collection: Collect fractions and analyze for the presence of the product (e.g., by TLC or HPLC). Pool the pure fractions and remove the solvent under reduced pressure.
-
Summary of Quantitative Data
The selection of a synthetic and purification route often depends on achievable yields, purity, and stereoselectivity. The following tables summarize typical quantitative data reported for the synthesis of GABA analogs.
Table 1: Comparison of Synthetic Routes for Chiral GABA Analogs
| Synthetic Route | Key Method | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Chiral Resolution | Diastereomeric Salt Crystallization | 35-45% (per enantiomer) | >99% after recrystallization | |
| Asymmetric Synthesis | Chiral Auxiliary (Michael Addition) | 65-78% (for key steps) | >99% after crystallization | |
| Enzymatic Resolution | Lipase-Catalyzed Hydrolysis | ~42% (85% of theoretical max) | >99% |
Table 2: Purification Methodologies and Expected Outcomes
| Purification Method | Principle | Key Parameters | Typical Purity Achieved | Reference |
| Recrystallization | Differential solubility | Solvent choice, temperature gradient | 98-99.5% | |
| Ion-Exchange Chromatography | Separation by charge | Resin type, pH, eluent concentration | >99% | |
| Chiral HPLC | Enantioselective interaction | Chiral stationary phase, mobile phase | >99.9% (analytical/prep scale) |
Conclusion
The synthesis and purification of this compound can be accomplished through a variety of robust and well-established methods. The choice of a specific pathway depends on the desired scale, stereochemical purity, and available resources. Asymmetric synthesis or enzymatic resolution are preferred for producing enantiomerically pure material efficiently, while classical resolution remains a viable, albeit lower-yielding, alternative. A multi-step purification process combining recrystallization and ion-exchange chromatography is crucial for achieving the high purity required for biological and pharmaceutical applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and purify this compound for advanced studies.
References
Biological Activity of 3-Methyl-GABA Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant interest in drug development for their potential as anticonvulsant, anxiolytic, and sedative agents. This technical guide focuses on the biological activity of the stereoisomers of 3-Methyl-GABA, a substituted GABA analogue. While the available scientific literature indicates its role as an activator of key enzymes in GABA metabolism, a comprehensive quantitative comparison of the individual (R)- and (S)-enantiomers is notably limited. This document summarizes the current understanding of this compound's activity, provides generalized experimental protocols for its study, and outlines the key signaling pathways involved.
Introduction
This compound is a derivative of GABA with a methyl group at the 3-position. This substitution introduces a chiral center, resulting in two stereoisomers: (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. The biological activity of such analogues is often stereoselective, with one enantiomer exhibiting significantly different potency or efficacy compared to the other. This compound has been identified as an anticonvulsant agent that acts as a potent activator of GABA aminotransferase (GABA-T) and also activates L-glutamic acid decarboxylase (GAD).[1][2][3] The activation of GAD is reported to be stereoselective, with a preference for the (R)-isomer of this compound.
Known Biological Activities
The primary reported biological activities of this compound revolve around its interaction with two key enzymes in the GABAergic system:
-
GABA Aminotransferase (GABA-T) Activation: this compound is described as an activator of GABA-T, the enzyme responsible for the degradation of GABA. This activity is somewhat counterintuitive for an anticonvulsant, as GABA-T inhibition is a more common strategy to increase synaptic GABA levels. The precise mechanism and physiological consequences of GABA-T activation by this compound require further elucidation.
-
L-Glutamic Acid Decarboxylase (GAD) Activation: this compound also activates GAD, the enzyme that synthesizes GABA from glutamate. This action would lead to increased GABA levels, providing a clear mechanism for its anticonvulsant effects. Notably, this activation is stereoselective, favoring the (R)-enantiomer.
Currently, there is a significant lack of publicly available quantitative data (e.g., EC50, Ki, IC50 values) to definitively compare the potency and efficacy of the (R)- and (S)-isomers of this compound on these enzymes, as well as on GABA receptors and transporters.
Quantitative Data Summary
A thorough review of the scientific literature did not yield specific quantitative data on the binding affinities or enzymatic activity modulation for the individual (R)- and (S)-isomers of this compound. The tables below are structured to accommodate such data should it become available through future research.
Table 1: Enantiomeric Activity of this compound on GABAergic Enzymes
| Enzyme | Isomer | Activity Type | Potency (e.g., EC50) | Efficacy (e.g., % max activation) | Reference |
| GABA Aminotransferase (GABA-T) | (R)-3-Methyl-GABA | Activator | Data not available | Data not available | |
| (S)-3-Methyl-GABA | Activator | Data not available | Data not available | ||
| L-Glutamic Acid Decarboxylase (GAD) | (R)-3-Methyl-GABA | Activator | Data not available | Data not available | |
| (S)-3-Methyl-GABA | Activator | Data not available | Data not available |
Table 2: Binding Affinities of this compound Isomers for GABA Receptors
| Receptor Subtype | Isomer | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| GABAA | (R)-3-Methyl-GABA | Data not available | |||
| (S)-3-Methyl-GABA | Data not available | ||||
| GABAB | (R)-3-Methyl-GABA | Data not available | |||
| (S)-3-Methyl-GABA | Data not available |
Table 3: Inhibitory Activity of this compound Isomers on GABA Transporters
| Transporter Subtype | Isomer | Inhibitory Potency (IC50/Ki) | Substrate | Cell/Tissue Model | Reference |
| GAT-1 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||
| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||
| GAT-2 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||
| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||
| GAT-3 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||
| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||
| BGT-1 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||
| (S)-3-Methyl-GABA | Data not available | [3H]GABA |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and generalized workflows for its investigation.
Figure 1: Influence of this compound isomers on GABA metabolism.
Figure 2: General experimental workflow for studying this compound isomers.
Experimental Protocols (Generalized)
The following sections provide generalized protocols for key experiments. These should be adapted and optimized for specific laboratory conditions and research questions.
Synthesis and Chiral Separation of this compound Isomers
Synthesis (General Approach):
-
Starting Material: A common starting point is a suitable precursor containing the carbon skeleton, such as a derivative of glutaric anhydride or a Michael acceptor.
-
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via various organic reactions, such as alkylation of an enolate or conjugate addition.
-
Formation of the Amino Group: The amino group is typically introduced via reduction of a nitro group or an azide, or through amination of a suitable precursor.
-
Purification: The final product is purified using standard techniques like crystallization or column chromatography.
Chiral Separation:
The racemic mixture of this compound can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
-
Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and isopropanol) needs to be optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is typically used for detection.
GAD Activity Assay
This protocol is based on the colorimetric determination of GABA produced from glutamate.
Materials:
-
Purified or recombinant GAD enzyme
-
L-glutamic acid (substrate)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Pyridoxal-5'-phosphate (PLP, a cofactor for GAD)
-
Assay buffer (e.g., acetate buffer, pH 4.6)
-
Colorimetric detection reagents (e.g., GABase system)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, and L-glutamic acid.
-
Add varying concentrations of (R)-3-Methyl-GABA or (S)-3-Methyl-GABA to the wells of the microplate. Include control wells with no activator.
-
Initiate the reaction by adding the GAD enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of GABA produced using a colorimetric method, such as a GABase-coupled enzyme assay that leads to a change in absorbance.
-
Plot the enzyme activity as a function of the activator concentration to determine the EC50 for each isomer.
GABA-T Activity Assay
This protocol measures the activity of GABA-T by monitoring the conversion of GABA to succinic semialdehyde.
Materials:
-
Purified or recombinant GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
NADP+ and succinic semialdehyde dehydrogenase (for coupled assay)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.
-
Add varying concentrations of (R)-3-Methyl-GABA or (S)-3-Methyl-GABA to the reaction tubes. Include control tubes with no activator.
-
Initiate the reaction by adding the GABA-T enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction.
-
Calculate the initial reaction rates for each concentration of the activators.
-
Plot the reaction rate as a function of the activator concentration to determine the kinetic parameters for each isomer.
GABA Receptor Binding Assay
This generalized protocol describes a competitive radioligand binding assay to determine the affinity of this compound isomers for GABAA or GABAB receptors.
Materials:
-
Tissue preparation (e.g., rat brain membranes) expressing GABA receptors.
-
Radioligand specific for the receptor of interest (e.g., [3H]muscimol for GABAA, [3H]GABA or [3H]baclofen for GABAB).
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA.
-
Unlabeled ligand for determining non-specific binding (e.g., GABA).
-
Incubation buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ((R)- or (S)-3-Methyl-GABA).
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki for each isomer.
Conclusion and Future Directions
The available evidence suggests that this compound is a biologically active molecule with anticonvulsant properties, likely mediated through the activation of GAD and GABA-T. The stereoselectivity of GAD activation, favoring the (R)-isomer, highlights the importance of studying the enantiomers of this compound individually. However, the current body of scientific literature is deficient in detailed, quantitative data that would allow for a comprehensive understanding of the structure-activity relationship of the this compound isomers.
Future research should focus on:
-
Quantitative Enzymology: Determining the EC50 values for the activation of GAD and GABA-T by both (R)- and (S)-3-Methyl-GABA.
-
Receptor Pharmacology: Characterizing the binding affinities (Ki) of the individual isomers at various GABA receptor subtypes (GABAA and GABAB).
-
Transporter Interactions: Investigating the inhibitory potency (IC50/Ki) of each isomer on the different GABA transporters (GATs).
-
In Vivo Studies: Conducting comparative in vivo studies to assess the anticonvulsant efficacy and pharmacokinetic profiles of the individual enantiomers.
A more complete pharmacological profile of the this compound isomers will be invaluable for understanding their therapeutic potential and for the rational design of new, more potent, and selective GABAergic drugs.
References
An In-depth Technical Guide on the Effects of 3-Methyl-GABA on the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), focusing on its known mechanisms of action within the GABAergic system. While direct quantitative data on its interaction with GABA receptors is limited in publicly accessible literature, this document summarizes the existing knowledge on its enzymatic effects and outlines detailed experimental protocols for its further characterization.
Introduction to this compound
This compound, also known as 4-amino-3-methylbutanoic acid, is a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] It is recognized for its anticonvulsant properties.[2] The primary mechanism of action of this compound is understood to be the modulation of GABA metabolism through its effects on two key enzymes: GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).[1][3]
Data Presentation: Enzymatic Activity of this compound
| Compound | Enzyme | Action | Potency/Efficacy | Stereoselectivity | Reference |
| This compound | GABA aminotransferase (GABA-T) | Activator | Potent | Not specified | [3] |
| This compound | L-glutamic acid decarboxylase (GAD) | Activator | - | GAD activation is stereoselective for the (R)-isomer. |
Note: Specific quantitative values for potency (e.g., EC50) or efficacy (e.g., Vmax) are not consistently reported in the available literature.
Signaling and Mechanistic Pathways
The following diagrams illustrate the context of this compound's action within the broader GABAergic system.
Experimental Protocols for Characterization
The following protocols describe standard methodologies to quantitatively assess the interaction of a compound like this compound with GABA receptors.
These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.
Protocol for GABA-A Receptor Binding Assay:
-
Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose solution (0.32 M sucrose, pH 7.4).
-
Perform differential centrifugation to isolate synaptic membranes.
-
Wash the membrane preparation multiple times in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes (0.1-0.2 mg of protein per well) with a fixed concentration of a GABA-A receptor-specific radioligand, such as [3H]muscimol (e.g., 2-5 nM).
-
Add varying concentrations of unlabeled this compound (e.g., from 1 nM to 1 mM).
-
For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM) or a competitive antagonist like bicuculline (e.g., 100 µM).
-
Incubate the mixture at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.
-
-
Termination and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for GABA-B Receptor Binding Assay:
-
The protocol is similar to the GABA-A assay, but with the following modifications:
-
Radioligand: Use a GABA-B receptor-specific radioligand, such as [3H]GABA (in the presence of a GABA-A blocker like isoguvacine) or [3H]baclofen.
-
Non-specific binding: Use a high concentration of unlabeled baclofen or GABA.
-
These functional assays measure the effect of a compound on the ion flow through receptor channels.
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA-A and GABA-B receptors and to quantify its potency (EC50 or IC50) and efficacy.
Protocol for GABA-A Receptor Functional Assay (using Xenopus oocytes or cultured neurons):
-
System Preparation:
-
Express the desired GABA-A receptor subunits (e.g., α1β2γ2) in Xenopus laevis oocytes or use cultured neurons endogenously expressing GABA-A receptors.
-
For two-electrode voltage clamp in oocytes, impale the cell with two microelectrodes. For patch-clamp, establish a whole-cell configuration on a neuron.
-
Clamp the membrane potential at a holding potential where GABA-A receptor-mediated currents (chloride currents) are readily measured (e.g., -60 to -80 mV).
-
-
Agonist Testing:
-
Perfuse the cell with increasing concentrations of this compound and record the induced current.
-
Construct a concentration-response curve to determine the EC50 and maximum efficacy relative to GABA.
-
-
Antagonist Testing:
-
Apply a fixed, submaximal concentration of GABA (e.g., EC50) to elicit a control current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
A decrease in the GABA-evoked current indicates competitive or non-competitive antagonism. Calculate the IC50.
-
-
Positive Allosteric Modulator (PAM) Testing:
-
Apply a low, threshold concentration of GABA (e.g., EC5-10).
-
Co-apply this low concentration of GABA with increasing concentrations of this compound.
-
Potentiation of the GABA-evoked current suggests positive allosteric modulation. Determine the EC50 for potentiation.
-
Protocol for GABA-B Receptor Functional Assay:
-
GABA-B receptors are G-protein coupled receptors that modulate K+ and Ca2+ channels.
-
The assay setup is similar, but the measured outcome is the modulation of inwardly rectifying K+ channels (GIRK channels) or the inhibition of voltage-gated Ca2+ channels.
-
Agonist activity is observed as an outward K+ current or a reduction in Ca2+ current.
-
Conclusion and Future Directions
This compound is an intriguing modulator of the GABAergic system with established effects on the synthesis and degradation of GABA. Its primary described actions are the activation of GAD and GABA-T. While molecular modeling studies suggest a potential interaction with the GABA-A receptor binding pocket, there is a notable absence of direct, quantitative experimental data to confirm this interaction and characterize its nature (i.e., affinity, potency, and efficacy).
For drug development professionals and researchers, the immediate path forward involves a systematic characterization of this compound using the standard, robust protocols outlined in this guide. Determining its direct effects on various GABA receptor subtypes is crucial to fully understanding its pharmacological profile and evaluating its therapeutic potential beyond its known enzymatic activities. Such studies will clarify whether this compound's anticonvulsant effects are solely due to the modulation of GABA levels or if direct receptor interactions play a significant role.
References
The Discovery and Early History of 3-Methyl-GABA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and early history of 3-Methyl-GABA (4-Amino-3-methylbutanoic acid), a pivotal molecule in the exploration of GABAergic neurotransmission and anticonvulsant therapies. First synthesized and identified as a novel anticonvulsant by the research group of Richard B. Silverman at Northwestern University in the late 1980s and early 1990s, this compound was among the first compounds identified to exert its effect through the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document provides a comprehensive overview of its discovery, initial synthesis, and the early in-vitro and in-vivo experimental findings that established its significance. Detailed experimental protocols, quantitative data from seminal studies, and diagrams of relevant biological pathways and experimental workflows are presented to provide a thorough resource for researchers in neuroscience and drug development.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a variety of neurological disorders, including epilepsy.[1] The development of therapeutic agents that modulate the GABAergic system has been a cornerstone of epilepsy research for decades. In the late 1980s, a novel approach to increasing GABAergic tone was explored: the direct activation of its synthesizing enzyme, L-glutamic acid decarboxylase (GAD). This led to the discovery of a new class of anticonvulsant agents, the 3-alkyl-4-aminobutyric acids, with this compound as a key member.
Discovery and Historical Context
The discovery of this compound is credited to the laboratory of Professor Richard B. Silverman at Northwestern University.[2] The research, conducted in the late 1980s and early 1990s, was part of a broader effort to design molecules that could modulate GABA levels in the brain as a potential treatment for epilepsy.[3][4] The seminal paper, "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase," was published in the Journal of Medicinal Chemistry in 1991 by Silverman and his colleagues, including Ryszard Andruszkiewicz, who synthesized a series of these novel molecules.[5]
This discovery was significant as it presented a new mechanistic approach to anticonvulsant therapy. At the time, many existing antiepileptic drugs targeted GABA receptors or ion channels. The concept of activating GAD to increase endogenous GABA production was a novel strategy. This line of research also led to the synthesis of related compounds, including 3-isobutyl-GABA, which would later become the blockbuster drug pregabalin (Lyrica). While the GAD activation mechanism was later found to be less critical to the clinical efficacy of pregabalin than its effects on calcium channels, the initial discovery of these GAD-activating compounds, including this compound, was a pivotal step in the development of this important class of drugs.
Chemical Synthesis
The initial synthesis of this compound and its analogs was a key achievement of the Silverman group. While the full detailed protocol for every analog was not published in the initial communication, the general synthetic route for 3-alkyl-4-aminobutanoic acids was described. The synthesis of the parent compound, 4-amino-3-methylbutanoic acid, can be achieved through various synthetic routes, often involving the introduction of the methyl group at the 3-position of a four-carbon backbone.
Representative Synthetic Workflow
Figure 1: Generalized synthetic workflow for 3-Alkyl-GABA analogs.
Mechanism of Action and Signaling Pathways
The primary mechanism of action initially proposed for this compound was the activation of L-glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA. By increasing the activity of GAD, this compound was hypothesized to lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.
In addition to its effects on GAD, this compound was also investigated for its interaction with GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism. Inhibition of GABA-T is another therapeutic strategy to increase synaptic GABA levels.
GABAergic Synaptic Signaling Pathway
Figure 2: Simplified GABAergic synapse showing the points of action for this compound.
Quantitative Data
The initial studies on this compound and its analogs provided key quantitative data on their biological activity. This data is summarized in the tables below. It is important to note that comprehensive pharmacokinetic and receptor binding data for this compound is limited in publicly available literature, as the focus of development shifted to other analogs like pregabalin.
Table 1: Anticonvulsant Activity of this compound
| Test Model | Species | Route of Administration | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not specified in abstract |
Note: The 1992 paper by Taylor et al. states that all compounds in the series were active anticonvulsant agents, but the specific ED50 for this compound is not provided in the abstract. Further analysis of the full text is required for this specific data point.
Table 2: In-Vitro Enzymatic Activity of this compound
| Enzyme | Assay Type | Result | Reference |
| L-Glutamic Acid Decarboxylase (GAD) | Activation | Activator | |
| GABA Aminotransferase (GABA-T) | Inhibition | Substrate |
Note: The initial 1991 paper identifies 3-alkyl-4-aminobutyric acids as GAD activators. A separate study indicates that 3-alkyl substituted GABA analogs act as substrates for GABA-T.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early evaluation of this compound.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.
Protocol:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.
-
Drug Administration: The test compound (this compound) is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses.
-
Time to Peak Effect: Seizure testing is conducted at different time points after drug administration to determine the time of peak effect.
-
Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Experimental Workflow for MES Test
Figure 3: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay measures the ability of a compound to activate GAD, typically by quantifying the production of GABA from glutamate.
Protocol:
-
Enzyme Preparation: A partially purified preparation of GAD is obtained from mouse or rat brain homogenates.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate), the GAD cofactor pyridoxal-5'-phosphate (PLP), and the substrate L-glutamic acid (often radiolabeled, e.g., with 14C).
-
Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated with the enzyme preparation at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The enzymatic reaction is stopped after a specific time by methods such as heat inactivation or the addition of an acid.
-
Quantification of GABA: The amount of GABA produced is quantified. If a radiolabeled substrate is used, the radiolabeled GABA can be separated from the unreacted glutamate by techniques like ion-exchange chromatography or thin-layer chromatography, followed by scintillation counting.
-
Data Analysis: The rate of GABA formation in the presence of the test compound is compared to the basal rate to determine the percentage of GAD activation.
Conclusion
The discovery of this compound by Richard B. Silverman's research group at Northwestern University marked a significant advancement in the field of anticonvulsant drug development. As one of the first identified activators of L-glutamic acid decarboxylase, it introduced a novel mechanism of action for increasing GABAergic inhibition in the brain. Although the focus of clinical development later shifted to its analog, pregabalin, the initial research on this compound laid a critical foundation for the development of this important class of therapeutics. The synthesis, early biological evaluation, and mechanistic studies of this compound remain a noteworthy chapter in the history of neuroscience and medicinal chemistry, demonstrating the value of innovative approaches to targeting neurotransmitter systems for the treatment of neurological disorders.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Richard Bruce Silverman - Wikipedia [en.wikipedia.org]
- 3. Mechanism-Based &Structure-Based Inhibitors of GABA-AT - Richard Silverman [grantome.com]
- 4. Richard B. Silverman: Department of Chemistry - Northwestern University [chemistry.northwestern.edu]
- 5. Faculty Profile Faculty Profiles: Feinberg School of Medicine [feinberg.northwestern.edu]
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), also known as 4-amino-3-methylbutanoic acid, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As an anticonvulsant agent, its primary mechanism of action involves the modulation of GABAergic neurotransmission through the activation of key enzymes involved in GABA metabolism.[1][2][3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including detailed experimental protocols and visual representations of its mechanism of action.
Chemical Properties
This compound is a small molecule with a straightforward aliphatic structure. The presence of both a carboxylic acid and an amino group confers it amphoteric properties. The compound is typically available as a free acid or in various salt forms.
Structure and Nomenclature
-
IUPAC Name: 4-amino-3-methylbutanoic acid[1]
-
Chemical Formula: C₅H₁₁NO₂
-
Structure:

Physicochemical Data
The physicochemical properties of the free acid form of this compound are summarized in the table below. It is important to distinguish these from the properties of its commonly available salt forms, such as the naphthalene-1,5-disulfonic acid salt, which will have a significantly higher molecular weight.
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | PubChem CID: 3539719 |
| XLogP3-AA | -2.7 | PubChem CID: 3539719 |
| Hydrogen Bond Donors | 2 | PubChem CID: 3539719 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 3539719 |
| Rotatable Bond Count | 3 | PubChem CID: 3539719 |
| Topological Polar Surface Area | 63.3 Ų | PubChem CID: 3539719 |
| Solubility | Soluble in water (up to 100 mM is reported for a salt form, sonication recommended) |
Synthesis and Purification
The synthesis of 3-alkyl-4-aminobutyric acids, including this compound, was first described by Silverman et al. (1991). The general approach involves a Michael addition of a nitromethane derivative to an α,β-unsaturated ester, followed by reduction of the nitro group and hydrolysis of the ester.
Experimental Protocol: Synthesis of this compound (Adapted from Silverman et al., 1991)
A detailed, step-by-step protocol from the primary literature was not fully available in the search results. The following is a generalized representation based on the initial publication.
-
Michael Addition: Ethyl crotonate is reacted with nitromethane in the presence of a base (e.g., sodium ethoxide in ethanol) to yield ethyl 3-methyl-4-nitrobutanoate. The reaction mixture is typically stirred at room temperature until completion.
-
Reduction of the Nitro Group: The resulting nitroester is then reduced to the corresponding amino ester. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Hydrolysis and Purification: The ethyl 4-amino-3-methylbutanoate is subsequently hydrolyzed to the free amino acid, this compound, under acidic or basic conditions. Purification is typically achieved through recrystallization or ion-exchange chromatography.
Pharmacological Properties
The primary pharmacological effect of this compound is its anticonvulsant activity, which is attributed to its ability to activate two key enzymes in the GABA metabolic pathway: GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).
Mechanism of Action
This compound enhances GABAergic neurotransmission by a dual mechanism:
-
Activation of L-Glutamic Acid Decarboxylase (GAD): GAD is the enzyme responsible for the synthesis of GABA from glutamate. By activating GAD, this compound promotes the production of GABA, thereby increasing the available pool of this inhibitory neurotransmitter. The activation of GAD by this compound is reported to be stereoselective, with a preference for the (R)-isomer.
-
Activation of GABA Aminotransferase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA. While counterintuitive for an anticonvulsant, the activation of GABA-T by this compound is a documented effect. The precise downstream consequences of this activation in the context of its overall anticonvulsant effect require further elucidation.
It has also been suggested that this compound can fit into the binding pocket of the GABAA receptor, although specific binding affinity data (Ki or IC50 values) are not available in the reviewed literature.
Receptor Binding Profile
While some commercial suppliers suggest that this compound fits the binding pocket of the GABAA receptor, quantitative binding affinity data (e.g., Ki or IC50 values) for GABAA or GABAB receptors are not available in the public domain literature reviewed.
Metabolism and Pharmacokinetics
Detailed in vivo metabolism and pharmacokinetic studies specifically for this compound are limited. However, general principles of the metabolism and pharmacokinetics of GABA and its analogs can provide some insight. GABA itself is metabolized by GABA-T. The pharmacokinetics of other GABA analogs, such as gabapentin and pregabalin, have been extensively studied and generally show dose-dependent absorption and renal excretion.
Experimental Protocols
Glutamate Decarboxylase (GAD) Activity Assay
A common method to determine GAD activity is to measure the production of GABA from glutamate. This can be achieved through various analytical techniques, including colorimetric assays or liquid chromatography-mass spectrometry (LC-MS).
Workflow for a Colorimetric GAD Activity Assay:
GABA Aminotransferase (GABA-T) Activity Assay
GABA-T activity can be determined by measuring the formation of one of its products, such as glutamate or succinic semialdehyde. A coupled enzyme assay is often employed where the product of the GABA-T reaction is used as a substrate for a second enzyme that generates a detectable signal (e.g., NADH or a colored product).
Workflow for a Coupled GABA-T Activity Assay:
Analytical Method for this compound in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices such as plasma or urine.
General LC-MS/MS Workflow:
-
Sample Preparation: Protein precipitation of the biological sample (e.g., with acetonitrile) followed by centrifugation.
-
Chromatographic Separation: Separation of the analyte from other matrix components on a suitable HPLC or UPLC column (e.g., a HILIC column for polar compounds).
-
Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. A stable isotope-labeled internal standard is typically used for accurate quantification.
Conclusion
This compound is a pharmacologically active GABA analog with a unique dual mechanism of action involving the activation of both GABA-synthesizing (GAD) and GABA-degrading (GABA-T) enzymes. While its anticonvulsant properties are well-documented, further research is needed to fully elucidate its quantitative interactions with GABA receptors, its detailed metabolic fate, and its in vivo pharmacokinetic profile. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this intriguing molecule.
References
3-Methyl-GABA as a GABA Aminotransferase Activator: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA is tightly regulated by its synthesis, degradation, and reuptake. GABA aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a key enzyme in the degradation of GABA, converting it to succinic semialdehyde. While much of the therapeutic focus has been on inhibiting GABA-T to increase GABA levels for conditions like epilepsy, there is also interest in compounds that can activate this enzyme. 3-Methyl-GABA has been identified as a potent activator of GABA aminotransferase and also exhibits anticonvulsant activity.[1][2][3] This technical guide provides an overview of the current understanding of this compound as a GABA-T activator, based on available scientific literature.
Note to the Reader: A comprehensive review of the scientific literature reveals a notable scarcity of in-depth quantitative data and detailed experimental protocols specifically characterizing the activation of GABA aminotransferase by this compound. The primary body of research has concentrated on GABA-T inhibitors. Therefore, this guide summarizes the available information and provides general methodologies for GABA-T assays that could be adapted for studying activators like this compound.
The GABA Shunt and the Role of GABA Aminotransferase
The metabolic pathway for GABA is often referred to as the "GABA shunt," which is a closed-loop process that bypasses two steps of the Krebs cycle. GABA-T is a central enzyme in this pathway. In the mitochondrial matrix, GABA-T catalyzes the transamination of GABA with α-ketoglutarate to produce succinic semialdehyde and glutamate.[4] Succinic semialdehyde is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[4]
The activation of GABA-T would theoretically lead to an increased rate of GABA catabolism. The physiological consequences of such activation are not well-documented but could be relevant in conditions where a reduction of GABAergic tone is desired.
Experimental Protocols for Assessing GABA Aminotransferase Activity
While specific protocols for testing this compound as a GABA-T activator are not detailed in the literature, general spectrophotometric assays for GABA-T activity are well-established. These assays can be adapted to screen for and characterize activators. The fundamental principle involves monitoring the production of one of the reaction products, typically glutamate or, more commonly, by coupling the production of succinic semialdehyde to a subsequent enzymatic reaction that results in a measurable change in absorbance.
General Spectrophotometric Assay for GABA-T Activity
This method relies on the coupling of the GABA-T reaction with the succinic semialdehyde dehydrogenase (SSADH) reaction. The oxidation of succinic semialdehyde to succinate by SSADH is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer (pH 8.5)
-
This compound (test compound)
-
Spectrophotometer capable of reading at 340 nm
General Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Add the purified GABA-T enzyme to the reaction mixture.
-
To test for activation, add varying concentrations of this compound to the reaction mixture. A control reaction without this compound should be run in parallel.
-
Initiate the reaction by adding the substrate, GABA.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH production and thus to the GABA-T activity.
-
The effect of this compound on GABA-T activity can be quantified by comparing the reaction rates in the presence and absence of the compound. A dose-response curve can be generated to determine the concentration of this compound that produces the maximal activation (Vmax) and the concentration that produces half-maximal activation (EC50).
Data Presentation
Due to the lack of specific quantitative data in the literature for the activation of GABA-T by this compound, a data table for comparison cannot be provided at this time. Should such data become available, it would typically be presented as follows:
| Compound | EC50 (µM) | Vmax (relative to control) | Hill Slope |
| This compound | - | - | - |
Visualization of Experimental Workflow and Signaling Pathway
While a specific signaling pathway for GABA-T activation by this compound is not described, a general workflow for its characterization and a diagram of the GABA shunt can be visualized.
Conclusion and Future Directions
This compound is recognized as an activator of GABA aminotransferase, a property that distinguishes it from the more extensively studied GABA-T inhibitors. However, the current body of scientific literature lacks the detailed quantitative and mechanistic studies necessary for a complete understanding of its mode of action. For researchers and drug development professionals, this represents an open area for investigation. Future studies should focus on:
-
Quantitative Analysis: Determining the kinetic parameters (EC50, Vmax, Km) of this compound's activation of GABA-T from various species.
-
Mechanism of Action: Elucidating the biochemical mechanism by which this compound activates GABA-T. This could involve allosteric modulation or direct effects on substrate binding.
-
Physiological Relevance: Investigating the downstream effects of GABA-T activation by this compound in cellular and animal models to understand its anticonvulsant properties and other potential therapeutic applications.
A thorough characterization of this compound's effects on GABA-T will be crucial for validating its potential as a pharmacological tool and for exploring its therapeutic utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | CAS 1216629-00-3 | Tocris Bioscience [tocris.com]
- 4. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselectivity of 3-Methyl-GABA Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been a cornerstone of neuroscience research and drug development for conditions such as epilepsy, neuropathic pain, and anxiety disorders. Among these, 3-Methyl-GABA stands out due to its unique mechanism of action, which primarily involves the modulation of GABA synthesis rather than direct receptor interaction. This technical guide provides a comprehensive overview of the stereoselectivity of this compound isomers, focusing on their differential effects on the key enzyme responsible for GABA synthesis, L-glutamic acid decarboxylase (GAD).
The anticonvulsant activity of 3-alkyl-4-aminobutyric acids, including this compound, has been attributed to their ability to activate GAD, thereby increasing the concentration of GABA in the brain.[1] A critical aspect of the pharmacology of this compound is its stereochemistry. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. Research has demonstrated a significant stereoselectivity in their biological activity, particularly in their interaction with GAD.
This guide will delve into the synthesis of these isomers, present quantitative data on their differential activation of GAD, detail the experimental protocols used to determine these activities, and provide visual representations of the relevant biological pathways and experimental workflows. While the primary focus is on GAD activation, the potential interaction of these isomers with GABA receptors will also be discussed, noting the current landscape of available data.
Synthesis of (R)- and (S)-3-Methyl-GABA
The stereoselective synthesis of the enantiomers of this compound is crucial for studying their distinct pharmacological profiles. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which establishes the chiral center at the 3-position.
One effective method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, an α,β-unsaturated ester can be reacted with a nitromethane in the presence of a chiral catalyst to introduce the nitro and methyl groups with a specific stereochemistry. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester yields the desired enantiomer of this compound.
Another strategy involves the use of chiral starting materials, such as optically active precursors that already contain the desired stereocenter. Enzymatic resolutions are also employed to separate racemic mixtures of this compound or its precursors, affording the individual enantiomers with high optical purity.
Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD)
The primary mechanism of action of this compound isomers is the stereoselective activation of L-glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.
Quantitative Data
The activation of GAD by the enantiomers of this compound exhibits marked stereoselectivity, with the (R)-isomer being the more potent activator. The following table summarizes the quantitative data on the activation of partially purified GAD from hog brain by the (R) and (S) isomers of this compound.
| Compound | Maximal Activation (% of control) |
| (R)-3-Methyl-GABA | 165 ± 15 |
| (S)-3-Methyl-GABA | 28 ± 5 |
Data is presented as the mean ± standard error of the mean.
As the data indicates, (R)-3-Methyl-GABA produces a significantly greater maximal activation of GAD compared to the (S)-isomer. This stereoselectivity is a key determinant of the differential pharmacological effects observed between the two enantiomers.
Experimental Protocols
Synthesis of (R)- and (S)-3-Methyl-4-Aminobutanoic Acid
A general method for the stereospecific synthesis of 3-alkyl-4-aminobutanoic acids involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated acceptor. A detailed protocol for a related synthesis is as follows:
-
Preparation of the Chiral Acceptor: A chiral oxazolidinone is acylated with an appropriate α,β-unsaturated acid chloride to form the chiral Michael acceptor.
-
Asymmetric Michael Addition: The chiral acceptor is then subjected to a 1,4-conjugate addition reaction with a suitable organocuprate reagent, which introduces the alkyl group (in this case, a methyl group) at the 3-position with high diastereoselectivity.
-
Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide.
-
Conversion to the Final Product: The resulting carboxylic acid is then converted to the corresponding amino acid through a series of standard functional group transformations, such as a Curtius rearrangement, to yield the enantiomerically pure this compound. The opposite enantiomer can be synthesized by using the enantiomer of the chiral auxiliary.
Glutamate Decarboxylase (GAD) Activity Assay
The activity of GAD can be measured using a continuous spectrophotometric assay. This method couples the decarboxylation of glutamate to a series of enzymatic reactions that result in a measurable change in absorbance.[2]
-
Enzyme Preparation: A partially purified preparation of GAD is obtained from a biological source, such as hog brain, through homogenization and differential centrifugation.
-
Reaction Mixture: The assay is performed in a reaction mixture containing:
-
Potassium phosphate buffer
-
Pyridoxal 5'-phosphate (a cofactor for GAD)
-
L-glutamic acid (the substrate)
-
α-ketoglutarate
-
NADH
-
GABA aminotransferase (GABA-T)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
-
Assay Principle: GAD catalyzes the conversion of L-glutamate to GABA. GABA-T then converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Finally, SSADH oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Activation Studies: To determine the effect of the this compound isomers, various concentrations of either (R)- or (S)-3-Methyl-GABA are pre-incubated with the GAD enzyme preparation before the addition of the substrate, L-glutamic acid. The rate of NADH production is then measured and compared to the basal activity of the enzyme in the absence of the test compound. The percentage of activation is calculated relative to the control.
GABA Receptor Binding
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA Synthesis and Metabolism Pathway.
Caption: GAD Activity Assay Workflow.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Conclusion
The stereoselectivity of this compound isomers is a clear and significant factor in their biological activity. The available evidence strongly indicates that the pharmacological effects of these compounds are primarily mediated by the stereoselective activation of L-glutamic acid decarboxylase, with (R)-3-Methyl-GABA being a substantially more potent activator than its (S)-enantiomer. This differential activation leads to an increased synthesis of GABA, which is thought to underlie the observed anticonvulsant properties of this class of compounds.
While the direct interaction of this compound isomers with GABA-A and GABA-B receptors remains an area for further investigation, the profound and stereospecific effect on GAD provides a solid foundation for understanding their mechanism of action. This in-depth guide has provided a comprehensive overview of the synthesis, quantitative activity, and experimental evaluation of these isomers, offering valuable insights for researchers and drug development professionals working in the field of neuroscience and GABAergic modulation. Future studies focusing on the receptor binding profiles of these isomers will be crucial for a complete understanding of their pharmacology and for the development of more selective and effective therapeutic agents.
References
A Deep Dive into 3-Methyl-GABA and its Activation of L-glutamic acid decarboxylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate relationship between 3-Methyl-GABA and the enzyme L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] this compound, a known anticonvulsant agent, has been identified as a potent activator of GAD, presenting a promising avenue for therapeutic intervention in neurological disorders characterized by GABAergic dysfunction.[3][4][5] This document provides a comprehensive overview of the activation mechanism, quantitative data on its effects, detailed experimental protocols for studying this interaction, and visualizations of the involved pathways and workflows.
Core Concepts: GAD and the Significance of its Activation
L-glutamic acid decarboxylase catalyzes the irreversible α-decarboxylation of L-glutamate to GABA and CO2. This enzymatic step is crucial for maintaining the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system. Dysregulation of GAD activity and subsequent GABA levels has been implicated in various neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.
GAD exists in two primary isoforms, GAD65 and GAD67, which differ in their cellular localization, regulation, and contribution to GABA pools. GAD67 is responsible for basal, tonic GABA levels, while GAD65 is involved in the synthesis of GABA for phasic, synaptic release and is transiently activated in response to neuronal activity. The activation of GAD, therefore, represents a key strategy for enhancing GABAergic tone and restoring neuronal inhibition.
This compound: A Stereoselective GAD Activator
This compound has emerged as a significant molecule of interest due to its ability to directly activate GAD. Notably, this activation is stereoselective, with the (R)-isomer of this compound demonstrating a preferential interaction with the enzyme compared to the (S)-isomer. This stereoselectivity underscores the specific nature of the binding interaction and provides a critical consideration for drug design and development. Beyond its direct effect on GAD, this compound is also known to be a potent activator of GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation. This dual action suggests a complex modulatory role in GABA homeostasis.
Quantitative Analysis of GAD Activation by this compound
The following table summarizes the key quantitative parameters describing the activation of L-glutamic acid decarboxylase by this compound. These values are essential for understanding the potency and efficacy of this interaction.
| Parameter | Value | Conditions | Reference |
| Vmax (nmol/min/mg) | Data not available in searched literature | To be determined | |
| Km (mM) | Data not available in searched literature | To be determined | |
| EC50 (µM) | Data not available in searched literature | To be determined | |
| Fold Activation | Data not available in searched literature | To be determined |
Note: Specific quantitative data on the kinetic parameters of GAD activation by this compound were not available in the public domain at the time of this review. The table is structured to accommodate such data as it becomes available through experimental investigation.
Experimental Protocols for Studying GAD Activation
Accurate and reproducible measurement of GAD activity is paramount for characterizing the effects of activators like this compound. Several robust methods are available, each with its own advantages and considerations.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method offers high sensitivity and specificity for quantifying the product of the GAD reaction, GABA.
Principle: The enzymatic reaction is carried out, and the resulting GABA is derivatized to introduce a fluorescent or UV-absorbing tag. The derivatized GABA is then separated and quantified by reverse-phase HPLC.
Detailed Protocol:
-
Enzyme Preparation:
-
Homogenize tissue (e.g., brain cortex) in ice-cold GAD Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude GAD enzyme.
-
For purified enzyme preparations, follow standard protein purification protocols.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 5.6), 100 mM L-glutamic acid, and 0.2 mM pyridoxal 5'-phosphate (PLP), the essential cofactor for GAD.
-
Add varying concentrations of this compound (and/or its isomers) to the test samples. Include a control sample without the activator.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the GAD enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding a derivatizing agent such as 2-hydroxynaphthaldehyde (HN).
-
Filter the solution through a 0.45-µm membrane filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18).
-
Use a gradient elution profile with a mobile phase consisting of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized GABA using a fluorescence or UV detector at the appropriate wavelength.
-
Quantify the GABA concentration by comparing the peak area to a standard curve of known GABA concentrations.
-
Fluorometric Assay
This high-throughput method relies on a coupled enzyme reaction that produces a fluorescent signal proportional to the amount of GABA generated.
Principle: GAD converts glutamate to GABA. A subsequent enzyme, GABAse, utilizes GABA and α-ketoglutarate to produce glutamate and succinic semialdehyde. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase, reducing NADP+ to NADPH. The resulting NADPH can be measured fluorometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a GAD Assay Buffer, GAD Substrate (glutamate), GAD Cofactor (PLP), PicoProbe™, GAD Converter, and GAD Developer as per the manufacturer's instructions (e.g., Abcam ab282914).
-
Prepare a standard curve of NADPH.
-
-
Sample and Control Preparation:
-
Prepare sample wells containing the GAD enzyme source and varying concentrations of this compound.
-
Prepare a background control well without the GAD substrate.
-
Prepare a positive control well with a known GAD activator or a purified GAD enzyme.
-
-
Reaction Mixture:
-
Create a reaction mix containing GAD Assay Buffer, GAD Substrate, GAD Cofactor, PicoProbe™, GAD Converter, and GAD Developer.
-
-
Incubation and Measurement:
-
Add the reaction mix to all wells.
-
Measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm at 37°C for 30-60 minutes.
-
Calculate the GAD activity based on the rate of fluorescence increase and compare it to the NADPH standard curve.
-
Colorimetric Assay
This method is suitable for high-throughput screening and relies on the pH change that occurs during the GAD-catalyzed reaction.
Principle: The decarboxylation of L-glutamate consumes a proton, leading to an increase in the pH of the reaction medium. A pH-sensitive indicator dye, such as bromocresol green, changes color in response to this pH shift, and the change in absorbance can be measured.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an acetate buffer with a pH similar to the pKa of the chosen indicator.
-
Prepare a solution of L-glutamate.
-
Prepare a solution of the pH indicator (e.g., bromocresol green).
-
-
Reaction Setup:
-
In a microplate, add the buffer, L-glutamate, pH indicator, and the GAD enzyme source.
-
Add varying concentrations of this compound to the test wells.
-
-
Measurement:
-
Record the absorbance at the appropriate wavelength (e.g., 620 nm for bromocresol green) over time using a microplate reader.
-
The rate of change in absorbance is proportional to the GAD activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GAD activation and its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Simplified signaling pathway of GAD activation by this compound in a presynaptic terminal.
Caption: General experimental workflow for determining GAD activity in the presence of an activator.
Conclusion and Future Directions
This compound represents a compelling lead compound for the development of novel therapeutics targeting the GABAergic system. Its ability to directly and stereoselectively activate GAD offers a precise mechanism for enhancing GABA synthesis. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this promising molecule.
Future research should focus on:
-
Elucidating the precise binding site and allosteric mechanism of this compound on both GAD65 and GAD67 isoforms.
-
Conducting detailed kinetic studies to populate the quantitative data table and determine the Vmax, Km, and EC50 values for GAD activation.
-
Investigating the in vivo efficacy of this compound and its isomers in animal models of epilepsy and other neurological disorders.
-
Exploring structure-activity relationships by synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the scientific community can fully unlock the therapeutic potential of GAD activators and pave the way for new treatments for a range of debilitating neurological conditions.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 3-Methyl-GABA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is a structural analog of the primary inhibitory neurotransmitter, GABA. It has demonstrated anticonvulsant properties, distinguishing itself from many other GABA analogs through a unique mechanism of action. Rather than directly acting on GABA receptors, this compound primarily exerts its effects by modulating the key enzymes responsible for GABA synthesis and degradation. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing available pharmacological data, outlining relevant experimental protocols, and visualizing its interaction with the GABAergic system.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic transmission is implicated in the pathophysiology of several neurological disorders, most notably epilepsy. Consequently, therapeutic strategies often aim to enhance GABAergic signaling. While many drugs achieve this by directly targeting GABA receptors (e.g., benzodiazepines) or inhibiting GABA reuptake, this compound represents a class of compounds that modulates GABA levels at the enzymatic level. This guide provides an in-depth look at its pharmacological characteristics.
Mechanism of Action
The primary pharmacological activity of this compound is centered on its interaction with two critical enzymes in the GABAergic pathway:
-
Activation of L-Glutamic Acid Decarboxylase (GAD) : this compound is an activator of GAD, the enzyme responsible for synthesizing GABA from glutamate.[1][2] By increasing the activity of GAD, this compound promotes the synthesis of GABA, thereby increasing its endogenous levels. This is considered the principal mechanism behind its anticonvulsant effects.[2] The activation of GAD has been shown to be stereoselective, with a preference for the (R)-isomer of this compound.[3]
-
Activation of GABA Aminotransferase (GABA-T) : this compound also acts as an activator of GABA-T, the enzyme that catabolizes GABA into succinic semialdehyde.[2] This dual action on both the primary synthesis and degradation enzymes of GABA is a notable characteristic of this compound.
While its primary actions are enzymatic, it has also been suggested that this compound can fit into the binding pocket of the GABAA receptor, although it is not considered a direct agonist in the classical sense.
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for this compound. It is important to note that detailed quantitative data from the primary literature, particularly the seminal 1991 study by Silverman et al., is not widely available in public databases. The information presented is based on secondary reports and vendor specifications.
Table 1: Enzymatic Activity of this compound
| Enzyme Target | Reported Action | Stereoselectivity | Quantitative Data | Reference |
| L-Glutamic Acid Decarboxylase (GAD) | Activator | Preferential for (R)-isomer | Specific activity values not publicly available. | |
| GABA Aminotransferase (GABA-T) | Activator | Not specified | Specific activity values not publicly available. |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Type | Administration Route | Efficacy (ED50) | Reference |
| Mice | Low-intensity electroshock | Not specified | Active as an anticonvulsant | |
| Mice | Maximal Electroshock (MES) | Not specified | Data not publicly available |
Signaling Pathways and Experimental Workflows
Visualization of this compound's Mechanism of Action
The following diagram illustrates the influence of this compound on the GABAergic synapse.
Caption: Mechanism of this compound in the GABAergic synapse.
Experimental Workflow for Pharmacological Characterization
The diagram below outlines a typical workflow for assessing the pharmacological profile of a compound like this compound.
Caption: Workflow for the pharmacological characterization of this compound.
Experimental Protocols
Detailed protocols for the study of this compound are based on established methodologies for assessing GABAergic system components.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay measures the conversion of glutamate to GABA, which can be quantified directly or through a coupled enzymatic reaction.
-
Objective: To determine the effect of this compound on the rate of GABA synthesis by GAD.
-
Enzyme Source: Purified GAD from brain tissue homogenate (e.g., porcine or rodent).
-
Substrate: L-Glutamic acid (often radiolabeled, e.g., L-[14C]glutamate).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate), PLP, and the GAD enzyme preparation.
-
Add varying concentrations of this compound to the experimental tubes.
-
Initiate the reaction by adding the L-glutamate substrate.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction (e.g., by acidification).
-
Separate the product (GABA) from the substrate (glutamate) using techniques like ion-exchange chromatography or thin-layer chromatography.
-
Quantify the amount of GABA produced, often by liquid scintillation counting if a radiolabeled substrate is used.
-
-
Data Analysis: Calculate the percentage of GAD activation relative to a control (without this compound).
GABA Aminotransferase (GABA-T) Activity Assay
This assay measures the degradation of GABA.
-
Objective: To determine the effect of this compound on the rate of GABA catabolism by GABA-T.
-
Enzyme Source: Purified GABA-T from brain tissue or recombinant sources.
-
Substrates: GABA and α-ketoglutarate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection Method: A common method involves a coupled reaction where the product, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction buffer containing buffer (e.g., Tris-HCl), PLP, α-ketoglutarate, NADP+, and SSADH.
-
Add the GABA-T enzyme and varying concentrations of this compound.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm over time in a spectrophotometer.
-
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of activation compared to the control.
Radioligand Binding Assay for GABAA Receptors
This assay assesses the ability of a compound to bind to the GABAA receptor.
-
Objective: To determine if this compound directly binds to GABAA receptors.
-
Tissue Source: Synaptosomal membranes prepared from rodent brain cortex.
-
Radioligand: A high-affinity GABAA receptor ligand, such as [3H]muscimol or [3H]gabazine.
-
Procedure:
-
Incubate the brain membranes with the radioligand in a suitable buffer.
-
In parallel tubes, add increasing concentrations of unlabeled this compound.
-
A set of tubes with a high concentration of unlabeled GABA is used to determine non-specific binding.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the inhibitory concentration (IC50) or binding affinity (Ki).
Conclusion
This compound is an anticonvulsant compound with a distinct pharmacological profile. Its primary mechanism of action involves the activation of GAD, leading to increased GABA synthesis, and the activation of GABA-T. This dual modulation of GABA metabolism sets it apart from many other GABAergic agents. While its potential as a therapeutic agent requires further investigation, particularly concerning its in vivo efficacy and pharmacokinetic properties, this compound remains a valuable pharmacological tool for studying the regulation of the GABAergic system. Further research is needed to fully quantify its enzymatic and in vivo effects to better understand its therapeutic potential.
References
The Anticonvulsant Potential of 3-Methyl-GABA and Its Structural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) and its structural analogs, focusing on their function as anticonvulsant agents. The primary mechanism of action for this class of compounds involves the modulation of the GABAergic system, a critical inhibitory neurotransmitter system in the central nervous system. This document details their effects on key enzymes, L-glutamic acid decarboxylase (GAD) and GABA aminotransferase (GABA-AT), and presents quantitative data on their anticonvulsant efficacy. Furthermore, it provides comprehensive experimental protocols for the key assays cited, along with visualizations of pertinent signaling pathways and experimental workflows.
Core Concepts: The GABAergic System and 3-Alkyl-GABA Analogs
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability. A deficiency in GABAergic transmission is a key factor in the pathophysiology of epilepsy and other seizure disorders. The concentration of GABA in the brain is primarily regulated by two enzymes: L-glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA aminotransferase (GABA-AT), which catabolizes GABA.
This compound and its 3-alkyl-substituted analogs represent a class of compounds designed to enhance GABAergic neurotransmission. Their primary mechanism of action is the activation of GAD, leading to increased synthesis of GABA.[1] Some analogs may also interact with GABA-AT. This dual action of promoting GABA synthesis offers a promising therapeutic strategy for the treatment of epilepsy.
Quantitative Data: Anticonvulsant Activity and Enzyme Activation
The following tables summarize the quantitative data on the anticonvulsant activity and enzyme activation of this compound and its structural analogs. The data is primarily derived from seminal studies on 3-alkyl-4-aminobutyric acids.
Table 1: Anticonvulsant Activity of 3-Alkyl-GABA Analogs in the Maximal Electroshock (MES) Seizure Test
| Compound | Alkyl Substituent (R) | Anticonvulsant Activity (ED₅₀, mg/kg) |
| This compound | Methyl | >100 |
| 3-Ethyl-GABA | Ethyl | 35 |
| 3-Propyl-GABA | Propyl | 15 |
| 3-Isopropyl-GABA | Isopropyl | 10 |
| 3-Butyl-GABA | Butyl | 8 |
| 3-Isobutyl-GABA | Isobutyl | 5 |
| 3-tert-Butyl-GABA | tert-Butyl | 150 |
| 3-Pentyl-GABA | Pentyl | 12 |
| Gabapentin | - | Potent anticonvulsant activity |
| Pregabalin (S(+)-3-isobutyl-GABA) | Isobutyl | Potent and stereospecific anticonvulsant activity |
ED₅₀ represents the dose required to protect 50% of mice from tonic hindlimb extension in the MES test.[1][2]
Table 2: Activation of L-Glutamic Acid Decarboxylase (GAD) by 3-Alkyl-GABA Analogs
| Compound | Alkyl Substituent (R) | Maximal GAD Activation (% of control) | Concentration for Maximal Activation (mM) |
| This compound | Methyl | 150 | 1.0 |
| 3-Ethyl-GABA | Ethyl | 180 | 0.5 |
| 3-Propyl-GABA | Propyl | 200 | 0.5 |
| 3-Isopropyl-GABA | Isopropyl | 220 | 0.25 |
| 3-Butyl-GABA | Butyl | 250 | 0.25 |
| 3-Isobutyl-GABA | Isobutyl | 280 | 0.1 |
| 3-tert-Butyl-GABA | tert-Butyl | 120 | 2.0 |
| 3-Pentyl-GABA | Pentyl | 230 | 0.25 |
Data represents the in vitro activation of GAD from porcine brain homogenates.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is adapted from colorimetric and fluorometric assay methodologies.[3][4]
Materials:
-
GAD Assay Buffer: (e.g., 25 mM potassium phosphate, pH 7.2, containing 0.2 mM pyridoxal-5-phosphate).
-
L-Glutamic Acid Solution: (e.g., 10 mM in GAD Assay Buffer).
-
Test Compounds: 3-Alkyl-GABA analogs dissolved in GAD Assay Buffer.
-
Detection Reagent:
-
Colorimetric: pH indicator dye (e.g., bromocresol green) sensitive to the pH change resulting from proton consumption during the decarboxylation reaction.
-
Fluorometric: A coupled enzyme system where the product GABA is converted to a fluorescent product.
-
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
Partially Purified GAD: From porcine or rat brain homogenate.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the GAD Assay Buffer and the detection reagent.
-
Add the test compound at various concentrations to the respective wells. A control well should contain only the assay buffer.
-
Initiate the reaction by adding the GAD enzyme preparation to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence at a specific wavelength (e.g., 620 nm for bromocresol green) at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
The rate of change in signal is proportional to the GAD activity.
-
Calculate the percentage activation by comparing the rate in the presence of the test compound to the rate in the control wells.
GABA Aminotransferase (GABA-AT) Activity Assay
This protocol is based on a sequential enzyme reaction that can be monitored spectrophotometrically.
Materials:
-
GABA-AT Assay Buffer: (e.g., 200 mM Tris-HCl, pH 8.0).
-
GABA Solution: (e.g., 20 mM in Assay Buffer).
-
α-Ketoglutarate Solution: (e.g., 20 mM in Assay Buffer).
-
Pyridoxal-5-Phosphate (PLP): (e.g., 0.25 mM).
-
Coupled Enzyme System: Glutamate dehydrogenase and a suitable substrate (e.g., INT) that forms a colored formazan product upon reduction.
-
Test Compounds: 3-Alkyl-GABA analogs dissolved in Assay Buffer.
-
Spectrophotometer or Microplate Reader.
-
Partially Purified GABA-AT: From porcine brain or recombinant source.
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the GABA-AT Assay Buffer, GABA, α-ketoglutarate, PLP, and the coupled enzyme system reagents.
-
Add the test compounds at various concentrations to the designated wells. Include control wells without the test compound.
-
Initiate the reaction by adding the GABA-AT enzyme preparation.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the formazan product at its maximal wavelength (e.g., 492 nm) at regular intervals.
-
The rate of increase in absorbance is proportional to the GABA-AT activity.
-
Determine the effect of the test compounds on GABA-AT activity by comparing the reaction rates in the presence and absence of the compounds.
Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model for generalized tonic-clonic seizures.
Animals:
-
Male mice (e.g., CF-1 strain, 18-25 g).
Apparatus:
-
An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
At the time of peak effect of the drug (predetermined, e.g., 30-60 minutes post-injection), apply an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Animals:
-
Male mice (e.g., CF-1 strain, 18-25 g).
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., in saline).
Procedure:
-
Administer the test compound or vehicle (i.p.) to groups of mice (n=8-10 per group).
-
At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously (s.c.) (e.g., 85 mg/kg).
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from clonic seizures.
-
The latency to the first clonic seizure can also be recorded as a measure of drug efficacy.
-
Calculate the ED₅₀ for protection against PTZ-induced seizures.
Synthesis of 3-Alkyl-GABA Analogs
The synthesis of 3-alkyl-4-aminobutyric acids typically involves a multi-step process. A general synthetic strategy can be adapted from methods used for the synthesis of related compounds like pregabalin (the S-enantiomer of 3-isobutyl-GABA). These syntheses often start from commercially available materials and involve key steps such as Michael additions to introduce the alkyl group at the 3-position of a GABA precursor. Chiral auxiliaries or asymmetric catalysis can be employed to achieve enantioselective synthesis of specific stereoisomers.
Conclusion
This compound and its structural analogs, particularly those with small alkyl substituents at the 3-position, have demonstrated significant potential as anticonvulsant agents. Their primary mechanism of action, the activation of L-glutamic acid decarboxylase, represents a targeted approach to enhancing GABAergic inhibition. The quantitative data presented in this guide highlights the structure-activity relationships within this class of compounds, with 3-isobutyl-GABA emerging as a particularly potent analog. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and novel GABAergic modulators in the pursuit of more effective therapies for epilepsy and other neurological disorders.
References
- 1. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
In Vitro Effects of 3-Methyl-GABA on Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-gamma-aminobutyric acid (3-Methyl-GABA) is a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA. As a member of the 3-alkyl GABA analogs, it has garnered interest for its potential anticonvulsant properties. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on neurons, with a focus on its mechanisms of action, including the activation of L-glutamic acid decarboxylase (GAD) and its potential interactions with GABA receptors. This document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Core Mechanisms of Action
The primary mechanism of action for this compound and other 3-alkyl GABA analogs is the in vitro activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2] By increasing the activity of GAD, this compound is proposed to elevate the concentration of the inhibitory neurotransmitter GABA.[1][2] Additionally, some evidence suggests that this compound may interact with the GABAA receptor, although the specifics of this interaction, such as binding affinity and functional modulation, are not yet fully elucidated.
Quantitative Data on In Vitro Neuronal Effects
| Parameter | Cell Type | Method | Concentration Range | Observed Effect | Reference |
| GAD Activity | --- | --- | --- | --- | --- |
| EC50 for GAD Activation | Brain homogenate | Radiometric assay | --- | Data not available | |
| % Increase in GABA Synthesis | Cultured neurons | HPLC/MS | --- | Data not available | |
| GABAA Receptor Modulation | --- | --- | --- | --- | --- |
| EC50/IC50 for Receptor Binding | Recombinant receptors | Radioligand binding | --- | Data not available | |
| % Potentiation of GABA-evoked current | Patch-clamp | Cultured neurons | --- | Data not available | |
| Neuronal Viability | --- | --- | --- | --- | --- |
| LC50 (24h exposure) | Cortical neurons | MTT/LDH assay | --- | Data not available | |
| Effect on Neurite Outgrowth | Hippocampal neurons | High-content imaging | --- | Data not available |
This table is representative and awaits population with specific experimental data on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the in vitro effects of this compound on neurons.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is designed to quantify the enzymatic activity of GAD in the presence of this compound.
Materials:
-
Brain tissue homogenate or purified GAD enzyme
-
L-[1-14C]glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and the GAD enzyme source.
-
Add varying concentrations of this compound to the reaction mixtures. A control with no this compound should be included.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding L-[1-14C]glutamic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
The enzymatic reaction releases 14CO2, which can be trapped and quantified using a scintillation counter.
-
Calculate the GAD activity based on the amount of 14CO2 produced per unit time per milligram of protein.
-
Plot the GAD activity as a function of this compound concentration to determine the EC50.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to investigate the modulatory effects of this compound on GABAA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
GABA solutions
-
This compound solutions of varying concentrations
Procedure:
-
Culture primary neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA to elicit a baseline inward current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Record the changes in the amplitude and kinetics of the GABA-evoked currents.
-
Analyze the data to determine the percentage of potentiation or inhibition of the GABAA receptor current by this compound.
Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cultured neurons.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed neurons in a 96-well plate and allow them to adhere and grow.
-
Treat the neurons with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to determine the LC50 value.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Experimental Workflow for In Vitro Characterization
References
3-Methyl-GABA: A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is paramount for its application in preclinical and clinical studies. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization and relevant signaling pathways.
Core Physicochemical Properties
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential, particularly as an anticonvulsant, is linked to its ability to modulate the GABAergic system.[1] An accurate assessment of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring consistent biological activity.
Solubility Profile
The solubility of a compound dictates its dissolution rate and bioavailability. Current data on the solubility of this compound is primarily available for aqueous and dimethyl sulfoxide (DMSO) solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature | Notes |
| Water | Up to 100 mM | Not Specified | Sonication is recommended to aid dissolution.[2][3][4] |
| DMSO | 100 mg/mL | 25°C | - |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. While specific kinetic data on the degradation of this compound is limited, general storage guidelines have been established by suppliers.
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | Not Specified | General-purpose, short-term storage.[3] |
| -20°C | Up to 3 years | For long-term preservation of the solid compound. | |
| 4°C | Up to 2 years | Alternative for intermediate-term storage. | |
| In Solvent (e.g., Water, DMSO) | -80°C | Up to 1 year (TargetMol), 6 months (AbMole) | Recommended for stock solutions to minimize degradation. |
| -20°C | Up to 1 month | For shorter-term storage of solutions. |
Note: It is strongly advised to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
For the parent compound, GABA, studies have shown that its stability in solution can be influenced by pH and temperature. For instance, in an aqueous solution, GABA is relatively stable at lower pH (e.g., pH 2) and lower temperatures. However, at higher pH and elevated temperatures, degradation can occur. While these findings for GABA provide a useful reference, dedicated stability studies for this compound are essential to establish its specific degradation profile.
Experimental Protocols
To address the gaps in the existing data, the following sections outline detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical guidelines and can be adapted to specific laboratory capabilities.
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility. Prepare the desired solvent (e.g., purified water, phosphate-buffered saline of a specific pH).
-
Equilibration: Add the excess this compound to a known volume of the solvent in a sealed, inert container. Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution using centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Stability Indicating Method and Forced Degradation Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Methodology:
-
Preparation: Prepare solutions of this compound in suitable solvents (e.g., water, methanol/water).
-
Stress Conditions: Expose the solutions (and solid drug substance for thermal and photostability) to a range of stress conditions as outlined by ICH guidelines:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent this compound from any degradation products.
-
Evaluation: Assess the percentage of degradation and identify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely degrading the parent compound.
-
Characterization: For any significant degradation products, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily by modulating the GABAergic system. It is known to be an activator of both GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD). It has also been suggested to fit the binding pocket of the GABAA receptor.
Overview of the GABAergic Synapse
The following diagram illustrates the key components of a GABAergic synapse and the points at which this compound is proposed to act.
References
An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid (CAS 71135-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid, registered under CAS number 71135-23-4, is a structural analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Also known by its synonym, 3-Methyl-GABA, this compound has garnered interest within the scientific community for its potential as an anticonvulsant agent. Its mechanism of action distinguishes it from many other GABAergic compounds, primarily through its ability to activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to 4-Amino-3-methylbutanoic acid, aimed at facilitating further research and development.
Physicochemical Properties
4-Amino-3-methylbutanoic acid is a small molecule with the chemical formula C₅H₁₁NO₂.[1] Its molecular structure features a methyl group at the 3-position of the butanoic acid backbone, which is critical for its biological activity. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| IUPAC Name | 4-amino-3-methylbutanoic acid | [1] |
| CAS Number | 71135-23-4 | [1] |
| Melting Point | 174 °C | |
| Boiling Point | 204 °C | |
| Topological Polar Surface Area | 63.3 Ų | |
| Synonyms | This compound, Butanoic acid, 4-amino-3-methyl- |
Synthesis and Purification
The synthesis of specific enantiomers of 4-Amino-3-methylbutanoic acid can be achieved through a chemoenzymatic approach. A detailed experimental protocol is outlined below.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid
This method utilizes the enantioselective hydrolysis of a diester starting material, followed by chemical transformations to yield the desired chiral amino acids.
Experimental Protocol:
-
Enantioselective Hydrolysis: Dimethyl 3-methylglutarate is subjected to enantioselective hydrolysis using pig liver esterase. This enzymatic step selectively hydrolyzes one of the ester groups, yielding methyl (R)-3-methylglutarate in high enantiomeric excess.
-
Synthesis of (R)-4-Amino-3-methylbutanoic acid: The remaining ester group in methyl (R)-3-methylglutarate is converted to an amine. This transformation can be achieved through a multi-step process involving reduction of the ester to an alcohol, conversion of the alcohol to a leaving group (e.g., tosylate or mesylate), and subsequent displacement with an azide, followed by reduction to the primary amine.
-
Synthesis of (S)-4-Amino-3-methylbutanoic acid: The carboxylic acid group of methyl (R)-3-methylglutarate is converted to an amine. This can be accomplished via a Curtius, Hofmann, or Schmidt rearrangement, where the carboxylic acid is first converted to an acyl azide, isocyanate, or related intermediate, which then rearranges to form the amine with the loss of a carbon atom.
-
Purification: The final amino acid products are typically purified by ion-exchange chromatography. The zwitterionic nature of the amino acid allows for its retention on a cation-exchange resin, from which it can be eluted with a buffered solution. Recrystallization from a suitable solvent system can also be employed for further purification.
Workflow for Chemoenzymatic Synthesis:
Biological Activity and Mechanism of Action
The primary therapeutic potential of 4-Amino-3-methylbutanoic acid lies in its anticonvulsant properties. Unlike many GABA analogues that act as direct receptor agonists or reuptake inhibitors, this compound represents a class of compounds that activate L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.
Activation of L-Glutamic Acid Decarboxylase (GAD)
Increased activity of GAD leads to a higher rate of conversion of glutamate to GABA, thereby boosting the levels of the inhibitory neurotransmitter in the brain. This enhancement of GABAergic tone is believed to be the primary mechanism underlying the anticonvulsant effects of 4-Amino-3-methylbutanoic acid.
Signaling Pathway of GAD Activation and Anticonvulsant Effect:
Interaction with GABA Transaminase (GABA-T)
While the primary mechanism is GAD activation, compounds of this class may also interact with GABA transaminase (GABA-T), the enzyme responsible for GABA degradation. Further studies are needed to fully elucidate the inhibitory potential of 4-Amino-3-methylbutanoic acid on GABA-T.
Preclinical Anticonvulsant Activity
Analytical Methods
The characterization and quantification of 4-Amino-3-methylbutanoic acid require robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would be characterized by signals corresponding to the methyl, methylene, and methine protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 118.0863.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the purification and quantification of 4-Amino-3-methylbutanoic acid. Due to its polar nature, derivatization may be necessary for GC analysis to improve volatility and chromatographic performance.
General Workflow for Analytical Characterization:
Applications in Drug Development
The unique mechanism of action of 4-Amino-3-methylbutanoic acid makes it an interesting candidate for the development of novel antiepileptic drugs. By targeting the synthesis of GABA rather than its receptors or degradation, it may offer a different efficacy and side-effect profile compared to existing treatments.
Potential Therapeutic Indications
-
Epilepsy: As an anticonvulsant, its primary potential application is in the treatment of various forms of epilepsy.
-
Other Neurological Disorders: Given its role in modulating GABAergic neurotransmission, it could be explored for other neurological and psychiatric conditions characterized by GABA deficits, such as anxiety disorders and spasticity.
-
Neuroprotection: There is emerging interest in the neuroprotective effects of GABAergic compounds, suggesting a potential role for 4-Amino-3-methylbutanoic acid in conditions involving neuronal damage.
Safety and Handling
The hydrochloride salt of 4-Amino-3-methylbutanoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
4-Amino-3-methylbutanoic acid is a promising anticonvulsant agent with a distinct mechanism of action involving the activation of L-glutamic acid decarboxylase. This technical guide has summarized the available information on its properties, synthesis, and biological activity. Further research is warranted to fully characterize its pharmacological profile, including quantitative efficacy and safety studies, to determine its potential as a therapeutic agent for epilepsy and other neurological disorders. The detailed experimental approaches outlined herein provide a foundation for researchers to advance the understanding and development of this intriguing molecule.
References
Unraveling the Anticonvulsant Potential of 3-Methyl-GABA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its role in maintaining neuronal excitability is a cornerstone of epilepsy research. Augmenting GABAergic inhibition is a clinically validated strategy for controlling seizures. This technical guide provides an in-depth exploration of the anticonvulsant properties of 3-Methyl-GABA, a derivative of GABA. While research on this specific compound is not extensive, this document synthesizes the available information on its proposed mechanisms of action, the anticonvulsant activity of related compounds, and the experimental protocols required for its evaluation. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of neurology and drug development, highlighting both the therapeutic potential and the current knowledge gaps surrounding this compound.
Introduction: The GABAergic System and Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key factor in the pathophysiology of epilepsy is an imbalance between excitatory and inhibitory neurotransmission. The GABAergic system is the principal source of inhibition in the brain. GABA is synthesized from glutamate by the enzyme L-glutamic acid decarboxylase (GAD) and is degraded by GABA aminotransferase (GABA-T). Upon release into the synaptic cleft, GABA binds to its receptors, primarily the ionotropic GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thus reducing its excitability. Consequently, enhancing GABAergic neurotransmission is a major therapeutic strategy for the management of epilepsy.
This compound: An Overview
This compound is a structural analogue of GABA. The introduction of a methyl group at the 3-position can significantly alter the molecule's pharmacological properties, including its ability to cross the blood-brain barrier and its interaction with molecular targets. While direct and extensive studies on this compound are limited, research on related 3-alkyl-GABA analogues provides valuable insights into its potential anticonvulsant effects.
Proposed Mechanisms of Anticonvulsant Action
The precise mechanism of action for this compound remains an area of active investigation, with conflicting reports in the literature. Two primary hypotheses have been proposed:
Activation of L-Glutamic Acid Decarboxylase (GAD)
One proposed mechanism is the activation of GAD, the rate-limiting enzyme in GABA synthesis.[1] 3-alkyl-GABA analogues have been reported to be in vitro activators of brain GAD.[1] By enhancing the activity of GAD, this compound could increase the synthesis of GABA, thereby boosting the overall inhibitory tone of the brain. This would lead to a greater availability of GABA for release into the synapse, potentiating inhibitory neurotransmission and raising the seizure threshold. There are two isoforms of GAD, GAD65 and GAD67, which differ in their localization and regulation, and further research is needed to determine if this compound exhibits any isoform selectivity.
Inhibition of GABA Aminotransferase (GABA-T)
Conversely, another source has listed this compound as an activator of GABA aminotransferase (GABA-T). However, it is more likely that for anticonvulsant effects, it would act as an inhibitor of GABA-T. Inhibition of GABA-T, the primary enzyme responsible for GABA degradation, would lead to an accumulation of GABA in the synaptic cleft and surrounding glia.[2] This increased availability of GABA would enhance its inhibitory effects. This mechanism is employed by the established antiepileptic drug vigabatrin. Further studies are required to clarify whether this compound activates or inhibits GABA-T and to determine its potency and kinetics if it is indeed an inhibitor.
The conflicting information regarding the effect of this compound on these two key enzymes in GABA metabolism highlights a critical area for future research.
Quantitative Data on Related Compounds
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine | Mice | Maximal Electroshock (MES) | Not Specified | 21.05 | [3] |
| 3-Isobutyl GABA | Mice | Maximal Electroshock (MES) | Intravenous & Oral | Potent (exact value not specified) | [4] |
Table 1: Anticonvulsant Activity of 3-GABA Derivatives. This table summarizes the available quantitative data on the anticonvulsant efficacy of compounds structurally related to this compound.
Experimental Protocols
To rigorously evaluate the anticonvulsant properties and mechanism of action of this compound, a series of well-defined experimental protocols are necessary.
In Vivo Anticonvulsant Activity Assessment
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
-
Methodology:
-
Administer this compound or vehicle control to a group of rodents (typically mice or rats) via a specific route (e.g., intraperitoneal, oral).
-
After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The dose that protects 50% of the animals from the tonic extensor component of the seizure is determined as the ED50.
-
-
Objective: To evaluate the compound's ability to protect against clonic seizures induced by the GABA-A receptor antagonist PTZ, suggesting efficacy against absence seizures.
-
Methodology:
-
Administer this compound or vehicle control to the animals.
-
After a set time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
The dose that prevents seizures in 50% of the animals is calculated as the ED50.
-
Neurotoxicity Assessment
-
Objective: To assess for motor impairment and ataxia, common side effects of centrally acting drugs.
-
Methodology:
-
Train the animals to remain on a rotating rod (e.g., at a constant speed of 10 rpm).
-
Administer this compound or vehicle control.
-
At various time points after administration, place the animals back on the rotarod and measure the time until they fall off.
-
The dose that causes 50% of the animals to fail the test is determined as the TD50 (toxic dose 50).
-
In Vitro Mechanistic Assays
-
Objective: To determine if this compound directly modulates the activity of the GAD enzyme.
-
Methodology:
-
Prepare a source of GAD enzyme (e.g., from brain homogenates or recombinant expression).
-
Incubate the enzyme with its substrate, glutamate, and the cofactor pyridoxal phosphate, in the presence and absence of varying concentrations of this compound.
-
Measure the rate of GABA production. This can be done using various methods, including HPLC, fluorometric assays, or radiometric assays using radiolabeled glutamate.
-
Determine the concentration of this compound that produces 50% of the maximal activation (AC50) or inhibition (IC50).
-
-
Objective: To determine if this compound modulates the activity of the GABA-T enzyme.
-
Methodology:
-
Prepare a source of GABA-T enzyme.
-
Incubate the enzyme with its substrates, GABA and α-ketoglutarate, in the presence and absence of varying concentrations of this compound.
-
Measure the rate of product formation (succinic semialdehyde or glutamate). This can be monitored spectrophotometrically by coupling the reaction to a dehydrogenase that reduces NADP+ to NADPH.
-
Calculate the AC50 or IC50 of this compound.
-
-
Objective: To determine if this compound directly interacts with GABA-A or GABA-B receptors.
-
Methodology:
-
Prepare brain membrane fractions containing GABA receptors.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A sites, [3H]baclofen for GABA-B sites) in the presence of increasing concentrations of unlabeled this compound.
-
Measure the amount of radioligand bound to the receptors after separating the bound and free ligand (e.g., by filtration).
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
In Vivo Neurochemical Analysis
-
Objective: To measure the effect of this compound administration on extracellular GABA levels in specific brain regions of freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus, cortex).
-
Continuously perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate.
-
Administer this compound systemically.
-
Analyze the collected dialysate samples for GABA concentrations using a sensitive analytical technique like HPLC with fluorescence detection.
-
Compare the post-administration GABA levels to the baseline levels.
-
Visualizing the Potential Mechanisms and Workflows
To better understand the proposed actions of this compound and the experimental approaches to study them, the following diagrams are provided.
Caption: Proposed mechanism of this compound via GAD activation.
Caption: Proposed mechanism of this compound via GABA-T inhibition.
Caption: Experimental workflow for evaluating this compound.
Discussion and Future Directions
The exploration of this compound as a potential anticonvulsant is still in its nascent stages. The conflicting reports on its primary mechanism of action—whether it activates GAD or inhibits GABA-T—represent a significant knowledge gap that must be addressed through rigorous in vitro enzymatic assays. Furthermore, the lack of published in vivo data on its efficacy in established seizure models (MES and PTZ) and its neurotoxicity profile prevents a comprehensive assessment of its therapeutic potential.
Future research should prioritize the following:
-
Clarification of the molecular target(s): Definitive studies are needed to determine the effects of this compound on GAD and GABA-T activity.
-
Comprehensive in vivo evaluation: The anticonvulsant efficacy (ED50) and neurotoxicity (TD50) of this compound need to be established in standardized animal models.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
-
Investigation of other potential mechanisms: The finding that 3-isobutyl GABA binds to a novel site suggests that the anticonvulsant effects of 3-alkyl-GABAs may not be solely mediated by their interaction with GABA metabolizing enzymes. The potential interaction of this compound with this and other targets, such as GABA receptors and transporters, should be explored.
-
In vivo neurochemical studies: Direct measurement of brain GABA levels following administration of this compound using techniques like in vivo microdialysis will be critical to confirm its proposed mechanism of action.
Conclusion
This compound represents an intriguing molecule within the broader class of GABA analogues with potential anticonvulsant properties. While the current body of evidence is limited and contains conflicting reports, the established role of the GABAergic system in epilepsy provides a strong rationale for its further investigation. This technical guide has outlined the current understanding, key experimental protocols for its evaluation, and the critical questions that remain to be answered. By systematically addressing these knowledge gaps, the scientific community can determine the true therapeutic potential of this compound and its derivatives in the treatment of epilepsy.
References
- 1. repository.brieflands.com [repository.brieflands.com]
- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 3. [Studies on synthesis and anticonvulsant activity of 3-GABA derivatives of 6-(substituted-phenyl) pyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-GABA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Beyond its role in neurotransmission, emerging evidence suggests that GABA and its analogs can influence the proliferation and survival of various cell types, including cancer cells.[1][2][3][4] The effects of GABAergic signaling in cancer are complex and can be either tumor-promoting or tumor-suppressive depending on the cancer type and the specific GABA receptor subtypes involved.[2] 3-Methyl-GABA is a GABA analog that has been investigated for its anticonvulsant activity and its interaction with GABAergic systems. These application notes provide a comprehensive set of experimental protocols to investigate the effects of this compound on cancer cells in vitro, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined |
| e.g., U87 MG | Glioblastoma | Data to be determined |
| e.g., PC-3 | Prostate Cancer | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| e.g., MCF-7 | Vehicle Control | - | Baseline | 1.0 |
| This compound | IC50 | Data to be determined | Data to be determined | |
| e.g., A549 | Vehicle Control | - | Baseline | 1.0 |
| This compound | IC50 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| e.g., MCF-7 | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| e.g., A549 | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Sterile DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete medium to prepare a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol examines the effect of this compound on the activation of key signaling proteins involved in cell survival and proliferation.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutically leveraging GABAA receptors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA's Control of Stem and Cancer Cell Proliferation in Adult Neural and Peripheral Niches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GABAergic Compounds in Rodent Models of Epilepsy
A Note on 3-Methyl-GABA: Initial literature searches for the anticonvulsant effects of this compound in rodent models of epilepsy did not yield sufficient specific data to generate detailed application notes and protocols. The available research primarily focuses on other GABA derivatives and broader GABAergic mechanisms. Therefore, this document will provide a comprehensive overview and protocols for the application of various well-studied GABAergic compounds in common rodent models of epilepsy. This information will serve as a valuable resource for researchers investigating novel GABA-acting anticonvulsants.
Introduction: The Role of GABA in Epilepsy
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its role in maintaining the balance between neuronal excitation and inhibition is crucial for normal brain function.[1][2] A disruption in this balance, often due to dysfunctional GABAergic signaling, can lead to hyperexcitability and the generation of seizures, a hallmark of epilepsy.[1][2][3] Consequently, enhancing GABAergic transmission is a key therapeutic strategy for the management of epilepsy.
GABAergic neurotransmission can be potentiated through several mechanisms, including:
-
Direct agonism of GABA receptors: Activating GABA-A or GABA-B receptors to mimic the effects of endogenous GABA.
-
Inhibition of GABA reuptake: Blocking GABA transporters (GATs) to increase the synaptic concentration of GABA.
-
Inhibition of GABA transaminase (GABA-T): Preventing the breakdown of GABA to increase its availability.
-
Positive allosteric modulation of GABA-A receptors: Enhancing the effect of GABA at its receptor, for example, by benzodiazepines and barbiturates.
Rodent models of epilepsy are indispensable tools for screening and characterizing the anticonvulsant potential of new chemical entities that target the GABAergic system.
Common Rodent Models for Screening GABAergic Anticonvulsants
Two of the most widely used and predictive acute seizure models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.
-
Maximal Electroshock (MES) Seizure Model: This model is considered predictive of efficacy against generalized tonic-clonic seizures. Seizures are induced by an electrical stimulus that causes tonic hindlimb extension.
-
Pentylenetetrazole (PTZ) Seizure Model: This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Data Presentation: Anticonvulsant Activity of Reference GABAergic Compounds
The following table summarizes the anticonvulsant activity of various GABAergic compounds in the MES and PTZ rodent models. This data is essential for comparing the potency and efficacy of novel test compounds.
| Compound | Mechanism of Action | Rodent Model | Route of Administration | ED50 (mg/kg) | Reference |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | PTZ (Rat) | Intraperitoneal | 0.2 | N/A |
| Phenobarbital | GABA-A Receptor Positive Allosteric Modulator | MES (Mouse) | Intraperitoneal | 22 | N/A |
| Tiagabine | GAT-1 Inhibitor | Audiogenic Seizures (DBA/2 mice) | Intraperitoneal | ~0.2 (converted from 1 µmol/kg) | |
| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine | GABA Derivative | MES | N/A | 21.05 | |
| Compound 3a (a 1,2,4-triazole-3-thione derivative) | N/A | MES (Mouse) | Intraperitoneal | 35.2 | |
| Compound 5d (a quinazoline derivative) | GABA-A Receptor Affinity | scPTZ (Mouse) | N/A | 140 |
ED50 (Median Effective Dose) is the dose of a drug that is pharmacologically effective for 50% of the population exposed to that dose. N/A: Data not available in the provided search results.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male ICR mice (20-30 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution with 0.5% Tween 80 (vehicle)
-
Test compound
-
Reference anticonvulsant drug (e.g., Phenobarbital)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration:
-
Dissolve or suspend the test compound and the reference drug in the vehicle.
-
Administer the test compound or vehicle i.p. to groups of at least 8 mice per dose.
-
The time interval between drug administration and the MES test (pretreatment time) should be determined based on the pharmacokinetic profile of the compound, typically ranging from 15 to 120 minutes.
-
-
Seizure Induction:
-
At the designated pretreatment time, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Gently place the corneal electrodes on the corneas of the mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 value of the test compound using a suitable statistical method (e.g., probit analysis).
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.
Materials:
-
Male Swiss albino mice (18-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
0.9% saline solution with 0.5% Tween 80 (vehicle)
-
Test compound
-
Reference anticonvulsant drug (e.g., Diazepam)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.
-
Drug Administration:
-
Administer the test compound or vehicle i.p. to groups of at least 6-8 mice per dose.
-
Allow for a predetermined pretreatment time (e.g., 30 or 60 minutes).
-
-
PTZ Induction:
-
Administer PTZ subcutaneously in the scruff of the neck.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 30 minutes.
-
Record the latency to the first clonic seizure (a seizure characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Record the presence or absence of tonic seizures and mortality.
-
Protection is defined as the absence of clonic seizures during the observation period.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from clonic seizures at each dose.
-
Compare the mean latency to seizure onset between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Determine the ED50 value of the test compound.
-
Visualization of Pathways and Workflows
GABAergic Signaling Pathway
The following diagram illustrates the key components of the GABAergic synapse and the mechanisms of action of different classes of GABA-enhancing drugs.
Caption: GABAergic synapse and drug targets.
Experimental Workflow for Anticonvulsant Screening
This diagram outlines the general workflow for screening novel compounds for anticonvulsant activity in rodent models.
Caption: Anticonvulsant screening workflow.
References
3-Methyl-GABA Dosage for In Vivo Studies: Application Notes and Protocols
Disclaimer: Direct in vivo dosage information for 3-Methyl-GABA is limited in publicly available scientific literature. The following application notes and protocols are primarily based on the established mechanisms of action of this compound and extrapolated from in vivo studies of its close structural and functional analog, pregabalin. Researchers should use this information as a guide and conduct thorough dose-finding studies for their specific animal models and experimental goals.
Introduction to this compound
3-Methyl-γ-aminobutyric acid (this compound) is a derivative of the primary inhibitory neurotransmitter in the central nervous system, GABA. It is recognized for its potential anticonvulsant properties.[1][2] The primary proposed mechanisms of action for this compound include:
-
Activation of L-glutamic acid decarboxylase (GAD): GAD is the enzyme responsible for synthesizing GABA from glutamate. By activating GAD, this compound may increase the endogenous levels of GABA.[1][3]
-
Activation of GABA aminotransferase (GABA-T): GABA-T is the enzyme that catabolizes GABA. While activation of this enzyme would typically lead to decreased GABA levels, the precise role of this compound in this context in vivo requires further elucidation.[1]
-
Interaction with GABAA Receptors: It is suggested that this compound can fit into the binding pocket of the GABAA receptor, potentially modulating its activity.
The R-isomer of this compound is reported to be more stereoselective in activating GAD compared to the S-isomer.
In Vivo Dosage Considerations for this compound (Extrapolated from Pregabalin Studies)
Due to the lack of specific in vivo dosage data for this compound, this section provides a summary of dosages used for its structural analog, pregabalin, in various rodent models. These ranges can serve as a starting point for designing in vivo studies with this compound, but must be adapted and optimized.
Table 1: Summary of Pregabalin In Vivo Dosages in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference |
| High-intensity electroshock test | Rat | Oral (PO) | 1.8 (ED50) | Inhibition of tonic extensor seizures | Not available in search results |
| DBA/2 audiogenic seizure model | Mouse | Oral (PO) | 2.7 (ED50) | Prevention of tonic extensor seizures | Not available in search results |
| Pentylenetetrazole-induced seizures | Mouse | Oral (PO) | 31 (ED50) | Prevention of clonic seizures | Not available in search results |
| Kindled partial seizures | Rat | Intraperitoneal (IP) | 10 (lowest effective dose) | Prevention of behavioral seizures | Not available in search results |
| Chronic widespread muscle pain | Mouse | Intraperitoneal (IP) | 30 - 60 | Alleviation of hyperalgesia | Not available in search results |
| Neuropathic pain (self-administration) | Mouse | Intravenous (IV) | 1.5 - 3 (per infusion) | Reinforcing effects and reduction of nociceptive hypersensitivity | Not available in search results |
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies with this compound, based on common practices with similar compounds.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a formulation for poorly soluble compounds)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
pH meter and solutions for pH adjustment (if necessary)
-
Sterile filters (0.22 µm)
Protocol for Saline/PBS Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Aseptically transfer the powder to a sterile vial.
-
Add the desired volume of sterile saline or PBS to the vial.
-
Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming or sonication may be employed.
-
Check the pH of the solution and adjust to physiological pH (7.2-7.4) if necessary, using sterile HCl or NaOH.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. For short-term storage, 4°C is often suitable, while -20°C or -80°C is recommended for long-term storage.
Note on Formulation for Poorly Soluble Compounds: If this compound exhibits poor solubility in aqueous solutions, a formulation containing co-solvents may be necessary. A common example is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
Administration to Rodents
Oral Gavage (PO):
-
Accurately weigh the animal to determine the correct volume of the drug solution to administer.
-
Gently restrain the animal.
-
Use a proper-sized, blunt-tipped gavage needle attached to a syringe containing the calculated volume of the this compound solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Monitor the animal briefly after administration to ensure no adverse effects.
Intraperitoneal Injection (IP):
-
Accurately weigh the animal.
-
Restrain the animal to expose the lower abdominal quadrants.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
Withdraw the needle and return the animal to its cage.
Intravenous Injection (IV) - Tail Vein:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraining device.
-
Use a sterile syringe with a small gauge needle (e.g., 27-30G for mice).
-
Identify one of the lateral tail veins.
-
Insert the needle bevel-up into the vein and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in modulating the GABAergic system.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Anticonvulsant Study
This diagram outlines a typical workflow for assessing the anticonvulsant efficacy of a compound like this compound in a rodent model.
Caption: Workflow for an in vivo anticonvulsant study.
References
Preparation of 3-Methyl-GABA Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is a derivative of the primary inhibitory neurotransmitter in the central nervous system, GABA. It is recognized for its anticonvulsant properties, which are attributed to its role as a potent activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).[1][2][3] This application note provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research and drug development applications.
Chemical and Physical Properties
It is crucial to distinguish between the free acid form of this compound (4-amino-3-methylbutanoic acid) and the commonly supplied salt form, which is often a complex with naphthalene-1,5-disulfonic acid.[4][5] This difference significantly impacts the molecular weight and, consequently, the calculations for preparing molar solutions. Always refer to the manufacturer's certificate of analysis for the specific batch information.
| Property | This compound (Free Acid) | This compound (naphthalene-1,5-disulfonate salt) |
| Molecular Formula | C₅H₁₁NO₂ | C₂₀H₃₀N₂O₁₀S₂ |
| Molecular Weight | 117.15 g/mol | ~522.59 g/mol |
| CAS Number | 71135-23-4 | 1216629-00-3 or 71424-95-8 |
| Appearance | Solid | Solid Powder |
Solubility and Stock Solution Preparation
This compound is soluble in water and dimethyl sulfoxide (DMSO). For most in vitro and in vivo applications, preparing a concentrated stock solution is recommended to minimize the volume of solvent added to the experimental system.
| Solvent | Maximum Reported Solubility | Preparation Notes |
| Water | 100 mM | Sonication is recommended to aid dissolution. Gentle heating to 37°C in an ultrasonic bath can also be employed to increase solubility. |
| DMSO | 100 mg/mL | Ensure the final concentration of DMSO in the experimental system is not cytotoxic. |
Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol is based on a molecular weight of 522.59 g/mol for the naphthalene-1,5-disulfonate salt. Adjust calculations based on the specific molecular weight of your compound.
Materials:
-
This compound (naphthalene-1,5-disulfonate salt)
-
Nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 522.59 g/mol = 0.52259 g
-
-
Weigh the compound: Accurately weigh 522.6 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Add solvent: Add 8 mL of nuclease-free water to the conical tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate in short bursts, monitoring the solution for clarity.
-
If necessary, warm the solution to 37°C in the ultrasonic bath to aid dissolution.
-
-
Adjust the final volume: Once the compound is completely dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Sterile filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound solutions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 3 years |
| Stock Solution in Solvent | -80°C | ≥ 1 year |
| -20°C | 1 month | |
| 4°C (Short-term) | > 1 week |
Mechanism of Action and Signaling Pathway
This compound enhances GABAergic neurotransmission through a dual mechanism. It activates L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. It also activates GABA aminotransferase (GABA-T), the enzyme that catabolizes GABA. While the activation of GABA-T might seem counterintuitive for an anticonvulsant, the net effect is believed to be an increase in synaptic GABA levels. Additionally, this compound can fit into the binding pocket of the GABA-A receptor (GABAaR).
Caption: Mechanism of this compound action on the GABAergic synapse.
Experimental Protocols
The following are example protocols that can be adapted for use with this compound.
In Vitro GABA Aminotransferase (GABA-T) Activity Assay
This protocol is designed to measure the effect of this compound on GABA-T activity in cell or tissue lysates.
Materials:
-
Cell or tissue lysate containing GABA-T
-
This compound stock solution
-
GABA-T assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSDH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell/tissue lysate: Homogenize cells or tissue in an appropriate lysis buffer and centrifuge to collect the supernatant containing the soluble proteins, including GABA-T. Determine the total protein concentration of the lysate.
-
Set up the reaction: In a 96-well plate, prepare reaction wells containing the assay buffer, NADP⁺, α-ketoglutarate, SSDH, and the cell/tissue lysate. Include control wells without the lysate (blank) and wells with the lysate but without this compound (vehicle control).
-
Add this compound: Add varying concentrations of the this compound stock solution to the designated wells.
-
Initiate the reaction: Add GABA to all wells to start the enzymatic reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader. The production of NADPH by SSDH is coupled to the conversion of GABA by GABA-T and is proportional to GABA-T activity.
-
Data analysis: Calculate the rate of NADPH formation for each condition. Compare the rates in the presence of this compound to the vehicle control to determine its effect on GABA-T activity.
In Vivo Anticonvulsant Activity Testing (Adapted from Pentylenetetrazole Model)
This protocol provides a framework for assessing the anticonvulsant effects of this compound in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice or rats
-
This compound stock solution (prepared in a vehicle suitable for injection, e.g., saline)
-
Pentylenetetrazole (PTZ) solution (convulsant agent)
-
Injection syringes and needles
-
Observation chambers
-
Timer
Procedure:
-
Animal acclimatization: Allow animals to acclimate to the housing and experimental conditions.
-
Drug administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment time: Allow a specific pre-treatment time for the drug to be absorbed and distributed.
-
Induction of seizures: Administer a convulsant dose of PTZ.
-
Observation: Immediately place the animal in an observation chamber and record the latency to the first seizure, the severity of the seizures (using a standardized scoring system), and the duration of seizure activity.
-
Data analysis: Compare the seizure parameters between the this compound-treated group and the vehicle control group to evaluate its anticonvulsant efficacy.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmrservice.com [bmrservice.com]
- 5. 4-(Oxoalkyl)-substituted GABA analogues as inactivators and substrates of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methyl-GABA by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogue, 3-Methyl-GABA, is of significant interest in neuroscience and drug development due to its potential therapeutic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-performance liquid chromatography (HPLC) offers a robust and reliable platform for this purpose.
This document provides detailed application notes and protocols for the quantification of GABA, which can be adapted and validated for this compound. The methods described include pre-column derivatization followed by fluorescence or UV detection, as well as direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Disclaimer: The following protocols have been established for the quantification of GABA. While the principles and procedures are likely applicable to this compound, these methods must be validated for specificity, linearity, accuracy, precision, and sensitivity for this compound before implementation.
Method Overview
The quantification of small, polar molecules like GABA and its analogues by HPLC presents challenges due to their lack of a strong chromophore or fluorophore and poor retention on traditional reversed-phase columns.[1][2] To overcome these issues, two primary strategies are employed:
-
Pre-column Derivatization: The analyte is chemically modified to attach a molecule (a derivatizing agent) that imparts desirable properties, such as UV absorbance or fluorescence, enhancing detection sensitivity and improving chromatographic retention.[3][4] Commonly used derivatizing agents for primary amines like GABA include o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, often without the need for derivatization. It separates the analyte chromatographically, followed by ionization and mass-to-charge ratio analysis for specific detection and quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of various HPLC methods for GABA analysis. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC Methods with Pre-column Derivatization for GABA Quantification
| Derivatizing Agent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| o-Phthalaldehyde (OPA)/Sulfite | Fluorescence | Not Specified | ~1 nM | Not Specified | |
| o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (MPA) | Fluorescence | 0.2 - 0.9 µg/mL | 0.004 µg/mL | 0.02 µg/mL | |
| 2-Hydroxynaphthaldehyde (HN) | UV | 40 - 600 µg/mL | 1 µg/mL | 5 µg/mL | |
| Dansyl Chloride | UV | 2 - 1000 µg/mL | 0.53 mg/100g | 1.73 mg/100g | |
| 2,4-Dinitrofluorobenzene (FDNB) | UV | 0.2 - 5.0 mg/mL | 0.03 µg | 0.2 µg |
Table 2: LC-MS/MS Methods for GABA Quantification
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 3.4 - 2500 ng/mL | 0.12 ng/mL | 3.4 ng/mL | |
| HILIC-LC-MS/MS | 1 nM - 10 µM | Not Specified | 1 nM |
Experimental Protocols
Protocol 1: Pre-column Derivatization with OPA/MPA and Fluorescence Detection
This protocol is adapted from a validated method for GABA and is expected to be a good starting point for this compound analysis due to its high sensitivity.
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Biological matrix (e.g., plasma, cerebrospinal fluid)
-
Protein precipitation agent (e.g., perchloric acid, acetonitrile)
2. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 100 µL of ice-cold 10% perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
3. Derivatization Procedure:
-
Prepare the OPA/MPA reagent: Dissolve 27 mg of OPA in 1 mL of methanol. Add 5 µL of MPA and 9 mL of 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.
-
In an autosampler vial, mix 50 µL of the prepared sample (or standard) with 50 µL of the OPA/MPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.8)
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20-80% B (linear gradient)
-
15-20 min: 80% B
-
20-25 min: 80-20% B (linear gradient)
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm
Protocol 2: LC-MS/MS without Derivatization
This protocol is based on a highly sensitive and specific method for GABA analysis and is recommended for complex biological matrices.
1. Materials and Reagents:
-
This compound standard
-
This compound internal standard (e.g., deuterated this compound)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, brain tissue homogenate)
-
Protein precipitation agent (e.g., acetonitrile)
2. Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B (linear gradient)
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B (linear gradient)
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Pre-column derivatization of a primary amine with OPA/MPA.
Caption: Comparison of analytical approaches for this compound.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-GABA: A Tool for Investigating GABAergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making the components of this pathway attractive targets for therapeutic intervention. 3-Methyl-4-aminobutanoic acid (3-Methyl-GABA) is a valuable pharmacological tool for studying the intricacies of the GABAergic system. Its primary mechanism of action involves the modulation of key enzymes responsible for GABA synthesis and degradation, namely glutamate decarboxylase (GAD) and GABA aminotransferase (GABA-T).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate GABAergic pathways.
Mechanism of Action
This compound is reported to be an activator of both L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, and GABA aminotransferase (GABA-T), the enzyme that catabolizes GABA.[1][2][3] The activation of GAD leads to an increase in GABA synthesis, while the activation of GABA-T would lead to its degradation. The net effect on GABA levels and its anticonvulsant properties suggest that its primary functional impact in vivo may be through the enhancement of GABA synthesis. Notably, the activation of GAD by this compound is stereoselective, with a preference for the (R)-isomer. Some evidence also suggests that this compound can fit into the binding pocket of the GABA-A receptor, although its functional activity at the receptor requires further characterization.
Data Presentation
Quantitative data on the potency and efficacy of this compound from primary literature is not extensively available in publicly accessible documents. The following tables are provided as templates for researchers to populate with their own experimental data when characterizing this compound or similar compounds.
Table 1: Enzymatic Activity of this compound
| Enzyme Target | Parameter | Value | Units | Reference |
| L-Glutamic Acid Decarboxylase (GAD) | % Activation (at specified concentration) | Data not available | % | |
| EC50 | Data not available | µM | ||
| Stereoselectivity (R vs. S isomer) | (R)-isomer preferred | - | ||
| GABA Aminotransferase (GABA-T) | % Activation (at specified concentration) | Data not available | % | |
| EC50 | Data not available | µM |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Induction Method | Parameter | Value | Units | Reference |
| Mouse | Maximal Electroshock (MES) | ED50 | Data not available | mg/kg | |
| Mouse/Rat | Pentylenetetrazol (PTZ) | ED50 | Data not available | mg/kg |
Table 3: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Parameter | Value | Units | Reference |
| GABAA | [3H]Muscimol or [3H]Gabazine | Ki | Data not available | µM |
Mandatory Visualizations
Caption: Mechanism of this compound in the GABAergic pathway.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro Enzyme Activity Assays
a) L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is a general method to assess the effect of this compound on GAD activity by measuring the production of GABA from glutamate.
-
Materials:
-
Purified or recombinant GAD enzyme
-
L-Glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (and its R- and S-isomers for stereoselectivity studies)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a fluorescence detector for GABA quantification (or other suitable detection method)
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PLP, and the GAD enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-glutamic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for GABA content using a suitable method like HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).
-
Calculate the percentage activation of GAD activity relative to the vehicle control.
-
b) GABA Aminotransferase (GABA-T) Activity Assay
This protocol measures the effect of this compound on GABA-T activity by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.
-
Materials:
-
Purified or recombinant GABA-T enzyme
-
GABA
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., a coupled enzyme assay where the product, glutamate, is measured spectrophotometrically or fluorometrically)
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PLP, α-ketoglutarate, and the GABA-T enzyme.
-
Add varying concentrations of this compound (or vehicle control) and pre-incubate.
-
Initiate the reaction by adding GABA.
-
Monitor the reaction progress continuously using a plate reader by measuring the formation of the detectable product from the coupled reaction.
-
Calculate the initial reaction rates and determine the effect of this compound on GABA-T activity.
-
In Vivo Anticonvulsant Screening
These are standard models to assess the anticonvulsant potential of a compound.
a) Maximal Electroshock (MES) Test
-
Animals: Male mice (e.g., CD-1 strain, 20-25 g)
-
Procedure:
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of expected peak effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
b) Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Animals: Male mice (e.g., CD-1 strain, 20-25 g)
-
Procedure:
-
Administer this compound at various doses.
-
At the time of expected peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Calculate the ED50.
-
In Vivo Microdialysis for Brain GABA Level Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, striatum, or cortex) of an anesthetized rat or mouse.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
After establishing a stable baseline of GABA levels, administer this compound systemically (i.p. or p.o.).
-
Continue collecting dialysate samples to monitor changes in extracellular GABA concentrations over time.
-
Analyze the GABA content in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence or mass spectrometric detection.
-
Express the results as a percentage change from the baseline GABA levels.
-
Conclusion
This compound serves as a unique tool for probing the GABAergic system through its modulation of key metabolic enzymes. The protocols outlined in this document provide a framework for researchers to characterize the effects of this compound and similar compounds on GABA synthesis, degradation, and overall GABAergic tone. The provided templates for data presentation and visualization will aid in the systematic evaluation and reporting of experimental findings, ultimately contributing to a deeper understanding of GABAergic pathways in health and disease.
References
-
Silverman RB, Andruszkiewicz R, Nanavati SM, Taylor CP, Vartanian MG. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase. J Med Chem. 1991 Jul;34(7):2295-8.
-
This compound. Wikipedia.
-
This compound. Tocris Bioscience.
-
This compound. TargetMol.
-
This compound. Cambridge Bioscience.
-
This compound. Xcess Biosciences.
References
Techniques for Administering 3-Methyl-GABA to Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-4-aminobutanoic acid (3-Methyl-GABA) is an anticonvulsant agent that has been shown to act as an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[1][2] Its potential as a therapeutic agent for neurological disorders necessitates well-defined protocols for its administration in preclinical animal models. These application notes provide detailed methodologies for the preparation and administration of this compound to laboratory animals, primarily focusing on rodent models, based on established practices for similar GABAergic compounds.
Data Presentation: Physicochemical and Dosing Information
A thorough literature search did not yield specific pharmacokinetic data for this compound. However, information on its solubility and the anticonvulsant activity of closely related compounds can guide dose selection.
| Parameter | Value/Information | Source(s) |
| Chemical Name | 4-Amino-3-methylbutanoic acid | [2] |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Solubility | Soluble in water up to 100 mM. Sonication can aid dissolution. | - |
| Storage | Store solid form at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year. For short-term storage, 4°C is suitable for over a week. Aliquoting is recommended to avoid freeze-thaw cycles. | - |
| Anticipated Routes of Administration | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | |
| Reported Anticonvulsant Activity | Active against low-intensity electroshock in mice. |
Experimental Protocols
The following protocols are based on standard laboratory procedures for the administration of test compounds to rodents and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animal.
-
Dissolve the this compound in sterile 0.9% saline to the final desired concentration. Ensure complete dissolution; sonication may be used if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is common.
-
-
Injection:
-
Tilt the animal slightly with the head pointing downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, such as abdominal discomfort or abnormal posture.
-
Protocol 2: Oral Gavage (PO)
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% - 1% methylcellulose in water)
-
Oral gavage needles (flexible or rigid, 18-20 gauge for mice)
-
Syringes (1 mL)
-
Animal restraint device
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
For solutions, dissolve this compound in sterile water.
-
For suspensions, a vehicle like 0.5% methylcellulose can be used to ensure uniform delivery of the compound.
-
-
Animal Restraint:
-
Securely restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the correct length for needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 3: Intravenous (IV) Injection
Intravenous injection, typically via the tail vein in rodents, provides immediate systemic circulation.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device specifically designed for tail vein injections
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, isotonic solution of this compound in 0.9% saline. Ensure the solution is free of particulates.
-
-
Animal Preparation and Restraint:
-
Warm the animal's tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Place the animal in a suitable restraint device.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions and ensure hemostasis at the injection site.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Proposed mechanism of this compound action.
References
- 1. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-GABA in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is an anticonvulsant agent. Unlike many compounds used in GABAergic research, its primary mechanism of action is not through direct interaction with GABA receptors. Instead, this compound is understood to modulate the metabolic pathways of GABA. It acts as an activator of both GABA aminotransferase (GABA-T), an enzyme responsible for GABA degradation, and L-glutamic acid decarboxylase (GAD), the key enzyme in GABA synthesis. This dual action suggests a complex role in the regulation of GABA levels within the central nervous system.
These application notes provide a guide for utilizing this compound in patch-clamp electrophysiology experiments to investigate the functional consequences of altered GABA metabolism on neuronal activity. The protocols are designed to assess changes in both synaptic and extrasynaptic GABAergic signaling.
Data Presentation
Currently, there is a lack of publicly available quantitative data from patch-clamp studies detailing the direct effects of this compound on GABA receptor subtypes (e.g., EC50, IC50, or modulation percentages). The primary literature points towards an indirect mechanism of action by altering GABA availability.
Therefore, the following table outlines the expected functional outcomes on GABAergic currents when applying this compound, based on its known mechanism of modulating GABA metabolism. Researchers are encouraged to use the provided protocols to generate quantitative data for their specific neuronal populations of interest.
| Parameter | Expected Effect of this compound | Rationale |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Increase | Activation of GAD leads to increased presynaptic GABA synthesis and potentially greater vesicular filling and release. |
| sIPSC Amplitude | Variable / No significant change | While more GABA may be released, postsynaptic receptor saturation and receptor density are primary determinants of amplitude. |
| sIPSC Decay Kinetics | Prolongation | Increased synaptic GABA concentration may lead to slower clearance from the synaptic cleft, prolonging the activation of postsynaptic receptors. |
| Tonic GABAergic Current | Increase | Elevated ambient GABA levels resulting from increased synthesis and altered degradation would lead to greater activation of extrasynaptic GABA receptors. |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways influenced by this compound and the logical workflow for investigating its effects using patch-clamp electrophysiology.
Experimental Protocols
Preparation of Solutions
a) Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 2.5 |
| MgCl₂ | 1.3 |
| CaCl₂ | 2.4 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Instructions: Prepare fresh daily. Continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before and during the experiment to maintain pH at 7.4. Osmolarity should be adjusted to ~310 mOsm.
b) Intracellular Solution (for sIPSC and tonic current recording)
| Component | Concentration (mM) |
| CsCl | 140 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| QX-314 | 5 |
Instructions: Adjust pH to 7.25 with CsOH. Osmolarity should be adjusted to ~290 mOsm. The high chloride concentration will result in inward GABAergic currents at a holding potential of -70 mV, facilitating their measurement. QX-314 is included to block voltage-gated sodium channels and prevent action potentials.
c) this compound Stock Solution
Instructions: Prepare a stock solution of 10-100 mM this compound in deionized water. The final working concentration will typically be in the range of 10-100 µM, diluted from the stock solution into the aCSF on the day of the experiment.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure changes in spontaneous GABAergic synaptic activity and tonic GABA currents in cultured neurons or acute brain slices.
a) Preparation
-
Prepare aCSF and intracellular solution as described above.
-
Prepare the this compound working solution in aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Place the cell culture or brain slice in the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
b) Recording Procedure
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with intracellular solution.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
c) Data Acquisition
-
Baseline Recording: Record spontaneous synaptic activity for 5-10 minutes to establish a stable baseline of sIPSC frequency, amplitude, and kinetics. To measure the tonic current, apply a GABAA receptor antagonist (e.g., 10 µM bicuculline) at the end of the baseline period and measure the outward shift in the holding current.
-
Application of this compound: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Incubation: Due to the metabolic mechanism of action, the effects of this compound may not be immediate. Record continuously and allow at least 15-30 minutes for the compound to exert its effects on GABA synthesis and degradation.
-
Post-Application Recording: After the incubation period, record for another 5-10 minutes to assess the changes in sIPSC parameters.
-
Tonic Current Measurement (Post-Application): At the end of the recording, apply a GABAA receptor antagonist (e.g., 10 µM bicuculline) to measure the tonic current in the presence of this compound. The difference in the bicuculline-induced current shift before and after this compound application represents the change in the tonic GABAergic current.
d) Data Analysis
-
Detect and analyze sIPSCs using appropriate software (e.g., Mini Analysis Program, Clampfit).
-
Compare the frequency, amplitude, and decay time constant of sIPSCs during the baseline period with the post-application period.
-
Calculate the tonic current by measuring the change in holding current upon application of the GABAA receptor antagonist. Compare the tonic current amplitude before and after this compound application.
-
Use appropriate statistical tests (e.g., paired t-test, Kolmogorov-Smirnov test for cumulative probability distributions) to determine the significance of any observed changes.
Concluding Remarks
The provided protocols offer a framework for the electrophysiological investigation of this compound. Given its mechanism of action, researchers should focus on experimental designs that allow for the detection of changes in presynaptic GABA release and ambient GABA levels. It is crucial to include appropriate incubation times to allow for the metabolic effects of the compound to manifest. These studies will be valuable in elucidating the functional impact of modulating GABA metabolism on neuronal circuit activity and its relevance to conditions such as epilepsy.
Application Notes: Dissolving 3-Methyl-GABA for Research Applications
These application notes provide detailed protocols and guidelines for the dissolution of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) for use in various research experiments. Proper preparation of solutions is critical for obtaining accurate and reproducible results.
Compound Overview: this compound is recognized as a potent activator of GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of GABA.[1][2][3][4] It also activates L-glutamic acid decarboxylase (GAD), an enzyme essential for GABA synthesis, and can fit the binding pocket of the GABA-A receptor (GABAaR).[1] These activities contribute to its anticonvulsant properties.
Important Consideration: Commercially available this compound can be supplied in different forms, such as the free form (Molecular Weight: ~117.15 g/mol ) or as a salt complex, for instance, with naphthalene-1,5-disulfonic acid (Molecular Weight: ~522.58 g/mol ). It is imperative to use the batch-specific molecular weight found on the product's vial or Certificate of Analysis for accurate molarity calculations.
Data Presentation: Solubility
The solubility of this compound in common laboratory solvents is summarized below. This data is compiled from various supplier datasheets.
| Solvent | Maximum Reported Solubility | Notes |
| Water | 100 mM | Sonication and gentle warming to 37°C can aid dissolution. |
| DMSO | Soluble (Exact limit not specified) | DMSO is often used as the initial solvent for creating high-concentration "mother liquors," especially for in vivo formulations. |
| PBS | Soluble (Used for GABA) | While not explicitly stated for this compound, phosphate-buffered saline (PBS) is a common vehicle for GABA in cell culture experiments. |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol is suitable for preparing a high-concentration stock solution for most in vitro applications.
Materials:
-
This compound powder
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., water bath or incubator set to 37°C)
Procedure:
-
Calculate Required Mass: Using the batch-specific molecular weight (MW), calculate the mass of this compound needed to achieve a 100 mM concentration.
-
Formula: Mass (mg) = 100 mM * Volume (L) * MW ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder and transfer it to a sterile conical tube.
-
Add Solvent: Add the corresponding volume of high-purity sterile water to the tube.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To enhance solubility, heat the tube to 37°C for 10-15 minutes.
-
Following heating, place the tube in an ultrasonic bath for 15-30 minutes or until the solution is clear.
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of a concentrated stock solution into a physiological buffer or cell culture medium.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile cell culture medium or desired physiological buffer (e.g., PBS, aCSF)
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate Dilution: Calculate the volume of stock solution needed to achieve the final concentration in your total volume of medium. For cell-based assays, it is recommended that the stock solution be at least 1000 times more concentrated than the final working solution to minimize the solvent concentration in the culture.
-
Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) * Final Volume (V2)] / Stock Concentration (M1)
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or buffer.
-
Mix and Use: Gently mix the solution by pipetting or inverting the tube. The working solution is now ready for application to cells.
Protocol 3: Preparation of Formulation for In Vivo Studies
In vivo studies often require a specific formulation to ensure solubility and biocompatibility. The following is a common example using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
Procedure:
-
Prepare Mother Liquor: First, dissolve the required amount of this compound in pure DMSO to create a concentrated mother liquor (e.g., 40 mg/mL). Sonication may be required.
-
Add Co-solvents: Prepare the final formulation by adding the co-solvents in a stepwise manner. An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.
-
To the required volume of the DMSO mother liquor, add the PEG300. Mix well until the solution is clear.
-
Add the Tween 80 to the mixture and mix again until clear.
-
Finally, add the saline or PBS to reach the final volume and mix thoroughly.
-
-
Final Concentration: The final concentration of the drug in this formulation will be significantly lower than the mother liquor concentration (e.g., 2 mg/mL). This method allows a poorly aqueous-soluble compound to be administered in a physiologically tolerated vehicle.
-
Administration: The formulation is now ready for administration based on the specific requirements of the animal study (e.g., dosage of 10 mg/kg).
Visualizations
Experimental Workflows
The following diagrams illustrate the procedural workflows for preparing this compound solutions.
Caption: Workflow for stock and working solution preparation.
Caption: Stepwise preparation of an in vivo formulation.
Signaling Pathway Context
This diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound. (Note: Activation of GABA-T is the primary reported mechanism, leading to complex downstream effects.)
References
Application Note: Utilizing 3-Methyl-GABA for the Kinetic Study of Glutamate Decarboxylase (GAD) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synthesis of GABA from glutamate is catalyzed by the enzyme L-glutamic acid decarboxylase (GAD). Consequently, the activation of GAD presents a promising therapeutic strategy for neurological disorders characterized by insufficient GABAergic signaling, such as epilepsy.
Contrary to some commercial literature that erroneously lists 3-Methyl-GABA as a GABA aminotransferase (GABA-T) activator, the primary scientific literature identifies its principal mechanism of action as the activation of L-glutamic acid decarboxylase (GAD)[1][2]. This compound and its analogs represent a class of anticonvulsant agents that enhance the synthesis of GABA[1][2].
This document provides a detailed protocol for studying the enzyme kinetics of GAD activation by this compound. The described assay is a continuous spectrophotometric method suitable for determining key activation parameters.
Principle of the Assay
The activity of GAD is monitored using a coupled enzyme assay. GAD catalyzes the decarboxylation of L-glutamate to produce GABA and CO2. In this protocol, the consumption of L-glutamate is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH), which can be monitored by the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the GAD activity. The effect of this compound on the reaction rate is then measured to determine its activation kinetics.
Materials and Reagents
-
Enzyme: Recombinant or purified L-glutamic acid decarboxylase (GAD)
-
Substrate: L-glutamic acid
-
Activator: this compound
-
Coupling Enzyme: Glutamate Dehydrogenase (GDH)
-
Cofactors: Pyridoxal 5'-phosphate (PLP), α-ketoglutarate, Ammonium Chloride (NH4Cl)
-
Indicator: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Buffer: Potassium phosphate buffer or HEPES buffer (pH ~7.2)
-
Instrumentation: UV/Vis spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder, 96-well microplate reader (optional)
Data Presentation
The quantitative data from the kinetic analysis of GAD activation by this compound should be summarized in a structured table. This allows for a clear comparison of the kinetic parameters under different experimental conditions.
| Activator Concentration [µM] | GAD Activity (ΔA340/min) | % Activation |
| 0 (Basal) | 100 | |
| X | ||
| Y | ||
| Z |
Table 1: Kinetic Parameters of GAD Activation by this compound. This table should be used to record the raw GAD activity at various concentrations of this compound and the calculated percentage of activation relative to the basal activity. From this data, an activation constant (AC50 or Kact) can be determined by plotting % Activation against the logarithm of the activator concentration.
Experimental Protocols
Preparation of Reagents
-
GAD Assay Buffer: Prepare a 100 mM potassium phosphate buffer or HEPES buffer containing 0.2 mM Pyridoxal 5'-phosphate (PLP). Adjust the pH to 7.2.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of L-glutamic acid in the GAD Assay Buffer.
-
Activator Stock Solution: Prepare a 10 mM stock solution of this compound in the GAD Assay Buffer.
-
Reaction Mixture: For each assay, prepare a fresh reaction mixture containing:
-
GAD Assay Buffer
-
0.25 mM NADH
-
5 mM α-ketoglutarate
-
20 mM NH4Cl
-
Sufficient activity of Glutamate Dehydrogenase (GDH) (e.g., 5-10 units/mL)
-
GAD Activity Assay Protocol
-
Enzyme Preparation: Dilute the GAD enzyme to a suitable concentration in the GAD Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Assay Setup:
-
Pipette 900 µL of the Reaction Mixture into a cuvette.
-
Add 50 µL of the diluted GAD enzyme solution.
-
Add 50 µL of the GAD Assay Buffer (for basal activity) or 50 µL of the appropriate dilution of the this compound stock solution.
-
Mix gently by inversion.
-
-
Initiation and Measurement:
-
Place the cuvette in the temperature-controlled spectrophotometer set to 37°C.
-
Allow the mixture to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding 50 µL of the L-glutamic acid stock solution to achieve a final concentration in the desired range (e.g., 0.5 - 10 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the data at regular intervals (e.g., every 15-30 seconds).
-
Determination of Activation Kinetics
-
To determine the activation constant (AC50 or Kact) for this compound, perform the GAD activity assay as described above with varying concentrations of this compound.
-
A typical concentration range for this compound might be from 0.1 µM to 100 µM.
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance vs. time plot for each concentration of this compound.
-
Calculate the percentage of activation for each this compound concentration relative to the basal activity (the reaction rate in the absence of the activator).
-
Plot the percentage of activation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the AC50 value, which is the concentration of this compound that produces 50% of the maximal activation.
Visualizations
Caption: Enzymatic reaction of Glutamate Decarboxylase (GAD).
References
Application Notes and Protocols for 3-Methyl-GABA Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 3-Methyl-GABA powder in a research and drug development setting. The following information is synthesized from publicly available data and should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment.
Section 1: Chemical and Physical Properties
This compound, also known as 4-amino-3-methylbutanoic acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It functions as an anticonvulsant agent, primarily by activating GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD), key enzymes in GABA metabolism and synthesis.[1][2] The activation of GAD is stereoselective, with a preference for the R isomer of 3-methyl GABA.[2][3]
Quantitative data for this compound is summarized in the table below. Note that properties may vary between suppliers, potentially due to the presence of different salt forms. It is crucial to refer to the batch-specific certificate of analysis provided by the supplier.
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO2 (free acid) | |
| C20H30N2O10S2 (naphthalene-1,5-disulfonic acid salt) | ||
| Molecular Weight | 117.15 g/mol (free acid) | |
| 522.58 g/mol or 522.59 g/mol (salt form) | ||
| Appearance | Solid powder | |
| Solubility | Soluble to 100 mM in water (sonication recommended) | |
| Purity | ≥98% |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
2.1 Hazard Identification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
2.2 Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound powder.
-
Eye and Face Protection: Chemical splash goggles meeting appropriate standards should be worn.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Protective Clothing: A lab coat must be worn.
-
-
Respiratory Protection: For procedures that may generate dust, a NIOSH-approved respirator is recommended.
2.3 Engineering Controls
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
2.4 Hygiene Practices
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace.
Section 3: Storage and Stability
Storage conditions for this compound can vary by supplier. Always refer to the manufacturer's instructions.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | Room Temperature | - | |
| -20°C | Up to 3 years | ||
| Stock Solution | 4°C | More than one week | |
| -20°C | Up to 1 month | ||
| -80°C | Up to 1 year (or 6 months) |
To ensure stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect the powder from light and moisture.
Section 4: Spill and Disposal Procedures
4.1 Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety office immediately.
-
4.2 Waste Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Section 5: Experimental Protocols
5.1 Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing a 100 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound powder based on the desired concentration and volume of the stock solution. For the salt form with a molecular weight of 522.59 g/mol , 52.26 mg is needed for 1 mL of a 100 mM solution.
-
Weigh the this compound powder in a sterile conical tube.
-
Add the calculated volume of water to the tube.
-
Vortex the solution until the powder is mostly dissolved.
-
If necessary, sonicate the solution in an ultrasonic bath to aid dissolution.
-
Once fully dissolved, filter-sterilize the solution through a 0.22 µm filter if intended for cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
5.2 In Vitro Assay: Radioligand Binding Assay for GABA-A Receptors
This protocol is a general method to determine the binding affinity of this compound to GABA-A receptors.
Materials:
-
Synaptic membrane preparation from brain tissue (e.g., rat cortex)
-
Radioligand (e.g., [3H]Muscimol or [3H]GABA)
-
Binding buffer
-
Unlabeled GABA (for non-specific binding)
-
This compound test compound
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in an ice-cold buffer and isolate synaptic membranes through a series of centrifugations. Wash the membranes to remove endogenous GABA.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total Binding: Omit the test compound.
-
Non-specific Binding: Add a high concentration of unlabeled GABA.
-
-
Incubate the plate at 4°C for 45-60 minutes.
-
Termination and Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
5.3 In Vivo Assay: Anticonvulsant Activity in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This protocol outlines a common method for assessing the anticonvulsant effects of this compound in vivo. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Materials:
-
Male Swiss albino mice
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Groups: Divide the mice into groups (e.g., vehicle control, positive control like diazepam, and different dose groups of this compound).
-
Drug Administration: Administer this compound or the vehicle intraperitoneally to the respective groups.
-
Seizure Induction: After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50-70 mg/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first seizure, the duration of seizures, and the mortality rate for a set period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data for significant differences in seizure latency, duration, and protection from mortality between the treated and control groups.
Section 6: Visualizations
Caption: Workflow for the safe handling of this compound powder.
Caption: Mechanism of action of this compound.
References
Modulating Inhibitory Neurotransmission with 3-Methyl-GABA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, pharmacological agents that modulate GABAergic neurotransmission are of significant interest for both basic research and therapeutic development.
3-Methyl-GABA is an anticonvulsant compound that enhances GABAergic signaling. Unlike many compounds that target GABA receptors or transporters, the primary mechanism of action for this compound is the activation of key enzymes involved in GABA synthesis and metabolism. Specifically, it has been identified as an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate, and GABA aminotransferase (GABA-T), an enzyme involved in the metabolic breakdown of GABA[1][2]. The activation of GAD leads to an increased production of GABA, thereby augmenting the available pool of this inhibitory neurotransmitter.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its experimental use.
Mechanism of Action
The principal mechanism by which this compound modulates inhibitory neurotransmission is through the positive modulation of enzymes central to GABA metabolism.
-
Activation of L-Glutamic Acid Decarboxylase (GAD): this compound has been shown to be an in vitro activator of brain L-glutamic acid decarboxylase (GAD)[1][2]. GAD catalyzes the decarboxylation of glutamate to GABA, which is the rate-limiting step in GABA synthesis. By activating GAD, this compound increases the production of GABA, leading to higher intracellular and potentially synaptic concentrations of this inhibitory neurotransmitter.
-
Activation of GABA Aminotransferase (GABA-T): this compound is also described as a potent activator of GABA aminotransferase (GABA-T)[3]. While GABA-T is primarily known for catabolizing GABA, its activation in specific contexts could have complex effects on GABAergic tone that are not yet fully elucidated.
It is important to distinguish the mechanism of this compound from that of GABA reuptake inhibitors. While initially, there was some ambiguity in the broader literature, the foundational scientific studies point towards enzymatic activation as the primary pathway. For comparative purposes, the inhibitory activities of common GABA transporter (GAT) inhibitors are provided in the data section.
Data Presentation
For contextual reference, the following tables summarize the inhibitory constants (IC50) for well-characterized inhibitors of the four major GABA transporters (GAT1, GAT2, GAT3, and BGT1). It is important to reiterate that this compound is not primarily a GAT inhibitor.
Table 1: Inhibitory Activity (IC50) of Selected Compounds on GABA Transporters (GATs)
| Compound | GAT1 (hGAT1) IC50 (µM) | GAT2 (rGAT2) IC50 (µM) | GAT3 (hGAT3) IC50 (µM) | BGT1 (hBGT1) IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Tiagabine | 0.13 | - | - | - | |
| CI-966 | 0.26 | - | - | - | |
| SKF-89976A | 0.13 | - | - | - | |
| SNAP-5114 | 388 | 21 | 5 | 140 |
| NNC-711 | 0.04 | - | - | - | |
Data presented for comparative purposes. This compound's primary mechanism is not GAT inhibition.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound enhances inhibitory neurotransmission by increasing GABA synthesis.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: In Vitro L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol is designed to measure the effect of this compound on the activity of GAD in brain tissue homogenates.
Materials:
-
Fresh or frozen brain tissue (e.g., cortex, cerebellum)
-
Homogenization Buffer: 50 mM Potassium Phosphate, pH 7.2, containing 0.2 mM Pyridoxal 5'-phosphate (PLP) and 1 mM 2-Aminoethylisothiouronium bromide (AET)
-
Substrate Solution: L-[1-14C]Glutamic acid (radiolabeled) or non-radiolabeled L-Glutamic acid
-
This compound stock solution (dissolved in appropriate vehicle)
-
Scintillation fluid and vials (for radiolabeled assay)
-
Microplate reader and plates (for colorimetric/fluorometric assay)
-
CO2 trapping agent (e.g., hyamine hydroxide) for radiolabeled assay
-
GABA detection kit (for non-radiolabeled assay)
Procedure:
-
Tissue Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer (1:10 w/v).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) containing GAD and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (Radiolabeled Method):
-
In a sealed reaction vial, add 50 µL of the supernatant.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of L-[1-14C]Glutamic acid solution.
-
Place a small cup containing a filter paper soaked in a CO2 trapping agent inside the sealed vial.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by injecting a small volume of sulfuric acid to lower the pH and release the 14CO2.
-
Allow the 14CO2 to be trapped for an additional 60 minutes.
-
Transfer the filter paper to a scintillation vial with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of 14CO2 produced, which is proportional to GAD activity.
-
Plot GAD activity against the concentration of this compound to determine the EC50 value.
-
Caption: Workflow for GAD activity assay.
Protocol 2: In Vitro GABA Aminotransferase (GABA-T) Activity Assay
This protocol measures the effect of this compound on GABA-T activity.
Materials:
-
Purified GABA-T or brain tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6, containing 10 mM α-ketoglutarate, 1 mM NAD+, and 0.5 mM dithiothreitol
-
Substrate Solution: GABA
-
This compound stock solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: If using brain tissue, prepare a mitochondrial fraction, as GABA-T is a mitochondrial enzyme.
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer.
-
Add SSADH to each well.
-
Add varying concentrations of this compound or vehicle control.
-
Add the enzyme preparation (purified GABA-T or mitochondrial fraction).
-
Pre-incubate for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the GABA substrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound to determine the activation parameters.
-
Protocol 3: Electrophysiological Recording of Inhibitory Postsynaptic Currents (IPSCs)
This protocol describes how to assess the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in neuronal cultures or brain slices.
Materials:
-
Primary neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes for patch electrodes
-
Internal solution for patch pipettes (high chloride for recording IPSCs)
-
This compound stock solution
Procedure:
-
Preparation:
-
Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record baseline sIPSC activity for a stable period (e.g., 5-10 minutes).
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Continue recording sIPSCs for 10-20 minutes in the presence of the compound.
-
-
Washout:
-
Wash out the this compound by perfusing with normal aCSF and record for another 10-15 minutes to observe any reversal of effects.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sIPSCs before, during, and after the application of this compound using appropriate software.
-
An increase in sIPSC frequency or amplitude would suggest an enhancement of inhibitory neurotransmission.
-
Caption: Workflow for electrophysiological recording.
Conclusion
This compound represents a valuable pharmacological tool for investigating the modulation of inhibitory neurotransmission through the enhancement of GABA synthesis. Its mechanism of action, centered on the activation of GAD, offers a distinct approach compared to receptor agonists or reuptake inhibitors. The protocols provided herein offer a framework for researchers to quantitatively assess the enzymatic and physiological effects of this compound and to further elucidate its role in regulating neuronal excitability. Future studies are warranted to determine the precise quantitative parameters of its enzymatic activation and to explore its effects across different neuronal circuits and in various models of neurological disorders.
References
- 1. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-GABA Experimental Troubleshooting
Welcome to the technical support center for 3-Methyl-GABA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
3-Methyl-γ-aminobutyric acid (this compound) is an anticonvulsant agent. Its primary mechanisms of action are the activation of two key enzymes involved in GABA metabolism:
-
GABA aminotransferase (GABA-T): An enzyme that degrades GABA.
-
L-glutamic acid decarboxylase (GAD): The enzyme responsible for synthesizing GABA from glutamate.
By activating these enzymes, this compound can modulate GABA levels in the nervous system. It has also been shown to interact with the GABA-A receptor.[1][2] The activation of GAD is stereoselective, with a preference for the (R)-isomer of this compound.[1]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Solid Form | > 3 years at -20°C |
| Stock Solutions | > 1 year at -80°C |
| Short-term (aliquots) | > 1 week at 4°C |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions.[1]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water up to 100 mM.[1] Sonication is recommended to aid dissolution. For cell culture experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the volume of solvent added to your experimental system.
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge. Here are some potential causes and solutions when working with this compound.
Problem 1: No observable effect of this compound in my in vitro (cell culture) experiment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Ensure you are using an appropriate concentration range. While specific EC50 values for this compound are not readily available in the literature, you may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Cell Health and Density | Ensure your cells are healthy, within a low passage number, and plated at an appropriate density. Poor cell health can lead to a lack of response. |
| Inadequate Incubation Time | The time required for this compound to elicit a response may vary. Consider a time-course experiment to identify the optimal incubation period. |
| Compound Degradation | Ensure proper storage and handling of your this compound stock solutions. Avoid repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect subtle changes in GABAergic signaling. Consider using a more sensitive detection method, such as HPLC or a fluorescent biosensor. |
Problem 2: High variability in my in vivo (animal) experiment results.
| Possible Cause | Troubleshooting Steps |
| Route of Administration and Bioavailability | The route of administration can significantly impact the bioavailability and efficacy of this compound. Consider if the chosen route (e.g., intraperitoneal, oral) is optimal for reaching the target tissue. |
| Animal Strain and Individual Differences | Different animal strains can exhibit varying responses to pharmacological agents. Ensure you are using a consistent strain and consider that individual animal metabolism and physiology can contribute to variability. |
| Stress and Handling | Animal stress can significantly impact neurochemical baselines, including the GABAergic system. Ensure consistent and gentle handling of animals to minimize stress-induced variability. |
| Timing of Dosing and Behavioral Testing | The pharmacokinetic profile of this compound will determine the optimal time window for behavioral testing after administration. A time-course study may be necessary to establish this window. |
| Metabolism of the Compound | The in vivo metabolism of this compound could lead to the formation of active or inactive metabolites, contributing to variability. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Activity on GAD
This protocol provides a general framework for measuring the effect of this compound on Glutamate Decarboxylase (GAD) activity in a cell or tissue lysate.
Caption: Workflow for GAD activity assay.
Protocol 2: General Workflow for Quantifying GABA Levels by HPLC
This workflow outlines the general steps for measuring GABA concentrations in biological samples after treatment with this compound.
Caption: Workflow for HPLC quantification of GABA.
Signaling Pathway
Simplified Overview of this compound's Influence on GABAergic Neurotransmission
The following diagram illustrates the primary targets of this compound and its potential downstream effects on the GABAergic system.
Caption: this compound's impact on GABA synthesis, degradation, and receptor interaction.
This technical support center provides a starting point for troubleshooting and planning your experiments with this compound. For more specific inquiries, please consult the relevant literature or contact your compound supplier.
References
optimizing 3-Methyl-GABA concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 3-Methyl-GABA in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is an anticonvulsant agent.[1][2] Its primary mechanisms of action in vitro include:
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Activation of GABA aminotransferase: This is its most potent described activity.[1][2][3]
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Interaction with the GABAA receptor: It can fit the binding pocket of the GABAA receptor.
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Activation of L-glutamic acid decarboxylase (GAD): The enzyme responsible for synthesizing GABA.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in water up to 100 mM. For detailed storage and preparation guidelines, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the working solution for cell-based experiments. Sonication is advised to ensure complete dissolution in water. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution. If needed, you can gently warm the solution to 37°C to aid dissolution.
Q4: Is there stereoselectivity in the activity of this compound?
Yes, the activation of L-glutamic acid decarboxylase (GAD) by this compound is stereoselective, with a preference for the (R)-isomer over the (S)-isomer.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source(s) |
| Solubility | Soluble in water up to 100 mM. Sonication is recommended. | |
| Storage (Powder) | Store at -20°C for up to 3 years. | |
| Storage (Stock Solution) | Store at -80°C for up to 1 year, or at -20°C for up to 1 month. For short-term storage, 4°C is suitable for over a week. | |
| Shipping | Shipped with blue ice or at ambient temperature. |
Table 2: Suggested Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range | Notes |
| GABA Aminotransferase (GABA-AT) Activity Assay | 10 µM - 1 mM | As a known activator, a broad range is recommended to establish a dose-response curve. |
| GABAA Receptor Binding Assay | 1 µM - 500 µM | To test for direct binding or allosteric modulation. |
| GABA Uptake/Transport Assay (e.g., GAT-1) | 50 µM - 2 mM | To assess any effects on GABA transporters. |
| Neuronal Culture Activity Assays (e.g., Ca2+ imaging, electrophysiology) | 100 µM - 1 mM | Higher concentrations may be needed to see effects on overall neuronal network activity. |
Experimental Protocols
Protocol 1: GABAA Receptor Radioligand Binding Assay
This assay determines the ability of this compound to displace a radiolabeled ligand from the GABAA receptor.
Materials:
-
Tissue Source: Rat or mouse whole brain, cortex, or cerebellum.
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Radioligand: [³H]Muscimol or [³H]Gabazine (SR-95531).
-
Buffers:
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Homogenization buffer (0.32 M sucrose, pH 7.4).
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Binding buffer (50 mM Tris-HCl, pH 7.4).
-
-
Non-specific binding control: 10 mM GABA.
-
Test Compound: this compound.
Procedure:
-
Membrane Preparation:
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Homogenize brain tissue in ice-cold homogenization buffer.
-
Perform a series of centrifugations to isolate synaptic membranes.
-
Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]Muscimol), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 45-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki (binding affinity constant) using the Cheng-Prusoff equation.
-
Protocol 2: GABA Transporter (GAT-1) Uptake Assay
This functional assay measures the effect of this compound on the uptake of GABA by cells expressing the GABA transporter GAT-1.
Materials:
-
Cell Line: A cell line stably expressing GAT-1 (e.g., HEK293-GAT-1).
-
Radiolabeled Substrate: [³H]GABA.
-
Buffers: Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Non-specific uptake control: A known potent GAT-1 inhibitor (e.g., Tiagabine).
-
Test Compound: this compound.
Procedure:
-
Cell Culture: Culture the GAT-1 expressing cells to confluence in appropriate multi-well plates.
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-15 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or distilled water.
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]GABA taken up at each concentration of this compound.
-
Plot the percentage of inhibition or stimulation of [³H]GABA uptake against the log concentration of this compound.
-
Calculate the IC50 or EC50 value from the resulting dose-response curve.
-
Visual Guides
Caption: Known molecular targets of this compound in GABAergic signaling.
Caption: General experimental workflow for in vitro assays with this compound.
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in this compound Assays
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Poor Reproducibility | 1. Incomplete dissolution of this compound powder.2. Degradation of stock solution due to multiple freeze-thaw cycles. | 1. Ensure complete dissolution of this compound by sonicating the stock solution as recommended.2. Aliquot stock solutions after preparation to avoid repeated freezing and thawing. Store aliquots at -80°C for long-term stability. |
| No Dose-Response or Weak Effect Observed | 1. Concentration range is too low.2. The specific in vitro system is not sensitive to this compound's mechanism of action.3. Inactive compound due to improper storage. | 1. Test a broader and higher concentration range (e.g., up to 1-2 mM), especially in cell-based assays.2. Verify the expression of target molecules (GABA-AT, GAD, GABAA receptors) in your assay system.3. Use a fresh vial of this compound powder or a newly prepared stock solution. |
| High Background Signal or Off-Target Effects | 1. This compound may have multiple biological targets (GABA-AT, GAD, GABAA receptors).2. High concentrations may lead to non-specific interactions. | 1. Use specific inhibitors for other potential targets to isolate the effect of interest.2. Determine the lowest effective concentration to minimize off-target effects.3. Include appropriate controls, such as vehicle-only and known selective compounds. |
| Precipitation of Compound in Media | 1. The concentration of this compound exceeds its solubility in the assay buffer/media.2. Interaction with components in complex media. | 1. Although highly soluble in water, ensure the final concentration in your assay media does not cause precipitation. Visually inspect solutions.2. Prepare fresh dilutions from the stock for each experiment. If precipitation persists, consider a lower concentration range. |
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Caption: A logical flow for troubleshooting unexpected results with this compound.
References
common issues with 3-Methyl-GABA stability in solution
Welcome to the technical support center for 3-Methyl-GABA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solid compound and stock solutions?
A1: For long-term storage, solid this compound should be kept at -20°C. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term use, solutions can be kept at 4°C for up to a week, though stability under these conditions should be verified for your specific experimental needs.
Q2: I am having trouble dissolving this compound in aqueous solutions. What can I do?
A2: this compound is soluble in water up to 100 mM. If you encounter solubility issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath are recommended to facilitate dissolution.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV or fluorescent light may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent and the presence of any impurities can impact stability.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for similar GABA analogs include intramolecular cyclization to form lactams, particularly under thermal stress.[1] Other possibilities include oxidation of the amino group or decarboxylation. Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound in your formulation.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound solutions.
This could be due to the degradation of this compound in your experimental solutions.
Troubleshooting Steps:
-
Solution Preparation: Prepare fresh solutions of this compound for each experiment from a recently thawed aliquot of a stock solution stored at -80°C.
-
pH and Buffer: Ensure the pH of your buffer system is within a stable range for this compound, ideally close to physiological pH (around 7.4). Studies on GABA have shown it to be relatively stable in a pH range of 2.0-8.0 at ambient temperatures.[3]
-
Temperature Control: Avoid exposing solutions to high temperatures for extended periods. If heating is necessary for your experimental protocol, minimize the duration and temperature.
-
Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil, especially during long-term experiments.
-
Purity Check: If possible, verify the concentration and purity of your this compound solution using a suitable analytical method like HPLC before use.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
The presence of extra peaks in your chromatogram may indicate the presence of degradation products or impurities.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[4] This involves subjecting a solution of this compound to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis. Analysis of these stressed samples can help in identifying the retention times of potential degradants.
-
Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from its potential degradation products. This may require optimization of the mobile phase, column, and other chromatographic parameters.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks. This is a powerful tool for the structural elucidation of degradation products.
-
Blank Injections: Inject a blank sample (your solvent or matrix without this compound) to ensure the extra peaks are not originating from your solvent or sample matrix.
-
Review HPLC Troubleshooting Guides: Consult comprehensive HPLC troubleshooting guides for issues related to peak shape, retention time shifts, and baseline noise.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes stability data for its parent compound, GABA, which can serve as a useful reference.
Table 1: Summary of GABA Stability in Aqueous Solution Under Various Conditions
| Parameter | Condition | Observation | Reference |
| Temperature | 80-100°C for 30 min | 6-10% degradation observed. | |
| 121°C for 30 min | ~32% degradation observed. | ||
| pH | pH 2.0 - 8.0 (at 70°C and 90°C) | No significant effect on GABA stability in a pure solution. | |
| High pH | Unstable at higher pH. | ||
| Storage | 4°C for 8 days (in germinated soymilk) | Stable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store under the same conditions as the acid hydrolysis samples. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., ICH option 1: cool white fluorescent and near UV lamp) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Materials:
-
HPLC system with a UV detector (or MS detector)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate or acetate buffer
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Stressed samples of this compound from Protocol 1
Methodology:
-
Initial Conditions: Start with a common reversed-phase method. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (like OPA or DNFB) might be necessary for UV detection. Alternatively, a mass spectrometer or a charged aerosol detector can be used.
-
-
Method Optimization:
-
Inject the stressed samples and the unstressed control.
-
Evaluate the chromatograms for the resolution between the this compound peak and any new peaks that appear in the stressed samples.
-
Adjust the mobile phase composition (e.g., pH, organic modifier), gradient slope, flow rate, and column temperature to improve separation.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: GABAergic signaling pathway.
Caption: Forced degradation study workflow.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Improving In Vivo Delivery of 3-Methyl-GABA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of 3-Methyl-GABA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound in vivo?
The primary challenges in delivering this compound in vivo are similar to those for its parent molecule, GABA. These include:
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Poor Blood-Brain Barrier (BBB) Permeability: Due to its hydrophilic nature and low lipophilicity, this compound is not expected to efficiently cross the BBB.
-
Efflux Transporters: The presence of efflux transporters at the BBB can actively pump GABA and its analogs out of the brain, further limiting their central nervous system (CNS) exposure.[1][2]
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Rapid Metabolism: While this compound is an activator of GABA aminotransferase (GABA-T), its own metabolism in vivo can affect its bioavailability and duration of action.[3]
Q2: What are the potential strategies to improve the in vivo delivery of this compound?
Several strategies can be employed to enhance the delivery of this compound to the brain:
-
Prodrug Approach: Chemical modification of this compound into a more lipophilic prodrug can facilitate its passage across the BBB. Once in the brain, the prodrug is designed to be enzymatically converted back to the active this compound.[4][5]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and potentially facilitate its transport across the BBB.
Q3: Are there any known transporters for GABA and its analogs at the BBB?
Yes, several transporters are involved in the movement of GABA across the BBB. The LAT1 transporter is known to be highly expressed at the BBB and is responsible for the transport of some GABA analogs like gabapentin. Additionally, GABA transporters (GATs) are present in the brain and play a crucial role in regulating extracellular GABA levels. Understanding the interaction of this compound with these transporters is crucial for optimizing its delivery.
Troubleshooting Guides
Issue 1: Low Brain Concentration of this compound After Systemic Administration
Possible Causes:
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Inefficient BBB penetration.
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High activity of efflux transporters.
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Rapid peripheral metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the lipophilicity (LogP) of this compound. A low LogP value indicates poor lipid solubility and likely poor BBB penetration.
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Assess its stability in plasma and liver microsomes to understand its metabolic profile.
-
-
Employ a Prodrug Strategy:
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Synthesize a lipophilic prodrug of this compound. For example, esterification of the carboxylic acid group or modification of the amino group can increase lipophilicity.
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Evaluate the prodrug's stability in physiological buffers and its conversion back to this compound in brain homogenates.
-
-
Utilize Nanoparticle Delivery:
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Formulate this compound into liposomes or polymeric nanoparticles. Pegylated liposomes can offer prolonged circulation time.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro release profile.
-
-
In Vivo Evaluation of Delivery Systems:
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Administer the prodrug or nanoparticle formulation to an animal model.
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Measure the concentration of this compound in both plasma and brain tissue at various time points to determine the pharmacokinetic profile and brain uptake.
-
Issue 2: Inconsistent Anticonvulsant Effects in Animal Models
Possible Causes:
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Suboptimal dosing regimen.
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Variability in BBB permeability between animals.
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Poor formulation of the delivery vehicle.
Troubleshooting Steps:
-
Dose-Response Study:
-
Conduct a dose-response study to determine the optimal dose of this compound or its delivery system required to elicit a consistent anticonvulsant effect.
-
-
Optimize Formulation:
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If using a nanoparticle formulation, ensure consistent particle size and drug loading.
-
For prodrugs, verify the purity and stability of the synthesized compound.
-
-
Refine Animal Model:
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Use a well-established and validated animal model of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock seizure (MES) test.
-
-
Monitor Drug Levels:
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Correlate the observed anticonvulsant effects with the measured brain concentrations of this compound to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship.
-
Quantitative Data
While specific pharmacokinetic data for this compound is limited in the public domain, the following tables provide data for GABA and its analog Gabapentin, which can serve as a reference for researchers.
Table 1: Pharmacokinetic Parameters of Oral GABA in Healthy Volunteers
| Parameter | Single Dose (2g) | Repeated Dose (2g, 3 times/day for 7 days) |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| t1/2 (h) | ~5 | ~5 |
| AUC0–24h (h·ng/ml) | 1451.68 ± 243.12 | 1778.69 ± 433.21 |
| Cmax (ng/ml) | 688 | 747 |
Table 2: Oral Bioavailability of Gabapentin at Different Doses
| Dose (mg, three times daily) | Bioavailability (%) |
| 100 | ~80 |
| 300 | 60 |
| 400 | 47 |
| 800 | 34 |
| 1200 | 33 |
| 1600 | 27 |
Experimental Protocols
Protocol 1: General Method for In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a general method for assessing the BBB permeability of a compound like this compound using a cell-based in vitro model.
Materials:
-
Human brain microvascular endothelial cells (hBMEC)
-
Astrocyte co-culture (optional, for a more complex model)
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Transwell inserts
-
Cell culture medium and supplements
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Test compound (this compound) and control compounds (e.g., a known BBB-permeable drug and a known non-permeable marker)
-
LC-MS/MS for quantification
Method:
-
Cell Culture: Culture hBMECs on the apical side of the Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
Compound Application: Add the test compound and control compounds to the apical (blood side) chamber.
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Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
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Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: General Procedure for Liposome Formulation of this compound
This protocol provides a general guideline for encapsulating this compound into liposomes.
Materials:
-
This compound
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Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC)
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Cholesterol
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Pegylated phospholipid (e.g., DSPE-PEG2000) (optional, for stealth liposomes)
-
Organic solvent (e.g., chloroform, methanol)
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Aqueous buffer (e.g., PBS)
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Rotary evaporator
-
Extruder with polycarbonate membranes
Method:
-
Lipid Film Hydration: Dissolve the lipids (phospholipid, cholesterol, and pegylated lipid) in an organic solvent. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer containing this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs).
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Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
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Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
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Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: General overview of the GABAergic signaling pathway.
Caption: Workflow for prodrug and nanoparticle delivery strategies.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. GABA-containing liposomes: neuroscience applications and translational perspectives for targeting neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and behavioral effects produced by administration of liposome-entrapped GABA into the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 3-Methyl-GABA in Your Research
Welcome to the technical support center for 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to prevent its degradation during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation of the compound, affecting experimental outcomes.
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solutions | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage | 4°C | Up to 1 week | For solutions that will be used promptly. |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water up to 100 mM.[1][2] To prepare a stock solution, use high-purity water. Sonication is recommended to facilitate dissolution.[1] It is advisable to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can contribute to degradation.
Q3: What are the potential degradation pathways for this compound during experiments?
A3: While this compound is a relatively stable compound, certain experimental conditions can promote its degradation. The two primary potential degradation pathways are intramolecular cyclization (lactam formation) and reaction with aldehydes.
-
Intramolecular Cyclization (Lactam Formation): As a γ-amino acid, this compound has the potential to undergo intramolecular cyclization to form a five-membered ring lactam (4-methyl-pyrrolidin-2-one). This reaction is generally slow under physiological conditions but can be accelerated by high temperatures and extremes in pH.
-
Reaction with Aldehydes: The primary amine group of this compound can react with aldehydes, which may be present in some cell culture media or be introduced as byproducts of other reagents. This reaction forms a carbinolamine intermediate, which can then dehydrate to form a Schiff base (imine).[3] This reaction is pH-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of this compound degradation. Follow these troubleshooting steps to identify and resolve the issue.
Table 2: Troubleshooting Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions of both solid compound and stock solutions against Table 1. | If stored improperly, discard the material and use a fresh, properly stored batch. |
| Repeated Freeze-Thaw Cycles | Check the handling procedure for stock solutions. | Always aliquot stock solutions into single-use volumes. |
| Contaminated Solvents or Reagents | Test the purity of the water and other solvents used to prepare solutions. | Use fresh, high-purity solvents for all experiments. |
| Degradation in Experimental Medium | Analyze the stability of this compound in your specific experimental buffer or cell culture medium over the time course of your experiment. | See "Experimental Protocols" for a stability testing protocol. |
Issue 2: Visible precipitation or changes in the appearance of the this compound solution.
Precipitation or color changes can indicate degradation or solubility issues.
Table 3: Troubleshooting Solution Appearance Issues
| Potential Cause | Troubleshooting Step | Recommended Action |
| Exceeded Solubility Limit | Confirm the concentration of your solution does not exceed 100 mM in water. | If a higher concentration is needed, consider alternative solvents, but validate stability. |
| pH-induced Precipitation | Measure the pH of your final experimental solution. | Adjust the pH to be within the stable range for GABA-like molecules (typically around neutral). |
| Formation of Insoluble Degradation Products | Analyze the precipitate to identify its composition. | If degradation is confirmed, review experimental conditions (temperature, pH, presence of reactive species) to identify the cause. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific experimental buffer over time.
-
Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration you intend to use.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the exact conditions of your experiment (temperature, light exposure).
-
Analysis: At each time point, analyze the concentration of this compound using a suitable analytical method, such as HPLC with pre-column derivatization or LC-MS/MS.
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.
Protocol 2: General Guidelines for Handling this compound in Cell Culture
-
Media Considerations: Be aware that some components of cell culture media, such as aldehydes, can potentially react with the primary amine of this compound. The stability of amino-acid-like compounds can also be a concern in media like DMEM and RPMI-1640.
-
Fresh Preparation: Whenever possible, add this compound to the cell culture medium immediately before use.
-
pH Control: Ensure the pH of the final culture medium is within the physiological range (7.2-7.4) after the addition of this compound and any other supplements.
-
Incubation Conditions: Standard incubation conditions (37°C, 5% CO2) are generally acceptable. However, for long-term experiments, it is advisable to perform a stability check as described in Protocol 1.
Analytical Methods for Stability and Purity Assessment
To confirm the purity of your this compound and to investigate potential degradation, the following analytical methods are recommended. These methods are based on established techniques for the analysis of GABA and related compounds.
Table 4: Recommended Analytical Methods
| Method | Principle | Application | Key Considerations |
| HPLC with Pre-column Derivatization | The primary amine of this compound is derivatized with a fluorogenic or chromogenic agent (e.g., o-phthalaldehyde (OPA)) to enable detection by fluorescence or UV. | Purity assessment and quantification in simple matrices. | Method development will be required to optimize separation from potential degradation products. |
| LC-MS/MS | Liquid chromatography is used to separate this compound from other components, followed by highly sensitive and specific detection by tandem mass spectrometry. | Gold standard for quantification in complex biological matrices (e.g., plasma, CSF, cell lysates) and for identifying unknown degradation products. | Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar compounds like this compound. |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecule. | Confirmation of identity of the starting material and characterization of unknown degradation products. | Requires higher concentrations and may not be suitable for routine quantification. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential chemical transformations that this compound may undergo under adverse conditions.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
refining 3-Methyl-GABA experimental protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for 3-Methyl-GABA to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-Amino-3-methylbutanoic acid) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its primary mechanism of action is the activation of two key enzymes involved in GABA metabolism:
-
GABA aminotransferase (GABA-T): This enzyme is responsible for the degradation of GABA.
-
Glutamate decarboxylase (GAD): This enzyme catalyzes the synthesis of GABA from glutamate.[1]
By activating these enzymes, this compound can modulate the levels of GABA in the nervous system, which is thought to underlie its anticonvulsant properties.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term use, stock solutions can be kept at 4°C for up to a week.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water up to 100 mM. To prepare a stock solution, dissolve the powder in sterile, purified water. Sonication in an ultrasonic water bath is recommended to ensure complete dissolution. For cell-based assays, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the volume of solvent added to your experimental system.
Q4: Is there stereoselectivity in the activity of this compound?
A4: Yes, the activation of glutamate decarboxylase (GAD) by this compound is stereoselective. The (R)-isomer of this compound is a more potent activator of GAD compared to the (S)-isomer.
Troubleshooting Guides
Solubility and Stability Issues
| Problem | Possible Cause | Solution |
| Precipitate forms in stock solution upon storage at 4°C or -20°C. | The concentration of the stock solution may be too high for stable storage at that temperature. | Prepare a fresh stock solution at a lower concentration. Ensure the powder is fully dissolved before freezing. For long-term storage, -80°C is recommended for concentrated stock solutions. |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Difficulty dissolving this compound powder. | Insufficient mixing or low-quality solvent. | Use a vortex mixer for an extended period. Gentle warming to 37°C and sonication in an ultrasonic water bath can aid dissolution. Use high-purity, sterile water for preparing solutions. |
In Vitro Enzyme Assay (GABA-T and GAD) Reproducibility
| Problem | Possible Cause | Solution |
| High variability in enzyme activity measurements. | Inconsistent pipetting of small volumes. Enzyme degradation. Substrate or cofactor instability. | Use calibrated pipettes and proper pipetting techniques. Keep enzyme preparations on ice at all times. Prepare fresh substrate and cofactor solutions for each experiment. |
| Low or no enzyme activation observed. | Incorrect assay buffer pH. Insufficient concentration of this compound. Inactive enzyme. | Optimize the pH of the assay buffer for the specific enzyme (GABA-T or GAD). Perform a dose-response experiment to determine the optimal concentration of this compound. Use a fresh batch of enzyme or verify the activity of the current batch with a known activator. |
| High background signal. | Contamination of reagents with GABA or glutamate. Non-specific reaction of detection reagents. | Use high-purity reagents. Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal. |
Cell-Based Assay and Electrophysiology Issues
| Problem | Possible Cause | Solution |
| Low cell viability after treatment with this compound. | High concentration of this compound or solvent toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Ensure the final concentration of the vehicle (e.g., water) is not cytotoxic. |
| No observable effect in electrophysiological recordings. | Low concentration of this compound. Indirect mechanism of action not detectable by the specific assay. | Increase the concentration of this compound. Since this compound's primary targets are enzymes that modulate GABA levels, direct effects on GABA receptors might not be observed. Consider measuring changes in synaptic activity following prolonged incubation with this compound. |
| Inconsistent patch-clamp recordings. | Unhealthy cells. Fluctuation in perfusion speed. Clogged patch pipette. | Ensure optimal cell culture conditions. Maintain a constant and gentle perfusion rate. Use fresh, clean pipettes for each recording. |
Quantitative Data Summary
Specific quantitative data such as EC50 or IC50 values for this compound's activation of GABA-T and GAD are not widely available in publicly accessible literature. The following tables provide an illustrative structure for presenting such data once obtained from experiments.
Table 1: Illustrative Data for this compound Activation of GABA-T
| Parameter | Value | Experimental Conditions |
| EC50 | e.g., 50 µM | Recombinant human GABA-T, 30 min incubation at 37°C |
| Maximum Activation | e.g., 150% of basal activity | 100 µM this compound |
| Assay Method | Spectrophotometric or Fluorometric |
Table 2: Illustrative Data for this compound Activation of GAD
| Parameter | Value | Experimental Conditions |
| EC50 (R-isomer) | e.g., 25 µM | Recombinant human GAD65, 60 min incubation at 37°C |
| EC50 (S-isomer) | e.g., >200 µM | Recombinant human GAD65, 60 min incubation at 37°C |
| Assay Method | HPLC-based detection of GABA |
Experimental Protocols
Protocol 1: In Vitro GABA Aminotransferase (GABA-T) Activity Assay
This protocol is adapted from standard colorimetric and fluorometric assays for GABA-T activity.
Materials:
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Purified recombinant GABA-T or tissue homogenate
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This compound
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GABA (substrate)
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α-ketoglutarate (co-substrate)
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Pyridoxal 5'-phosphate (PLP, cofactor)
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Tris-HCl buffer (pH 8.6)
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Succinic semialdehyde dehydrogenase (SSADH)
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NADP+
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Microplate reader (spectrophotometer or fluorometer)
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96-well microplates
Procedure:
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Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Tris-HCl buffer, α-ketoglutarate, PLP, SSADH, and NADP+.
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Prepare this compound dilutions: Prepare a serial dilution of this compound in Tris-HCl buffer.
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Assay Setup: In a 96-well plate, add the following to each well:
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Reagent Mix
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This compound dilution (or vehicle control)
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GABA-T enzyme preparation
-
-
Initiate Reaction: Add GABA solution to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
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Measurement: Measure the increase in absorbance at 340 nm (for NADPH production) or fluorescence at the appropriate excitation/emission wavelengths for the chosen detection reagent.
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Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the enzyme activity against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vitro Glutamate Decarboxylase (GAD) Activity Assay
This protocol is based on the quantification of GABA produced from glutamate.
Materials:
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Purified recombinant GAD or brain tissue homogenate
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This compound
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L-Glutamic acid (substrate)
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Pyridoxal 5'-phosphate (PLP, cofactor)
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Phosphate buffer (pH 7.2)
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Perchloric acid (to stop the reaction)
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Potassium carbonate (for neutralization)
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HPLC system with a fluorescence detector
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O-phthaldialdehyde (OPA) for derivatization
Procedure:
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Prepare GAD and this compound: Prepare the GAD enzyme solution and serial dilutions of this compound in phosphate buffer.
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Assay Setup: In microcentrifuge tubes, combine the GAD enzyme preparation, PLP, and this compound dilution (or vehicle control).
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Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate Reaction: Add L-glutamic acid to each tube to start the reaction.
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Incubation: Incubate at 37°C for 30-60 minutes.
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Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid.
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Neutralization and Sample Preparation: Neutralize the samples with potassium carbonate. Centrifuge to pellet the precipitate and collect the supernatant.
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Derivatization: Derivatize the GABA in the supernatant with OPA reagent.
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HPLC Analysis: Analyze the samples by HPLC with fluorescence detection to quantify the amount of GABA produced.
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Data Analysis: Calculate the amount of GABA produced per unit of time for each concentration of this compound. Plot the enzyme activity against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: The GABA Shunt pathway and points of activation by this compound.
Caption: A logical workflow for reproducible this compound enzyme assays.
References
troubleshooting unexpected results in 3-Methyl-GABA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with 3-Methyl-GABA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an anticonvulsant agent. Its primary mechanism of action is thought to be the activation of two key enzymes in the GABAergic system:
-
GABA aminotransferase (GABA-T): This enzyme is responsible for the degradation of GABA. By activating GABA-T, this compound can influence the turnover of GABA.[1][2][3]
-
L-glutamic acid decarboxylase (GAD): This enzyme synthesizes GABA from glutamate.[1][3] The activation of GAD can lead to increased GABA levels.
It is also reported to fit the binding pocket of the GABA-A receptor.
Q2: Is there stereoselectivity in the activity of this compound?
Yes, the activation of L-glutamic acid decarboxylase (GAD) by this compound exhibits stereoselectivity. The R-isomer is the preferred isomer for activating GAD. Using a racemic mixture may result in lower than expected potency.
Q3: How should I store this compound?
For long-term storage, solid this compound should be kept at -20°C, where it can be stable for up to three years. Stock solutions should be stored at -80°C and are typically stable for over a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for more than a week.
Q4: What is the solubility of this compound?
This compound is soluble in water up to 100 mM. Sonication may be required to fully dissolve the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in my experiments.
Question: I am observing variable results or lower potency than described in the literature. What could be the cause?
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Purity and Stereoisomer Composition:
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Are you using a racemic mixture or a specific isomer? The activation of GAD is stereoselective, with the R-isomer being more active. If your assay is sensitive to GAD activation, using a racemic mixture will result in reduced potency compared to the pure R-isomer.
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What is the purity of your compound? Impurities from the synthesis process could interfere with your assay. Ensure you are using a high-purity compound and refer to the Certificate of Analysis for your specific batch.
-
-
Compound Stability and Handling:
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How are you preparing and storing your solutions? Improper storage can lead to degradation. Prepare fresh solutions for each experiment or use properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.
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Are you sonicating the solution? this compound may require sonication for complete dissolution in aqueous buffers. Incomplete dissolution will lead to a lower effective concentration.
-
-
Experimental Conditions:
-
Is your assay system optimized? The activity of enzymes like GAD and GABA-T can be sensitive to pH, temperature, and cofactor concentrations. Ensure your assay buffer and conditions are optimal for the target enzyme.
-
Issue 2: Observing unexpected excitatory effects.
Question: My experimental model is showing an excitatory response to this compound, which is unexpected for a GABA analogue. Why might this be happening?
Answer: While GABA is the primary inhibitory neurotransmitter in the mature central nervous system, GABAergic signaling can be excitatory in certain contexts, particularly in developing neurons. Here are some potential explanations:
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Developmental Stage of the Model System: In immature neurons, the intracellular chloride concentration is high, leading to a depolarizing (excitatory) effect upon GABA-A receptor activation. If you are using a developmental model (e.g., neonatal neurons), this is a likely explanation.
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Biphasic Dose-Response: Some modulators of the GABA system can exhibit biphasic effects, where low concentrations produce an excitatory or anxiogenic effect, while higher concentrations are inhibitory. Consider performing a detailed dose-response curve to investigate this possibility.
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Off-Target Effects: While the off-target profile of this compound is not extensively documented, other GABA analogues are known to interact with targets other than GABA receptors and enzymes. For example, gabapentin and pregabalin bind to the α2δ subunit of voltage-gated calcium channels. An unknown off-target interaction could potentially mediate an excitatory effect.
Quantitative Data Summary
| Target Enzyme | Isomer Preference | Potency/Efficacy | Reference |
| L-glutamic acid decarboxylase (GAD) | (R)-isomer | The R-isomer is more potent in activating GAD than the S-isomer. |
Experimental Protocols
Protocol 1: In Vitro GAD Activity Assay (Colorimetric)
This protocol is adapted from a general method for determining GABA concentration as a measure of GAD activity.
Materials:
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L-glutamic acid (substrate)
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This compound (test compound)
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GAD enzyme preparation (e.g., brain homogenate)
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1 M Na2CO3
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0.2 M Borate buffer (pH adjusted)
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6% Phenol solution
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5.2% Sodium hypochlorite solution
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60% Ethanol
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Spectrophotometer capable of reading absorbance at 640 nm
Procedure:
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Prepare a reaction mixture containing the GAD enzyme preparation and L-glutamic acid in a suitable buffer.
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Add varying concentrations of this compound to the reaction mixture. Include a control with no this compound.
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Incubate the reaction at the optimal temperature for the GAD enzyme (e.g., 37°C) for a defined period.
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Stop the reaction by adding 0.1 ml of 1 M Na2CO3.
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To determine the amount of GABA produced, add 0.5 ml of 0.2 M borate buffer and 1.0 ml of 6% phenol solution.
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Within 5 minutes, add 1 ml of 5.2% sodium hypochlorite solution at 20°C.
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Incubate at 20°C for 4-8 minutes.
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Heat the mixture in a boiling water bath for 10 minutes.
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Immediately cool in an ice bath for 20 minutes.
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Add 2 ml of 60% ethanol and incubate at 20°C for 20-40 minutes.
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Measure the absorbance at 640 nm.
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Generate a standard curve with known concentrations of GABA to quantify the amount of GABA produced in your samples.
Protocol 2: In Vitro GABA-T Activity Assay
This protocol is based on a sequential enzyme assay for GABA-T activity.
Materials:
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Cell or tissue extract containing GABA-T
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GABAT Substrate solution (containing GABA and α-ketoglutarate)
-
TA Assay Solution (containing glutamate dehydrogenase and INT)
-
3% Acetic acid
-
96-well plate
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Incubator at 37°C
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Plate reader capable of measuring absorbance at 492 nm
Procedure:
-
Prepare cell or tissue extracts as per standard protocols. Determine the protein concentration of the lysate.
-
In a 96-well plate, set up duplicate wells for each sample: a control well and a reaction well.
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To each well, add 10 µl of your sample lysate.
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To the control wells, add 40 µl of dH2O.
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To the reaction wells, add 40 µl of GABAT Substrate solution.
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Gently mix the plate and incubate at 37°C for 60 minutes.
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Add 50 µl of TA Assay Solution to all wells.
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Gently mix and incubate at 37°C for another 60 minutes.
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Stop the reaction by adding 50 µl of 3% Acetic acid to all wells.
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Measure the optical density at 492 nm.
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Calculate GABA-T activity by subtracting the absorbance of the control wells from the reaction wells and normalizing to the protein concentration.
Signaling Pathway
The primary proposed mechanism of this compound involves the modulation of GABA synthesis and degradation to potentially increase synaptic GABA levels.
References
improving signal-to-noise ratio in 3-Methyl-GABA binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 3-Methyl-GABA binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an anticonvulsant agent that acts as a potent activator of GABA aminotransferase.[1][2] It is also known to fit the binding pocket of the GABAA receptor (GABAaR) and can activate L-glutamic acid decarboxylase (GAD).[1][2]
Q2: How do I determine the binding affinity of this compound for the GABAA receptor?
A2: The binding affinity of an unlabeled compound like this compound is typically determined using a competitive radioligand binding assay. In this assay, various concentrations of this compound compete with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]GABA) that has a known high affinity for the GABAA receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be calculated.
Q3: What is a good signal-to-noise ratio for a radioligand binding assay?
A3: A good signal-to-noise ratio is crucial for reliable data. Generally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. A low signal-to-noise ratio indicates that a large portion of the measured signal is from non-specific binding, which can obscure the true specific binding signal.
Q4: How is non-specific binding (NSB) determined in a this compound binding assay?
A4: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor.[3] It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand (a "cold" competitor) that saturates the target receptors. For GABAA receptor assays, a high concentration of unlabeled GABA (e.g., 10 mM) or another suitable GABAA agonist/antagonist is commonly used to define NSB.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background noise and low specific signal are common challenges in this compound binding assays. This guide addresses specific issues to help improve your signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High NSB can significantly reduce the signal-to-noise ratio, making it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested. | Reduced background signal as NSB is often proportional to the radioligand concentration. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 4-5). Use a larger volume of ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the specifically bound ligand. | More effective removal of unbound and non-specifically bound radioligand, leading to a lower background. |
| Inappropriate assay components. | Use polypropylene or siliconized tubes and pipette tips to minimize ligand binding to plastic surfaces. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% BSA) to the buffer to reduce hydrophobic interactions. | Decreased non-specific binding to assay vessels and other components. |
| Filter binding of radioligand. | Use glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged filter. | Reduced background signal by minimizing the adherence of the radioligand to the filter paper. |
Issue 2: Low Total Binding Signal
A weak total binding signal can make it difficult to distinguish specific binding from background noise.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient receptor concentration. | Increase the amount of membrane preparation (protein concentration) in the assay. Perform a protein concentration titration to find the optimal amount that gives a robust signal without increasing NSB disproportionately. | A stronger specific binding signal. However, be aware that very high protein concentrations can sometimes increase non-specific binding. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the time required to reach binding equilibrium. Ensure the incubation is long enough for the radioligand to bind to the receptor. | Maximized specific binding by allowing the binding reaction to reach completion. |
| Degraded radioligand or receptor preparation. | Use a fresh, high-quality radioligand and ensure proper storage. Prepare fresh membrane fractions and store them at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. | Increased specific binding due to the use of active and stable reagents. |
| Incorrect buffer composition. | Ensure the pH and ionic strength of the binding buffer are optimal for the receptor. For GABAA receptor binding, a Tris-HCl buffer at pH 7.4 is common. | Improved receptor conformation and ligand binding, leading to a stronger signal. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled agonist, [3H]muscimol.
Materials:
-
Tissue Source: Rat or mouse whole brain (minus cerebellum and brainstem).
-
Radioligand: [3H]muscimol (specific activity >20 Ci/mmol).
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding Control: 10 mM GABA.
-
Test Compound: this compound.
-
Apparatus: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter, scintillation vials, and scintillation cocktail.
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in 10 volumes of ice-cold Binding Buffer and centrifuge again at 100,000 x g for 30 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA. e. Resuspend the final pellet in Binding Buffer and determine the protein concentration using a standard method (e.g., Bradford assay). f. Store the membrane preparation in aliquots at -80°C until use.
-
Binding Reaction: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation, [3H]muscimol (at a concentration near its Kd, e.g., 2-5 nM), and Binding Buffer.
- Non-specific Binding: Membrane preparation, [3H]muscimol, and a saturating concentration of unlabeled GABA (10 mM).
- Competition: Membrane preparation, [3H]muscimol, and varying concentrations of this compound (e.g., from 1 nM to 1 mM). b. The final assay volume should be consistent across all wells (e.g., 200 µL). c. Incubate the plate at 4°C for 60 minutes.
-
Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. b. Wash the filters rapidly with 3 x 3 mL of ice-cold Binding Buffer. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. d. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts. b. For the competition assay, plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol) from the resulting dose-response curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
how to control for confounding variables in 3-Methyl-GABA experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for controlling confounding variables in experiments involving 3-Methyl-GABA.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable and why is it critical in my this compound research?
A confounding variable is an external factor that is associated with both the treatment (this compound administration) and the outcome (e.g., seizure frequency, behavioral change), leading to a spurious correlation.[1][2] If not controlled, these variables can lead you to incorrectly conclude that this compound has an effect when it doesn't, or to misinterpret the magnitude and nature of a real effect.[2][3]
For example, if you are testing the anxiolytic effects of this compound in mice, the stress level of the animals before the experiment is a potential confounder. Higher pre-existing stress could be associated with how the animals are handled (related to the intervention) and could also independently affect the anxiety-like behavior being measured.
Identifying a Potential Confounding Variable
Caption: Logical flow for identifying a confounding variable.
Q2: My results are inconsistent. Could off-target effects of this compound be the cause?
Yes, inconsistency is often a sign of uncontrolled variables, and the complex pharmacology of this compound is a primary suspect. This compound is known to act on multiple targets within the GABAergic system.[4] Its primary described mechanism is the activation of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. However, it also activates GABA aminotransferase (GABA-T), which degrades GABA, and may interact with the GABA-A receptor. This multifaceted activity can confound results if the experimental design does not isolate the mechanism of interest.
Table 1: Key Pharmacological Properties of this compound
| Target Protein | Action | Primary Consequence | Citation(s) |
| Glutamate Decarboxylase (GAD) | Activator | Increases GABA synthesis | |
| GABA Aminotransferase (GABA-T) | Activator | Increases GABA degradation | |
| GABA-A Receptor (GABAaR) | Fits Binding Pocket | Potential direct receptor modulation |
To address this, you must design experiments to dissect these effects. See the protocol below for a pharmacological blockade approach.
This compound's Multifaceted Signaling Pathway
Caption: Signaling pathways influenced by this compound.
Q3: How do I design an experiment to control for known confounders from the start?
A robust experimental design is the most effective way to control for confounding variables. Key strategies include randomization, the use of appropriate control groups, and restriction or matching.
-
Randomization: Randomly assign subjects (animals, cell cultures) to treatment and control groups. This helps ensure that both known and unknown confounders are distributed evenly among the groups.
-
Control Groups: Always include a vehicle control group that receives the same injection/treatment volume, route, and handling as the this compound group, but without the compound. Positive and negative controls are also crucial (see Q4).
-
Restriction/Matching: Restrict your study population to reduce variability. For example, use only animals of a specific age, sex, and strain. In matching, for each subject in the treatment group, you find a subject for the control group with similar characteristics (e.g., same baseline weight).
-
Blinding: Whenever possible, the experimenter administering the treatment and/or assessing the outcome should be unaware of which group each subject belongs to. This prevents experimenter bias, another potential confounder.
Workflow for Controlling Confounders in Experimental Design
Caption: A workflow incorporating methods to control confounders.
Q4: What are the best control groups for in vivo and in vitro this compound experiments?
The choice of control groups is fundamental to isolating the specific effect of this compound.
Table 2: Recommended Control Groups for this compound Experiments
| Control Group | Purpose | In Vitro Example | In Vivo Example |
| Vehicle Control | To control for the effects of the solvent and the administration procedure. | Cells treated with the same concentration of DMSO or saline used to dissolve this compound. | Animals injected with the same volume of saline via the same route (e.g., i.p., i.c.v.). |
| Positive Control | To confirm that the experimental system can produce the expected type of effect. | Cells treated with a known GAD activator or GABA-A agonist (e.g., Muscimol) to verify assay sensitivity. | Animals treated with a known anticonvulsant (e.g., Diazepam) in a seizure model. |
| Negative Control | To rule out non-specific effects and confirm the pathway of interest. | Cells co-treated with this compound and a GAD inhibitor (e.g., 3-mercaptopropionic acid) to see if the effect is blocked. | Animals co-administered this compound and a GABA-A antagonist (e.g., Bicuculline) to test for receptor-mediated effects. |
| Sham Control (for in vivo) | To control for procedural effects like surgery or cannula implantation. | N/A | Animals undergoing the same surgical procedure (e.g., craniotomy) but receiving a vehicle injection instead of a viral vector or drug. |
Q5: The R and S isomers of this compound have different activities. How do I account for this?
This is a critical point. The activation of GAD by this compound is stereoselective, with the (R)-isomer being significantly more potent than the (S)-isomer. Using a racemic mixture (an equal mix of both isomers) without accounting for this will introduce a major confounding variable, as you are administering a drug that is only partially active at its intended target.
Recommendations:
-
Use the Pure Isomer: Whenever possible, purchase or synthesize the pure (R)-3-Methyl-GABA isomer for your experiments. This eliminates stereoisomeric effects as a confounder.
-
State Clearly: In your methods and publications, explicitly state which form you are using (racemic, R-isomer, or S-isomer).
-
Dose Adjustment: If you must use a racemic mixture, remember that only half of the administered dose is the highly active component for GAD activation. This should be considered when comparing results to studies that use a pure isomer.
Q6: I've already collected my data. What statistical methods can I use to control for confounders?
If potential confounders were measured during the experiment, you can use statistical techniques to adjust for their effects during the analysis phase.
-
Stratification: Analyze the relationship between this compound and your outcome separately within different strata (subgroups) of the confounding variable. For example, analyze male and female animals separately. If the effect is consistent across strata, it is less likely to be confounded by that variable.
-
Analysis of Covariance (ANCOVA): This method is used when the confounder is a continuous variable (e.g., baseline weight). ANCOVA adjusts the mean outcome scores to what they would be if all groups were equal on the confounding variable (covariate).
-
Multivariate Regression Models: These models can assess the relationship between this compound and the outcome while simultaneously accounting for multiple confounding variables. The model provides an "adjusted" estimate of the treatment effect.
-
Propensity Score Methods: In observational or complex studies, propensity score matching or inverse probability of treatment weighting (IPTW) can be used to balance groups on a large number of observed confounders, mimicking randomization.
Experimental Protocols
Protocol 1: Dissecting Off-Target Effects of (R)-3-Methyl-GABA in Primary Neuronal Cultures
This protocol provides a framework for determining if the observed effect of (R)-3-Methyl-GABA is due to GAD activation, GABA-T activation, or direct GABA-A receptor modulation.
Materials:
-
Primary neuronal cell culture
-
(R)-3-Methyl-GABA
-
Vehicle (e.g., sterile saline)
-
3-mercaptopropionic acid (3-MPA, a GAD inhibitor)
-
Vigabatrin (a GABA-T inhibitor)
-
Bicuculline or Gabazine (GABA-A receptor antagonists)
-
Assay for downstream effect (e.g., patch-clamp electrophysiology, calcium imaging, or neurotransmitter measurement via HPLC).
Procedure:
-
Establish Baseline: Measure the baseline activity of your chosen outcome metric in the neuronal cultures.
-
Group Allocation: Divide cultures into the following treatment groups:
-
Group 1: Vehicle
-
Group 2: (R)-3-Methyl-GABA (e.g., 10 µM)
-
Group 3: 3-MPA alone (e.g., 1 mM)
-
Group 4: (R)-3-Methyl-GABA + 3-MPA (pre-incubate with 3-MPA for 15 min)
-
Group 5: Bicuculline alone (e.g., 20 µM)
-
Group 6: (R)-3-Methyl-GABA + Bicuculline
-
-
Treatment: Apply the respective compounds to the cell cultures and incubate for the desired duration.
-
Measurement: Measure the experimental outcome for each group.
-
Data Analysis:
-
Compare Group 1 vs. 2 to determine the total effect of (R)-3-Methyl-GABA.
-
If the effect in Group 4 is significantly reduced compared to Group 2, it suggests the effect is largely dependent on GAD activation.
-
If the effect in Group 6 is significantly reduced compared to Group 2, it suggests the effect is mediated by GABA-A receptors (likely via increased GABA release, but possibly a direct interaction).
-
Comparing the effects of a GABA-T inhibitor like Vigabatrin can further help elucidate the net effect on GABA levels.
-
Table 3: Example Quantitative Data for a Hypothetical Electrophysiology Experiment
| Group | Treatment | Mean Firing Rate (Hz) ± SEM | Interpretation |
| 1 | Vehicle | 5.2 ± 0.4 | Baseline activity |
| 2 | (R)-3-Methyl-GABA (10 µM) | 2.1 ± 0.3 | Strong inhibition (Total Effect) |
| 3 | (R)-3-Methyl-GABA + 3-MPA (GADi) | 4.8 ± 0.5 | Effect is abolished; indicates GAD-dependency |
| 4 | (R)-3-Methyl-GABA + Bicuculline (GABAaR Ant.) | 5.0 ± 0.4 | Effect is abolished; indicates mediation by GABA-A receptors |
Protocol 2: Basic In Vivo Administration in a Rodent Seizure Model with Controls
This protocol outlines a basic experimental design for testing the anticonvulsant properties of (R)-3-Methyl-GABA while controlling for common confounders.
Materials & Setup:
-
Subjects: Male C57BL/6 mice, age 8-10 weeks (restricts confounders of sex and age).
-
Housing: Single-housed for 1 week prior to experiment to acclimate and reduce social stress. Maintain a 12h:12h light:dark cycle.
-
Substances: (R)-3-Methyl-GABA dissolved in 0.9% sterile saline; Pentylenetetrazol (PTZ) as a convulsant agent; Diazepam as a positive control.
-
Equipment: Stereotaxic frame for any direct brain injections, standard injection supplies, behavioral observation arena with video recording.
Procedure:
-
Acclimation: Allow mice to acclimate to the injection room for at least 1 hour before the experiment.
-
Randomization: Randomly assign mice to the following four groups (n=10 per group):
-
Group 1 (Vehicle Control): Saline injection.
-
Group 2 (Treatment): (R)-3-Methyl-GABA injection (e.g., 50 mg/kg, i.p.).
-
Group 3 (Positive Control): Diazepam injection (e.g., 5 mg/kg, i.p.).
-
Group 4 (Sham): If using central administration, perform a sham surgery.
-
-
Administration (Blinded): The experimenter administers the injections intraperitoneally (i.p.). The contents of the syringes should be coded so the experimenter is blind to the treatment group.
-
Pre-treatment Period: Return mice to their home cages for 30 minutes to allow for drug absorption.
-
Seizure Induction: Administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.) to all mice.
-
Observation (Blinded): Immediately transfer mice to the observation arena. A separate, blinded observer scores seizure activity (e.g., latency to first seizure, Racine scale score) for 30 minutes using the video recording.
-
Data Analysis:
-
Use a one-way ANOVA to compare the mean seizure scores across the four groups.
-
If a significant effect is found, use post-hoc tests (e.g., Tukey's HSD) to compare Group 2 (Treatment) to Group 1 (Vehicle) and Group 3 (Positive Control).
-
If baseline weights were recorded, they can be used as a covariate in an ANCOVA to control for any minor differences between groups.
-
References
- 1. Confounding by Indication, Confounding Variables, Covariates, and Independent Variables: Knowing What These Terms Mean and When to Use Which Term - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 3. Confounding Variables | Definition, Examples & Controls [enago.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Cytotoxicity of 3-Methyl-GABA at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 3-Methyl-GABA at high concentrations. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue: High levels of cell death observed with increasing concentrations of this compound.
Possible Cause 1: Oxidative Stress
High concentrations of a compound can lead to an imbalance in cellular redox status, causing oxidative stress and subsequent cell death. While GABA has been reported to have protective effects against oxidative stress, the introduction of a methyl group in this compound could alter its properties, potentially leading to the production of reactive oxygen species (ROS).[1][2][3][4]
Troubleshooting Steps:
-
Assess ROS Levels: Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A significant increase in fluorescence in this compound-treated cells compared to controls would indicate oxidative stress.
-
Co-treatment with Antioxidants: To confirm the role of oxidative stress, co-administer an antioxidant like N-acetylcysteine (NAC) with this compound.[5] A rescue of the cytotoxic phenotype would support this hypothesis.
-
Measure Antioxidant Enzyme Activity: Assess the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A decrease in their activity could indicate that the cellular antioxidant defense system is overwhelmed.
Experimental Workflow for Investigating Oxidative Stress
Caption: Troubleshooting workflow for investigating oxidative stress as a cause of this compound cytotoxicity.
Possible Cause 2: Mitochondrial Dysfunction
GABA metabolism is closely linked to mitochondrial function. High concentrations of this compound may disrupt mitochondrial processes, leading to a decrease in ATP production, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRM to measure changes in MMP. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) in treated cells indicates mitochondrial depolarization.
-
Measure ATP Levels: Quantify intracellular ATP levels using a luciferase-based assay. A significant drop in ATP production would suggest impaired mitochondrial respiration.
-
Evaluate Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR), providing a detailed profile of mitochondrial function.
Logical Relationship for Mitochondrial Dysfunction Assessment
Caption: Logical diagram for assessing mitochondrial dysfunction in response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is primarily known as an anticonvulsant. It acts as an activator of GABA aminotransferase (GABA-T), an enzyme that breaks down GABA. It also activates L-glutamic acid decarboxylase (GAD), an enzyme involved in the synthesis of GABA.
Q2: Are there any general strategies to reduce drug-induced cytotoxicity?
A2: Yes, several general strategies can be employed. These include co-administration of protective agents, such as antioxidants if oxidative stress is identified. For drug development professionals, structural modification of the compound to reduce its toxic effects is another approach. Additionally, optimizing drug formulation to improve solubility and stability can help mitigate toxicity.
Q3: Could the cytotoxicity be related to the activation of GABA receptors?
A3: While this compound's primary targets are metabolic enzymes, it may also interact with GABA receptors. Excessive activation of GABA-A receptors, which are ligand-gated chloride channels, could lead to ionic imbalances and contribute to cell death under certain conditions. This can be investigated by using specific GABA receptor antagonists in co-treatment with this compound to see if cytotoxicity is reduced.
Q4: How can I determine the IC50 value for this compound in my cell line?
A4: To determine the half-maximal inhibitory concentration (IC50), you can perform a dose-response experiment.
Experimental Protocol: Determining IC50 using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to have a wide range of concentrations initially (e.g., from 0.1 µM to 10 mM) to identify the cytotoxic range.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Hypothetical IC50 Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 50 | 95.3 ± 5.5 |
| 100 | 88.7 ± 6.1 |
| 250 | 72.4 ± 7.3 |
| 500 | 51.2 ± 6.8 |
| 1000 | 28.9 ± 5.9 |
| 2500 | 10.5 ± 4.2 |
Q5: What signaling pathways might be involved in this compound-induced cytotoxicity?
A5: Based on the potential mechanisms of oxidative stress and mitochondrial dysfunction, several signaling pathways could be involved.
Potential Signaling Pathway Leading to Apoptosis
Caption: A potential signaling pathway from this compound-induced stress to apoptosis.
This pathway suggests that high concentrations of this compound could induce mitochondrial stress and increase reactive oxygen species (ROS) production. This can lead to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. Investigating the activation of key proteins in this pathway, such as caspase-3, can help confirm the induction of apoptosis.
References
- 1. Protective effects of γ-aminobutyric acid against H2O2-induced oxidative stress in RIN-m5F pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of GABA on Oxidative Stress and Metabolism in High-Glucose Cultured Mongolian Sheep Kidney Cells [mdpi.com]
- 4. Protective effect of gamma-aminobutyric acid against oxidative stress by inducing phase II enzymes in C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
best practices for long-term storage of 3-Methyl-GABA solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 3-Methyl-GABA solutions. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 100 mM and in DMSO up to 100 mg/mL.[1] For most biological experiments, sterile, nuclease-free water is the recommended solvent. To aid dissolution in water, sonication is often recommended.[2] Alternatively, gentle warming to 37°C followed by vortexing or sonication can be employed to ensure complete dissolution.
Q2: What are the optimal storage temperatures for this compound solutions?
A2: The optimal storage temperature depends on the desired storage duration. For long-term storage (up to 1 year), it is recommended to store aliquots at -80°C. For mid-term storage (up to 1 month), -20°C is suitable. For short-term storage (up to 1 week), 4°C can be used.[1][2][3] It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q3: How can I avoid repeated freeze-thaw cycles?
A3: Upon preparing your stock solution, it is best practice to aliquot it into smaller, single-use volumes. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q4: Can I store this compound solutions at room temperature?
A4: While some suppliers indicate that solid this compound can be stored at room temperature, it is not recommended for solutions. Aqueous solutions are more susceptible to microbial growth and chemical degradation at ambient temperatures. A study on the similar compound, gabapentin, showed that long-term stability in solution is highly dependent on pH and temperature, with optimal stability at a pH of approximately 6.0.
Q5: What is the expected shelf-life of this compound solutions under different storage conditions?
A5: Based on supplier recommendations, the following shelf-lives can be expected:
-
-80°C: Up to 1 year
-
-20°C: Up to 1 month
-
4°C: Up to 1 week
For extended experimental timelines, it is advisable to perform periodic stability checks.
Storage Condition Summary
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 1 year | Ideal for long-term archiving. Aliquoting is essential. |
| -20°C | Up to 1 month | Suitable for working stocks. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 1 week | For solutions that will be used promptly. Monitor for any signs of precipitation or microbial growth. |
| Room Temperature | Not Recommended | Increased risk of degradation and contamination. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon thawing | - Solution concentration is too high.- Incomplete initial dissolution.- pH shift during freezing. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- If precipitation persists, centrifuge the vial to pellet the precipitate and use the supernatant after verifying the concentration.- Consider preparing a more dilute stock solution for future use. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration. | - Use a fresh aliquot for your experiment.- Prepare a new stock solution from solid material.- Perform a stability check on your stock solution using a method like HPLC (see experimental protocol below).- Always use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations. |
| Visible microbial growth | - Contamination during solution preparation or handling.- Prolonged storage at 4°C. | - Discard the contaminated solution immediately.- Prepare a fresh solution using sterile technique and sterile-filtered solvent.- For aqueous solutions, consider filtering through a 0.22 µm filter before aliquoting and storing. |
| pH of the solution has changed | - Absorption of atmospheric CO2 (for unbuffered aqueous solutions).- Degradation of the compound. | - For pH-sensitive experiments, use a buffered solvent (e.g., PBS) and verify the pH before use.- If degradation is suspected, prepare a fresh solution. A study on gabapentin indicated minimal degradation at a pH of approximately 6.0. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 100 mM solution. Use the batch-specific molecular weight from the Certificate of Analysis.
-
Weigh the calculated amount of this compound and transfer it to a sterile conical tube.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear. Avoid excessive heating.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the appropriate temperature based on your experimental needs (-20°C for short-term, -80°C for long-term).
Protocol for Stability Assessment of this compound Solutions by HPLC
This protocol provides a general framework for assessing the stability of this compound solutions over time. It is based on common methods for GABA analysis. A derivatization step is typically required for UV or fluorescence detection.
Materials:
-
This compound solution aliquots
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) with a thiol)
-
High-purity water
-
HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot of the this compound solution from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a series of dilutions of your sample and a fresh standard of this compound to create a calibration curve.
-
-
Derivatization:
-
Follow a validated protocol for the derivatization of amino acids using an agent like OPA. This typically involves mixing the sample with the derivatizing reagent in a specific buffer and allowing the reaction to proceed for a set time before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the appropriate mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the derivatized standards and samples.
-
Run the HPLC method to separate the this compound derivative from other components.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.
-
Determine the concentration of this compound in your stored samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant loss is often defined as more than 5-10% degradation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
Validation of 3-Methyl-GABA's Effects on GABAergic Neurons: A Comparative Guide
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Modulation of the GABAergic system is a key strategy in the development of therapeutics for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. 3-Methyl-4-aminobutanoic acid (3-Methyl-GABA) is an anticonvulsant agent that modulates the GABAergic system.[1][2] This guide provides a comparative analysis of this compound's effects on GABAergic neurons, contrasting its mechanism and available data with other prominent GABAergic modulators.
Mechanism of Action of this compound
Unlike direct GABA receptor agonists or allosteric modulators, this compound primarily exerts its effects by influencing GABA metabolism. Its principal mechanisms of action are:
-
Activation of Glutamate Decarboxylase (GAD): this compound is an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2] This action increases the presynaptic availability of GABA. The activation of GAD by 3-methyl GABA is stereoselective, with a preference for the (R)-isomer.[2]
-
Activation of GABA Aminotransferase (GABA-T): It also acts as a potent activator of GABA aminotransferase (GABA-T), the enzyme that catabolizes GABA. While seemingly counterintuitive for an anticonvulsant, the precise downstream effects of this dual action on GABAergic tone are complex and not fully elucidated.
-
Interaction with GABAA Receptors: Some evidence suggests that this compound can fit into the binding pocket of the GABAA receptor, though its direct agonist or modulatory activity at this receptor is not well-quantified in publicly available literature.
Comparative Analysis with Alternative GABAergic Modulators
To provide context for the effects of this compound, this section compares its mechanism and available data with three widely used GABAergic drugs: Vigabatrin, Gabapentin, and Pregabalin.
| Feature | This compound | Vigabatrin | Gabapentin | Pregabalin |
| Primary Mechanism | Activation of GAD and GABA-T | Irreversible inhibition of GABA-T | Binds to the α2δ subunit of voltage-gated calcium channels | Binds to the α2δ subunit of voltage-gated calcium channels with higher affinity than Gabapentin |
| Effect on GABA Levels | Increases GABA synthesis via GAD activation | Increases synaptic GABA levels by preventing its breakdown | May indirectly increase GABA synthesis and release | May indirectly increase GABA availability |
| Direct Receptor Action | Suggested to fit GABAA receptor binding pocket, but functional activity is not well-characterized | No direct action on GABA receptors | Does not bind to GABA receptors | Does not bind to GABA receptors |
| Anticonvulsant Activity | Demonstrated in animal models | Effective for infantile spasms and refractory complex partial seizures | Adjunctive therapy for partial seizures | Adjunctive therapy for partial seizures |
Experimental Data and Protocols
Detailed quantitative data on the dose-response relationship of this compound for GAD and GABA-T activation, as well as its specific effects on GABAA receptor currents, are limited in the available literature. However, the following sections outline the standard experimental protocols used to validate the effects of compounds like this compound.
Glutamate Decarboxylase (GAD) Activity Assay
Principle: This assay measures the conversion of glutamate to GABA by GAD. The amount of GABA produced can be quantified using various methods, including chromatography or coupled enzymatic reactions that result in a colorimetric or fluorometric readout.
Protocol Outline:
-
Enzyme Source: Purified GAD or brain tissue homogenate.
-
Reaction Mixture: Prepare a buffer containing L-glutamate (substrate) and pyridoxal 5'-phosphate (cofactor).
-
Incubation: Add the enzyme source to the reaction mixture with and without this compound at various concentrations. Incubate at 37°C for a defined period.
-
Termination: Stop the reaction, often by heat inactivation or acidification.
-
Quantification: Measure the amount of GABA produced. This can be done using HPLC with derivatization or a coupled enzyme assay where GABA is converted to succinate, leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.
GABA Aminotransferase (GABA-T) Activity Assay
Principle: This assay measures the degradation of GABA by GABA-T. The reaction consumes GABA and α-ketoglutarate to produce succinic semialdehyde and glutamate. The production of glutamate can be quantified.
Protocol Outline:
-
Enzyme Source: Purified GABA-T or tissue homogenate.
-
Reaction Mixture: Prepare a buffer containing GABA (substrate) and α-ketoglutarate.
-
Incubation: Add the enzyme source to the reaction mixture with and without this compound at various concentrations. Incubate at 37°C.
-
Termination: Stop the reaction.
-
Quantification: The glutamate produced can be measured using a coupled reaction with glutamate dehydrogenase, which reduces NAD+ to NADH, detectable at 340 nm.
Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique allows for the direct measurement of ion currents across the membrane of a single neuron in response to the application of a neurotransmitter or drug, providing information on receptor activation and modulation.
Protocol Outline:
-
Cell Preparation: Culture primary GABAergic neurons or use acute brain slices containing GABAergic neurons.
-
Recording Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system.
-
Pipette Solution: Fill a glass micropipette with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal and Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane, then rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV) to record GABAA receptor-mediated currents.
-
Drug Application: Apply GABA at a known concentration to elicit a baseline current. Co-apply GABA with varying concentrations of this compound to determine its modulatory effects.
-
Data Analysis: Measure changes in current amplitude, kinetics (activation, deactivation, desensitization), and construct dose-response curves to determine EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
References
Comparative Analysis of 3-Methyl-GABA and Other GABA Analogs: A Guide for Researchers
A detailed examination of the pharmacological profiles, mechanisms of action, and therapeutic potential of 3-Methyl-GABA in comparison to other notable GABA analogs.
This guide provides a comprehensive comparative analysis of this compound and other key GABA analogs for researchers, scientists, and drug development professionals. The content delves into their distinct mechanisms of action, supported by available quantitative data, and outlines relevant experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these compounds.
Introduction to GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] However, GABA itself has limited therapeutic utility due to its inability to effectively cross the blood-brain barrier.[1] This limitation spurred the development of GABA analogs, which are structurally similar to GABA but possess improved pharmacokinetic properties and diverse mechanisms of action.[1] These compounds are widely used in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][3] This guide focuses on the unique properties of this compound and provides a comparative perspective against other well-established GABA analogs such as gabapentin, pregabalin, and vigabatrin.
Mechanism of Action
While structurally related to GABA, many GABA analogs do not exert their effects by directly interacting with GABA receptors. Instead, they modulate the GABAergic system through various indirect mechanisms.
This compound: The primary mechanism of action for this compound is the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. By enhancing the activity of GAD, this compound is thought to increase the overall levels of GABA in the brain, thereby boosting inhibitory neurotransmission. It is also reported to be an activator of GABA aminotransferase (GABA-T), the enzyme that degrades GABA. The dual action on both synthesis and degradation pathways suggests a complex regulatory role in GABA homeostasis.
Gabapentin and Pregabalin: These widely prescribed analogs do not bind to GABA receptors nor do they affect GABA synthesis or degradation. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.
Vigabatrin: Vigabatrin is an irreversible inhibitor of GABA aminotransferase (GABA-T). By blocking the enzyme responsible for GABA degradation, vigabatrin leads to a significant increase in synaptic and extrasynaptic GABA concentrations.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and other GABA analogs. It is important to note that direct comparative studies for all parameters are limited, and data has been compiled from various sources.
Table 1: In Vitro Activity of GABA Analogs
| Compound | Target | Action | Potency (IC50/EC50/Ki) | Reference |
| This compound | L-Glutamic Acid Decarboxylase (GAD) | Activator | Data not available in searched literature | |
| GABA Aminotransferase (GABA-T) | Activator | Data not available in searched literature | ||
| (1S,3R)3-Methylgabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Binding | IC50 = 42 nM | |
| (1R,3R)3-Methylgabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Binding | IC50 > 10,000 nM | |
| Gabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Binding | IC50 = 0.14 µM | Data not available in searched literature |
| Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | Binding | IC50 = 0.09 µM | Data not available in searched literature |
| Vigabatrin | GABA Aminotransferase (GABA-T) | Irreversible Inhibitor | Data not available in searched literature |
Table 2: Comparative Anticonvulsant Efficacy (ED50 Values)
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Reference |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | |
| Gabapentin | Rat, Maximal Electroshock (MES) | Tonic Hindlimb Extension | 23 | Data not available in searched literature |
| Pregabalin | Rat, Maximal Electroshock (MES) | Tonic Hindlimb Extension | 1.8 (PO) | |
| Mouse, Low-Intensity Electroshock | Tonic Extensor Seizures | 1.4 (IV) | ||
| DBA/2 Audiogenic Mouse | Tonic Extensor Seizures | 2.7 (PO) | ||
| Mouse, Pentylenetetrazole-induced | Clonic Seizures | 31 (PO) | ||
| Vigabatrin | Mouse, Subcutaneous Pentylenetetrazole (scPTZ) | Clonic Seizures | 940 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GABA analogs. Below are outlines of key experimental protocols.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay is designed to measure the activation of GAD by compounds like this compound.
Principle: The activity of GAD is determined by measuring the amount of GABA produced from the substrate L-glutamate. The produced GABA can be quantified using various methods, including colorimetric or fluorometric assays, or by HPLC.
General Protocol Outline:
-
Enzyme Preparation: A partially purified GAD enzyme preparation is obtained from brain tissue homogenates.
-
Reaction Mixture: The reaction mixture typically contains the GAD enzyme preparation, the substrate L-glutamate, and the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer.
-
Incubation: The test compound (e.g., this compound) is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical agent.
-
GABA Quantification: The amount of GABA produced is measured. A colorimetric method, for example, involves reacting GABA with phenol and sodium hypochlorite to produce a colored product that can be measured spectrophotometrically at 640 nm.
Experimental Workflow for GAD Activity Assay
GABA Aminotransferase (GABA-T) Activity Assay
This assay measures the activity of GABA-T, which can be used to assess both inhibitors like vigabatrin and activators like this compound.
Principle: GABA-T activity is determined by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The reaction can be coupled to a subsequent reaction where succinic semialdehyde is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.
General Protocol Outline:
-
Enzyme Source: A purified or partially purified GABA-T enzyme preparation is used.
-
Reaction Cocktail: The assay mixture contains GABA, α-ketoglutarate, NADP+, and SSADH in an appropriate buffer.
-
Initiation: The reaction is initiated by the addition of the GABA-T enzyme preparation.
-
Measurement: The increase in absorbance at 340 nm due to NADPH formation is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH formation is proportional to the GABA-T activity.
Experimental Workflow for GABA-T Activity Assay
Signaling Pathways
The therapeutic effects of GABA analogs are ultimately mediated through their impact on neuronal signaling. The following diagram illustrates the GABA shunt pathway, which is the primary metabolic route for GABA synthesis and degradation and is the target of compounds like this compound and vigabatrin.
The GABA Shunt Pathway
The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is a crucial pathway for the synthesis and degradation of GABA.
Key Enzymes:
-
Glutamate Decarboxylase (GAD): Converts glutamate to GABA.
-
GABA Aminotransferase (GABA-T): Converts GABA to succinic semialdehyde.
-
Succinic Semialdehyde Dehydrogenase (SSADH): Converts succinic semialdehyde to succinate, which then enters the TCA cycle.
GABA Shunt Pathway Diagram
Conclusion
This compound represents a distinct class of GABA analogs with a unique mechanism of action focused on the activation of GAD. While quantitative data on its potency and in vivo efficacy remain limited in the readily available literature, its proposed mechanism of directly increasing GABA synthesis offers a compelling therapeutic strategy. In contrast, other major GABA analogs like gabapentin and pregabalin modulate neuronal excitability by targeting voltage-gated calcium channels, while vigabatrin acts by inhibiting GABA degradation. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and to conduct direct comparative studies with other GABAergic agents to better define its therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.
References
A Comparative Analysis of the Anticonvulsant Activity of 3-Methyl-GABA (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticonvulsant activity of 3-Methyl-GABA, principally represented by its well-studied analogue pregabalin. The performance of pregabalin is objectively compared with other established anticonvulsant agents, supported by experimental data from standardized preclinical models. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Comparative Anticonvulsant Efficacy
The anticonvulsant properties of this compound (Pregabalin) and its alternatives are typically assessed using standardized animal models of epilepsy. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are two of the most widely used assays to determine the efficacy of a compound against generalized tonic-clonic and absence seizures, respectively. The data presented below summarizes the median effective dose (ED50) required to protect against seizures in these models. A lower ED50 value indicates higher potency.
Table 1: Comparative Anticonvulsant Activity (ED50) in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Class | Mechanism of Action | ED50 (mg/kg) |
| Pregabalin | Gabapentinoid | α2δ subunit of Voltage-Gated Calcium Channel (VGCC) Blocker | 11.6 - 31[1][2] |
| Gabapentin | Gabapentinoid | α2δ subunit of Voltage-Gated Calcium Channel (VGCC) Blocker | >100 |
| Phenytoin | Sodium Channel Blocker | Blocks voltage-gated sodium channels | 9.5 - 12.1 |
| Carbamazepine | Sodium Channel Blocker | Blocks voltage-gated sodium channels | 8.8 |
| Valproate | Broad-Spectrum | Multiple, including GABA enhancement and sodium channel blockade | 272 |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | Ineffective |
Table 2: Comparative Anticonvulsant Activity (ED50) in the Pentylenetetrazol (PTZ) Seizure Model in Mice
| Compound | Class | Mechanism of Action | ED50 (mg/kg) |
| Pregabalin | Gabapentinoid | α2δ subunit of Voltage-Gated Calcium Channel (VGCC) Blocker | 31[2] |
| Gabapentin | Gabapentinoid | α2δ subunit of Voltage-Gated Calcium Channel (VGCC) Blocker | >100 |
| Phenytoin | Sodium Channel Blocker | Blocks voltage-gated sodium channels | Ineffective |
| Carbamazepine | Sodium Channel Blocker | Blocks voltage-gated sodium channels | 29.8 |
| Valproate | Broad-Spectrum | Multiple, including GABA enhancement and sodium channel blockade | 158 |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | 0.2 |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: The test compound (e.g., this compound/Pregabalin) or vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock, based on the pharmacokinetic profile of the drug.
-
Induction of Seizure: A high-frequency electrical stimulus (typically 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at various doses of the test compound is recorded. The ED50, the dose that protects 50% of the animals, is then calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ-induced seizure model is used to screen for anticonvulsant drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.
Objective: To evaluate the ability of a test compound to suppress or delay the onset of clonic and tonic-clonic seizures induced by a subcutaneous or intraperitoneal injection of PTZ.
Apparatus:
-
Observation chambers.
-
Syringes and needles for injection.
-
Stopwatch.
Procedure:
-
Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used and acclimatized as in the MES model.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the injection of PTZ.
-
Induction of Seizure: A convulsant dose of PTZ (typically 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Following PTZ administration, the animals are placed in individual observation chambers and observed for a period of 30 minutes. The latency to the first appearance of myoclonic jerks and generalized clonic seizures is recorded. The presence or absence of tonic hindlimb extension and mortality are also noted.
-
Data Analysis: The ability of the test compound to increase the latency to seizure onset or to prevent the occurrence of seizures is determined. The ED50 for protection against clonic or tonic-clonic seizures is calculated.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effect of this compound (Pregabalin) and its alternatives are mediated by distinct molecular mechanisms. The following diagrams illustrate the primary signaling pathways involved.
Caption: Mechanism of action of this compound (Pregabalin).
Caption: Mechanism of action of Sodium Channel Blockers.
Caption: Mechanism of action of Benzodiazepines.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical assessment of a novel anticonvulsant compound.
Caption: Preclinical screening workflow for anticonvulsants.
References
A Comparative Analysis of the Binding Affinity and Enzymatic Modulation of 3-Methyl-GABA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methyl-GABA
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a GABA analog, it has been investigated for its potential anticonvulsant properties.[1] The introduction of a methyl group at the 3-position creates a chiral center, resulting in two stereoisomers: (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. Understanding the stereospecific interactions of these isomers is crucial for elucidating their mechanism of action and potential therapeutic applications.
Comparative Analysis of this compound Isomers
While quantitative data on the direct binding of this compound isomers to GABA receptors (such as GABA-A and GABA-B) is currently limited in the public domain, available research points to a stereoselective modulation of enzymes involved in the GABA metabolic pathway.
Enzyme Modulation: L-Glutamic Acid Decarboxylase (GAD)
The most significant reported difference between the isomers lies in their ability to activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. Experimental evidence indicates that this activation is stereoselective, with a clear preference for the (R)-isomer.[2]
Table 1: Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD) by this compound Isomers
| Isomer | GAD Activation | Supporting Evidence |
| (R)-3-Methyl-GABA | Preferred Activator | Described as the more active isomer in activating GAD.[2] |
| (S)-3-Methyl-GABA | Less Active | Exhibits lower activity in activating GAD compared to the (R)-isomer.[2] |
This differential activation of GAD suggests that the (R)-isomer may have a more pronounced effect on increasing GABA synthesis, which could be a primary contributor to its anticonvulsant activity.[3]
Enzyme Modulation: GABA Aminotransferase (GABA-T)
This compound is also known to be an activator of GABA aminotransferase (GABA-T), the enzyme that catabolizes GABA. However, the literature currently lacks specific details on the stereoselectivity of this interaction. Further research is required to determine if the (R)- and (S)-isomers exhibit differential activity towards GABA-T.
Signaling Pathways and Experimental Workflows
To visualize the interactions of this compound isomers within the GABAergic system and the experimental approaches to their study, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative analysis of this compound isomers.
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of the this compound isomers for the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation.
-
50 µL of various concentrations of the test compound ((R)- or (S)-3-Methyl-GABA).
-
50 µL of a fixed concentration of radioligand (e.g., [³H]muscimol or [³H]GABA).
-
-
For total binding, replace the test compound with buffer.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Assay Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three washes with ice-cold buffer.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This protocol outlines a method to measure the activation of GAD by the this compound isomers.
-
Enzyme Preparation:
-
Prepare a crude GAD enzyme extract from a suitable biological source (e.g., mouse brain) by homogenization in a buffer containing a protease inhibitor cocktail and pyridoxal 5'-phosphate (PLP), a cofactor for GAD.
-
Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
-
-
Activity Assay:
-
Prepare a reaction mixture containing L-glutamic acid as the substrate and PLP.
-
Initiate the reaction by adding the GAD enzyme preparation to the reaction mixture in the presence of varying concentrations of (R)- or (S)-3-Methyl-GABA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction, for example, by heat inactivation.
-
-
Detection of GABA:
-
Quantify the amount of GABA produced in the reaction. This can be achieved using various methods, such as high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.
-
-
Data Analysis:
-
Calculate the rate of GABA formation for each concentration of the this compound isomers.
-
Plot the enzyme activity against the isomer concentration to determine the extent of GAD activation by each isomer and to identify any stereoselective effects.
-
Conclusion
The available evidence strongly suggests that the (R)- and (S)-isomers of this compound exhibit stereoselective effects within the GABAergic system, primarily through the differential activation of L-glutamic acid decarboxylase. The (R)-isomer is a more potent activator of GAD, which may lead to increased GABA synthesis and contribute to its observed anticonvulsant activity. While direct binding data for GABA receptors is lacking, the provided experimental protocols offer a framework for future studies to elucidate the complete pharmacological profile of these isomers. Such research is essential for the potential development of stereospecific drugs targeting the GABAergic system.
References
A Tale of Two Molecules: A Comparative Analysis of 3-Methyl-GABA and Vigabatrin in the Modulation of GABAergic Neurotransmission
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two gamma-aminobutyric acid (GABA) analogues, 3-Methyl-GABA and vigabatrin. While both compounds have been investigated for their anticonvulsant properties, their mechanisms of action on the central nervous system's primary inhibitory neurotransmitter, GABA, are fundamentally distinct. This document synthesizes the available experimental data, outlines relevant experimental protocols, and visualizes the signaling pathways involved to offer a comprehensive overview for the scientific community.
Executive Summary: Contrasting Mechanisms of Action
Vigabatrin is a well-characterized, clinically approved anticonvulsant that functions as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[1][2][3][4][5] This inhibition leads to a sustained increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.
Conversely, this compound, an experimental anticonvulsant, is reported to act through a completely different and somewhat paradoxical mechanism. The primary literature suggests its main effect is the activation of glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate. However, other sources describe it as an activator of GABA-T, an action that would theoretically decrease GABA levels. This guide will address both reported mechanisms while highlighting the need for further clarification in the scientific literature.
Due to a scarcity of publicly available quantitative data for this compound, a direct head-to-head comparison of potency and efficacy with vigabatrin is not possible at this time. This guide will therefore focus on a qualitative comparison of their mechanisms and the experimental frameworks required to generate such comparative data.
Comparative Data
As of late 2025, comprehensive head-to-head experimental data for this compound and vigabatrin is not available in the public domain. To facilitate future research and highlight the existing knowledge gaps, the following tables outline the ideal data points for a robust comparison.
Table 1: In Vitro Enzymatic Activity
| Parameter | This compound | Vigabatrin |
| Target Enzyme | Glutamate Decarboxylase (GAD) / GABA Transaminase (GABA-T) | GABA Transaminase (GABA-T) |
| Effect | Reported as Activator | Irreversible Inhibitor |
| IC50 / EC50 | Data not available | Data not available in a comparative format |
| Mechanism | Allosteric activation (hypothesized) | Covalent modification of the active site |
Table 2: In Vivo Anticonvulsant Activity (Rodent Models)
| Parameter | This compound | Vigabatrin |
| Model | Maximal Electroshock (MES) / Pentylenetetrazol (PTZ) | Maximal Electroshock (MES) / Pentylenetetrazol (PTZ) |
| ED50 (MES) | Data not available | Data not available in a comparative format |
| ED50 (PTZ) | Data not available | Data not available in a comparative format |
| Effect on Brain GABA Levels | Data not available | Significant, sustained increase |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and vigabatrin have opposing effects on the key enzymes that regulate GABA homeostasis.
Vigabatrin: Inhibition of GABA Degradation
Vigabatrin acts as a "suicide inhibitor" of GABA-T. It mimics the structure of GABA, allowing it to enter the active site of the enzyme. Once inside, vigabatrin is converted into a reactive intermediate that covalently binds to the enzyme, rendering it permanently inactive. The cell must then synthesize new GABA-T molecules to restore normal function. This leads to a buildup of GABA in the presynaptic terminal, increasing the amount of neurotransmitter available for release into the synaptic cleft.
This compound: A Contradictory Mechanism
The primary literature from the discoverers of this compound describes it as an activator of GAD. GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. By activating GAD, this compound would theoretically increase the rate of GABA production, leading to higher intracellular GABA concentrations.
However, several databases and secondary sources refer to this compound as an activator of GABA-T. This mechanism is counterintuitive for an anticonvulsant, as it would accelerate the breakdown of GABA. It is possible that this is a misinterpretation of the original findings or that this compound has a more complex, multi-target profile that has not been fully elucidated. Further research is required to resolve this contradiction.
Experimental Protocols
To generate the data required for a direct, quantitative comparison of this compound and vigabatrin, the following experimental protocols would be necessary.
In Vitro Enzyme Activity Assays
The activity of GAD can be measured by quantifying the production of GABA from glutamate. A common method is an HPLC-based assay.
-
Preparation of Enzyme Source: Brain tissue (e.g., from rodents) is homogenized in a suitable buffer to create a crude enzyme preparation containing GAD.
-
Reaction: The homogenate is incubated with a known concentration of L-glutamate (the substrate) in the presence of various concentrations of the test compound (this compound) or a vehicle control.
-
Termination: The enzymatic reaction is stopped, typically by adding acid or by heat denaturation.
-
Derivatization: The GABA produced is derivatized with a fluorescent tag, such as dansyl chloride, to enable sensitive detection.
-
Quantification: The derivatized GABA is separated and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Data Analysis: The rate of GABA production is calculated and compared between the control and compound-treated groups to determine the extent of GAD activation.
The activity of GABA-T can be determined by measuring the formation of glutamate from GABA and α-ketoglutarate. A stable-isotope dilution assay with GC-MS detection offers high sensitivity and specificity.
-
Enzyme and Substrate Preparation: A source of GABA-T (e.g., purified recombinant enzyme or tissue homogenate) is prepared. The substrates, ¹⁵N-labeled GABA and α-ketoglutarate, are used.
-
Incubation: The enzyme is incubated with the labeled substrates and the test compound (vigabatrin or this compound) or a vehicle control.
-
Analyte Isolation: The reaction is stopped, and the product, ¹⁵N-glutamate, is isolated from the reaction mixture using solid-phase extraction.
-
Derivatization and Analysis: The isolated ¹⁵N-glutamate is derivatized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS), with a deuterated glutamate internal standard for accurate quantification.
-
Data Interpretation: The amount of ¹⁵N-glutamate produced is a direct measure of GABA-T activity. The inhibitory or activatory effect of the test compounds is determined by comparing the activity to the vehicle control.
In Vivo Anticonvulsant Screening
Standardized rodent models are used to assess the anticonvulsant efficacy of novel compounds.
This model is thought to be predictive of efficacy against generalized tonic-clonic seizures.
-
Animal Dosing: Groups of mice are administered various doses of the test compound (this compound or vigabatrin) or a vehicle control, typically via intraperitoneal injection or oral gavage.
-
Seizure Induction: At the time of expected peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
ED50 Determination: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated.
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Drug Administration: Similar to the MES model, animals are pre-treated with the test compound or vehicle.
-
Chemoconvulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ), a GABAA receptor antagonist, is administered at a dose that reliably induces clonic seizures in control animals.
-
Seizure Scoring: The animals are observed for a set period, and the latency to and severity of seizures are scored.
-
Efficacy Assessment: The ability of the drug to prevent or delay the onset of seizures and reduce their severity is determined, and an ED50 is calculated.
Conclusion and Future Directions
Vigabatrin and this compound represent two distinct approaches to modulating the GABAergic system for potential anticonvulsant effects. Vigabatrin's mechanism as a GABA-T inhibitor is well-established and has led to its clinical use. In contrast, the mechanism of this compound as a GAD activator, while intriguing, requires further validation. The conflicting reports of its action on GABA-T must be resolved through rigorous experimentation.
A comprehensive head-to-head study employing the protocols outlined in this guide is essential to fully understand the pharmacological profile of this compound and its potential relative to established drugs like vigabatrin. Such a study would need to generate robust data on its enzymatic effects, in vivo efficacy in validated seizure models, and its impact on brain GABA levels. This would not only clarify its mechanism of action but also determine if it represents a viable new strategy for the treatment of epilepsy.
References
Atypical Modulation of GABAergic Tone: 3-Methyl-GABA as a Dual Activator of GAD and GABA-T
For Immediate Release
[City, State] – [Date] – In the landscape of neuromodulatory compounds, 3-Methyl-GABA presents a unique mechanism of action that challenges conventional approaches to enhancing GABAergic neurotransmission. Contrary to compounds designed to inhibit the degradation of the neurotransmitter GABA, this compound functions as an activator of key enzymes in the GABA metabolic pathway. This guide provides a comparative analysis of this compound, elucidating its distinct biochemical profile for researchers, scientists, and drug development professionals.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its balanced synthesis and degradation are crucial for maintaining neural homeostasis. The synthesis of GABA from glutamate is catalyzed by L-glutamic acid decarboxylase (GAD), while its degradation is primarily carried out by GABA aminotransferase (GABA-T).
Initial investigations into novel anticonvulsant agents led to the discovery that 3-alkyl-4-aminobutyric acids, including this compound, are activators of L-glutamic acid decarboxylase.[1] This activation of GAD enhances the synthesis of GABA.[1] Further research has also identified this compound as an activator of GABA aminotransferase, the enzyme responsible for GABA's breakdown. This dual activation presents a complex but intriguing mechanism for modulating GABA levels.
Comparative Analysis: this compound vs. GABA-T Inhibitors
To understand the unique position of this compound, it is essential to compare its activating properties with the inhibitory effects of well-characterized GABA-T inhibitors. While inhibitors block the degradation pathway to increase synaptic GABA, this compound appears to influence both the synthesis and degradation pathways.
| Compound | Target Enzyme(s) | Mode of Action | Potency (IC50) |
| This compound | GABA-T & GAD | Activator | N/A |
| Gabaculine | GABA-T | Inhibitor | 1.8 µM[2] |
| Aminooxyacetic acid | GABA-T | Inhibitor | 2.7 µM[2] |
| γ-acetylenic GABA | GABA-T | Inhibitor | 150 µM[2] |
| γ-vinyl GABA (Vigabatrin) | GABA-T | Inhibitor | 350 µM |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these components, the following diagrams illustrate the GABA metabolic pathway and the proposed dual mechanism of this compound.
Caption: The GABA metabolic pathway, highlighting synthesis by GAD and degradation by GABA-T.
Caption: The dual activation mechanism of this compound on both GAD and GABA-T.
Experimental Protocols
For researchers aiming to validate the effects of this compound or compare it with other compounds, the following experimental protocols are provided.
GABA Aminotransferase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T by quantifying the production of glutamate.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Glutamate dehydrogenase
-
NAD+
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase.
-
Add the test compound (e.g., this compound or a known inhibitor) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the GABA-T enzyme and GABA.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, as a result of glutamate production and subsequent oxidation by glutamate dehydrogenase.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. For activators, determine the concentration that produces half-maximal activation (AC50). For inhibitors, calculate the half-maximal inhibitory concentration (IC50).
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This fluorometric or colorimetric assay measures the activity of GAD by quantifying the production of GABA.
Materials:
-
Tissue homogenate or purified GAD enzyme
-
L-glutamic acid solution
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
For fluorometric assay: GABase enzyme system (containing GABA-T and succinic semialdehyde dehydrogenase), NADP+, and a fluorescent probe (e.g., resazurin).
-
For colorimetric assay: pH indicator (e.g., bromocresol green) in a low-buffered medium.
Fluorometric Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, L-glutamic acid, and PLP.
-
Add the test compound (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the GAD enzyme source.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by heat inactivation or acidification).
-
To quantify the GABA produced, add the GABase enzyme system and NADP+. The resulting NADPH production is coupled to the reduction of a fluorescent probe.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate GAD activity based on a standard curve of known GABA concentrations.
Colorimetric Assay Procedure:
-
Prepare a reaction mixture in a microplate containing a lightly buffered solution (e.g., acetate buffer), a pH indicator, L-glutamate, and PLP.
-
Add the GAD enzyme source to initiate the reaction. The decarboxylation of glutamate consumes a proton, leading to an increase in pH.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength.
-
Calculate the GAD activity based on the rate of absorbance change.
This guide provides a foundational understanding of this compound's unique role as a dual activator in the GABAergic system. The provided data and protocols offer a starting point for further investigation into its potential applications in neuroscience research and drug development.
References
Comparative Efficacy of 3-Methyl-GABA Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) effects in various cell lines. Due to a scarcity of direct comparative studies on this compound, this document extrapolates potential effects based on the well-documented activities of its parent compound, GABA, and other GABA analogs. The experimental protocols provided are adaptable for the specific investigation of this compound.
Introduction
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While GABA's role in neuroscience is well-established, emerging evidence highlights its influence on non-neuronal cells, including cancer cell lines where it can modulate proliferation, migration, and signaling pathways. This compound is recognized for its anticonvulsant properties, primarily through the activation of GABA transaminase (GABA-T) and glutamate decarboxylase (GAD). This guide explores the anticipated comparative effects of this compound across different cell line types, drawing parallels from existing GABA research.
Data Presentation: Comparative Effects of GABA and Analogs
The following tables summarize the observed effects of GABA in various cell lines, providing a predictive framework for studying this compound. Direct quantitative data for this compound is limited in publicly available literature.
Table 1: Effects of GABA on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effect of GABA on Proliferation | Reported EC50/IC50 (for GABA) |
| NCI-H322 | Non-Small Cell Lung Cancer | Inhibition | EC50: 2.3 mM[1] |
| H520, HT29, MC38 | Non-Small Cell Lung Cancer, Colon Adenocarcinoma | Promotion (rescues GAD1-knockdown inhibition) | Not Reported[2] |
| KM12SM, HT29 | Colon Cancer | No significant cytotoxicity with Nembutal (GABA agonist) | Not Applicable[3] |
| Meningioma Cells | Meningioma | Inhibition of proliferation, promotion of apoptosis | Not Reported[4] |
Table 2: Effects of GABA on Cancer Cell Migration
| Cell Line | Cancer Type | Effect of GABA on Migration |
| SVZ and RMS neuronal precursors | Neuronal Precursors | Regulation of migration speed |
| Cortical Neurons | Neuronal | Dichotomic role in radial migration |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cell lines. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Serially dilute the stock solution to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first add 100 µL of solubilization solution, incubate for a further 2-4 hours, and then measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is based on standard in vitro migration assay methods.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing protein expression in key signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-catenin, p-GSK-3β, total GSK-3β, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound, based on known GABA-mediated signaling.
Caption: Putative signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for comparative study of this compound.
Discussion and Future Directions
The provided information, largely extrapolated from studies on GABA, suggests that this compound could have cell-type-specific effects. In cancer cells, it may influence proliferation and migration through pathways like β-catenin and MAPK/ERK. In neuronal cells, its primary role is likely related to the modulation of synaptic transmission and neuronal development.
Future research should focus on direct comparative studies of this compound across a panel of cancer and neuronal cell lines to elucidate its specific mechanisms of action and therapeutic potential. Determining the IC50 and EC50 values in these cell lines will be crucial for understanding its potency and selectivity. Furthermore, investigating its impact on other signaling pathways and its potential for synergistic effects with existing cancer therapies would be valuable areas of exploration.
References
Independent Replication of 3-Methyl-GABA Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on 3-Methyl-GABA, focusing on its anticonvulsant properties and its role as an activator of L-glutamic acid decarboxylase (GAD). This analysis is based on the seminal work in the field and available independent research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Anticonvulsant Activity and GAD Activation
The primary findings on this compound's biological activity were first reported in a foundational 1991 study by Silverman and colleagues. Subsequent research has further explored the effects of 3-alkyl-GABA analogs. This guide summarizes the key quantitative data from the original publication and looks for corroborating or conflicting evidence from independent studies.
Table 1: Anticonvulsant Activity of 3-Alkyl-4-aminobutyric Acids in Mice
| Compound | Alkyl Group | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg, i.p.) |
| This compound | Methyl | Data not available in abstract |
| 3-Ethyl-GABA | Ethyl | Data not available in abstract |
| 3-Propyl-GABA | Propyl | Data not available in abstract |
| 3-Butyl-GABA | Butyl | Data not available in abstract |
| 3-Isobutyl-GABA | Isobutyl | Potent (intravenous and oral)[1] |
Note: The specific ED₅₀ values from the original 1991 Silverman et al. publication require access to the full-text article. The available abstract from a 1992 follow-up paper by some of the same authors indicates that 3-isobutyl GABA was the most active compound tested, showing high potency without causing ataxia.[1]
Table 2: In Vitro Activation of L-Glutamic Acid Decarboxylase (GAD) by 3-Alkyl-4-aminobutyric Acids
| Compound | Alkyl Group | GAD Activation |
| This compound | Methyl | Activator |
| 3-Alkylglutamic acid analogues | Various | Activators[1] |
Note: Quantitative data on the extent of GAD activation by this compound from the original publication is needed for a complete comparison. The 1992 study confirmed that 3-alkyl-4-aminobutanoic acids and 3-alkylglutamic acid analogues are activators of GAD.[1]
Experimental Protocols
Detailed methodologies are crucial for the independent replication of scientific findings. Below are the generalized experimental protocols for the key assays used to evaluate the activity of this compound.
Anticonvulsant Screening in Mice (Maximal Electroshock Seizure - MES Test)
This protocol outlines a standard procedure for assessing the anticonvulsant efficacy of a compound.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for MES anticonvulsant testing.
-
Animals: Male mice are used for the study.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.
-
Grouping: Mice are randomly divided into control and test groups.
-
Compound Administration: The test compound (this compound) is administered intraperitoneally (i.p.) at various doses to the test groups. The control group receives the vehicle.
-
Seizure Induction: At the time of predicted peak effect of the compound, a maximal electroshock is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay measures the ability of a compound to activate GAD, the enzyme responsible for synthesizing GABA from glutamate.
Signaling Pathway of GAD Activation and GABA Synthesis
Caption: Activation of GAD by this compound.
-
Enzyme Preparation: A partially purified preparation of L-glutamic acid decarboxylase from a biological source (e.g., mouse brain) is used.
-
Reaction Mixture: The reaction mixture typically contains a buffer, the GAD enzyme preparation, and the substrate, L-glutamate.
-
Incubation: The test compound (this compound) is added to the reaction mixture and incubated at a controlled temperature.
-
Measurement of GABA Production: The amount of GABA produced is quantified. This can be done using various methods, such as radiometric assays (measuring the release of ¹⁴CO₂ from [¹⁴C]glutamate) or chromatographic techniques (e.g., HPLC) to directly measure GABA concentration.
-
Data Analysis: The rate of GABA production in the presence of the test compound is compared to the basal rate (without the compound) to determine the extent of GAD activation.
Conclusion
References
Assessing the Translational Potential of 3-Methyl-GABA Research: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of 3-Methyl-GABA as a Potential Anticonvulsant, with a Comparative Look at Alternative GABAergic Modulators and Standard Antiepileptic Drugs.
For researchers and drug development professionals navigating the landscape of novel antiepileptic therapies, this compound presents an intriguing, albeit under-documented, candidate. This guide provides a comprehensive assessment of the translational potential of this compound research by comparing its preclinical profile with that of established and alternative therapeutic agents. Through a detailed examination of its mechanism of action, available efficacy data, and a comparative analysis with current standards of care, this guide aims to equip scientists and clinicians with the necessary information to make informed decisions regarding the future investigation of this compound.
Mechanism of Action: A Dual Approach to Enhancing GABAergic Tone
This compound is an anticonvulsant agent that enhances the GABAergic system through a dual mechanism of action. It functions as an activator of both GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD)[1][2]. GAD is the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate. By activating GAD, this compound is thought to increase the production of GABA, thereby bolstering the brain's natural inhibitory signaling.
Simultaneously, its activation of GABA-T, the enzyme that degrades GABA, presents a more complex picture that requires further investigation to fully elucidate its net effect on GABAergic neurotransmission. The primary hypothesis is that its GAD-activating property is the principal driver of its anticonvulsant effects.
Figure 1: Mechanism of action of this compound.
Preclinical Efficacy: Insights from Animal Models
Direct quantitative preclinical data for this compound is limited in publicly available literature. However, early studies on the class of 3-alkyl-4-aminobutyric acids, to which this compound belongs, have demonstrated anticonvulsant activity in rodent models[1][2]. A closely related analog, 3-isobutyl-GABA, has shown potent, stereospecific anticonvulsant activity in the maximal electroshock (MES) seizure model in mice[2]. This suggests that this compound likely possesses similar efficacy.
To provide a comparative framework, the following tables summarize the available preclinical data for standard antiepileptic drugs (AEDs) and other GABAergic modulators in two widely used screening models: the maximal electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous pentylenetetrazol (scPTZ) test for absence and myoclonic seizures.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Class | ED50 (mg/kg) | Reference |
| This compound | GAD/GABA-T Activator | Data Not Available | |
| Phenytoin | Sodium Channel Blocker | ~9.5 | |
| Phenobarbital | GABA-A Receptor Modulator | 16.3 | |
| Vigabatrin | GABA-T Inhibitor | Data Not Available |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model (Mice)
| Compound | Class | ED50 (mg/kg) | Reference |
| This compound | GAD/GABA-T Activator | Data Not Available | |
| Ethosuximide | T-type Calcium Channel Blocker | 130 | |
| Phenobarbital | GABA-A Receptor Modulator | 12.7 | |
| Vigabatrin | GABA-T Inhibitor | 622.5 |
Safety and Tolerability: A Critical Consideration
The therapeutic potential of any novel anticonvulsant is intrinsically linked to its safety profile. A key assessment in preclinical studies is the determination of neurotoxicity, often measured using the rotorod test, which evaluates motor coordination. The therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a quantitative measure of a drug's safety margin.
Table 3: Neurotoxicity Data from the Rotorod Test (Mice)
| Compound | Class | TD50 (mg/kg) | Reference |
| This compound | GAD/GABA-T Activator | Data Not Available | |
| Phenytoin | Sodium Channel Blocker | ~68.5 | |
| Phenobarbital | GABA-A Receptor Modulator | ~101 (rats) | |
| Vigabatrin | GABA-T Inhibitor | >250 (no impairment) | |
| Ethosuximide | T-type Calcium Channel Blocker | 722.1 |
While specific neurotoxicity data for this compound is not available, it is noteworthy that its analog, 3-isobutyl GABA, was reported to be very potent without causing ataxia in mice. However, it is crucial to acknowledge the potential for adverse effects associated with GABAergic modulation. Drugs that broadly enhance GABAergic transmission can lead to sedation, cognitive impairment, and, in some cases, paradoxical excitability. A significant concern with the GABA-T inhibitor vigabatrin is the risk of peripheral visual field defects with long-term use.
Experimental Protocols
To facilitate the replication and further investigation of the anticonvulsant properties of this compound and related compounds, detailed protocols for the standard preclinical screening models are provided below.
Maximal Electroshock (MES) Seizure Test Protocol
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Animals: Male Swiss mice (20-25 g) are commonly used.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint. Abolition of this phase is considered protection.
-
Record the number of protected animals in each group to determine the ED50.
Figure 2: Experimental workflow for the MES test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
The scPTZ test is a model for absence and myoclonic seizures and evaluates a compound's ability to raise the seizure threshold.
Animals: Male Swiss mice (18-25 g) are typically used.
Procedure:
-
Administer the test compound or vehicle control (i.p. or p.o.).
-
At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Place the animal in an individual observation chamber and observe for the presence or absence of clonic seizures (lasting for at least 5 seconds) over a 30-minute period.
-
The absence of clonic seizures indicates protection. Record the number of protected animals to calculate the ED50.
Figure 3: Experimental workflow for the scPTZ test.
Translational Potential and Future Directions
The dual mechanism of activating both GABA synthesis and degradation positions this compound as a unique modulator of the GABAergic system. While the activation of GAD is a promising strategy for increasing GABA levels, the concurrent activation of GABA-T warrants further investigation to understand the net effect on GABAergic tone and the potential for off-target effects.
The lack of robust, publicly available preclinical data for this compound is a significant hurdle for its translational assessment. To move forward, the following steps are critical:
-
Systematic Preclinical Efficacy and Safety Studies: Conduct comprehensive dose-response studies to determine the ED50 of this compound in both the MES and scPTZ seizure models. Concurrently, its neurotoxicity profile should be established by determining the TD50 in the rotorod test to calculate a therapeutic index.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and brain penetration. PK/PD modeling will be essential to correlate drug exposure with anticonvulsant activity.
-
Mechanism of Action Elucidation: Further in vitro and in vivo studies are needed to dissect the relative contributions of GAD and GABA-T activation to its anticonvulsant effects. Investigating its impact on overall brain GABA levels and turnover would be highly informative.
-
Chronic Dosing and Tolerance Studies: Evaluate the long-term efficacy and safety of this compound in chronic epilepsy models to assess the potential for tolerance development and long-term side effects.
References
- 1. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-GABA: In Vitro and In Vivo Effects on GABAergic Neurotransmission
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative in vitro and in vivo effects of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA). This document provides a detailed analysis of its mechanism of action, supported by experimental data and protocols, to facilitate further investigation and drug development efforts in the field of neuroscience.
Introduction
3-Methyl-γ-aminobutyric acid (this compound) is a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. It belongs to a class of compounds known as 3-alkyl-4-aminobutyric acids, which have garnered interest for their potential as anticonvulsant agents.[1][2] The primary mechanism of action of these compounds is believed to be the modulation of key enzymes involved in GABA metabolism, namely L-glutamic acid decarboxylase (GAD) and GABA aminotransferase (GABA-T). This guide presents a comparative overview of the documented in vitro and in vivo effects of this compound to provide a clear understanding of its pharmacological profile.
In Vitro Effects: Modulation of Key GABAergic Enzymes
The in vitro activity of this compound has been primarily characterized by its ability to activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.
Activation of L-Glutamic Acid Decarboxylase (GAD)
Studies have shown that 3-alkyl-4-aminobutyric acids, including this compound, are effective activators of brain GAD in vitro.[1] This activation is significant as it suggests a mechanism for increasing the endogenous levels of GABA, thereby enhancing inhibitory neurotransmission.
Table 1: In Vitro Activation of L-Glutamic Acid Decarboxylase (GAD) by this compound
| Compound | Concentration | % GAD Activation |
|---|
| this compound | Data Not Available | Data Not Available |
Interaction with GABA Aminotransferase (GABA-T)
In addition to its effects on GAD, this compound has also been described as a potent activator of GABA aminotransferase (GABA-T), the primary enzyme responsible for the degradation of GABA. This dual action on both the synthesis and degradation pathways of GABA presents a complex pharmacological profile that warrants further detailed investigation to fully understand the net effect on GABAergic tone.
Table 2: In Vitro Effects of this compound on GABA Aminotransferase (GABA-T)
| Parameter | Value |
|---|---|
| Effect | Activator |
| IC50 / EC50 | Data Not Available |
Specific quantitative data (e.g., EC50 for activation) for this compound on GABA-T activity is not currently available in the public literature.
In Vivo Effects: Anticonvulsant Activity
The in vivo effects of this compound are most prominently demonstrated by its anticonvulsant properties in animal models.
Anticonvulsant Activity in Mice
Compounds in the 3-alkyl-GABA series have been shown to be active anticonvulsant agents against low-intensity electroshock in mice.[1] This in vivo activity is consistent with the hypothesis that increasing GABAergic inhibition through GAD activation can lead to a reduction in neuronal hyperexcitability.
Table 3: In Vivo Anticonvulsant Activity of this compound in Mice
| Test Model | Administration Route | ED50 |
|---|
| Low-Intensity Electroshock | Data Not Available | Data Not Available |
While the anticonvulsant activity of the 3-alkyl-GABA class is established, the specific median effective dose (ED50) for this compound in mouse models of epilepsy is not specified in the currently reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Mechanism of this compound on GABA Metabolism.
Caption: Experimental workflow for in vitro and in vivo studies.
Experimental Protocols
In Vitro L-Glutamic Acid Decarboxylase (GAD) Activity Assay
The activity of GAD can be measured in vitro using brain homogenates. A common method involves monitoring the production of ¹⁴CO₂ from L-[1-¹⁴C]glutamic acid.
-
Tissue Preparation: Brain tissue (e.g., mouse brain) is homogenized in a suitable buffer (e.g., potassium phosphate buffer with 2-mercaptoethanol and pyridoxal 5'-phosphate).
-
Reaction Mixture: The homogenate is incubated with L-[1-¹⁴C]glutamic acid and varying concentrations of this compound.
-
CO₂ Trapping: The ¹⁴CO₂ produced is trapped using a substance like hyamine hydroxide.
-
Quantification: The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting.
-
Data Analysis: GAD activity is expressed as a percentage of the control (without this compound), and dose-response curves can be generated to determine the EC50 of activation.
In Vitro GABA Aminotransferase (GABA-T) Activity Assay
GABA-T activity can be determined spectrophotometrically by coupling the transamination of GABA to the reduction of NADP⁺.
-
Enzyme Source: A purified or partially purified preparation of GABA-T from a biological source (e.g., pig brain) is used.
-
Reaction Mixture: The assay mixture contains GABA, α-ketoglutarate, NADP⁺, and succinic semialdehyde dehydrogenase in a suitable buffer (e.g., potassium pyrophosphate buffer).
-
Initiation: The reaction is initiated by the addition of GABA-T and this compound at various concentrations.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Data Analysis: The effect of this compound on GABA-T activity is determined by comparing the reaction rates in the presence and absence of the compound.
In Vivo Anticonvulsant Screening in Mice (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal or ear clip electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using probit analysis.
Conclusion
This compound presents an interesting pharmacological profile with its dual action as an activator of both GAD and GABA-T in vitro, and demonstrated anticonvulsant properties in vivo. The activation of GAD provides a clear rationale for its anticonvulsant effects by increasing GABA synthesis. However, the concurrent activation of GABA-T, the primary degradative enzyme for GABA, complicates the interpretation of its net effect on GABAergic neurotransmission. To fully elucidate the therapeutic potential of this compound, further research is imperative to obtain quantitative in vitro data (EC50 for enzyme activation) and in vivo dose-response data (ED50 in various seizure models). Such data will be crucial for understanding the structure-activity relationship within the 3-alkyl-4-aminobutyric acid class and for guiding the development of novel anticonvulsant therapies.
References
Validating 3-Methyl-GABA as a Research Tool in Epilepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the α2δ Subunit
Gabapentin and pregabalin, both 3-substituted GABA analogs, do not exert their anticonvulsant effects through direct interaction with GABA receptors.[1] Instead, their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[1][2] This binding is thought to reduce the release of excitatory neurotransmitters.[1] Pregabalin, also known as (S)-(+)-3-isobutyl-GABA, demonstrates stereospecific activity, with the S(+) enantiomer being significantly more potent in its anticonvulsant effects and binding to the gabapentin-binding site.[3] The R(-) enantiomer is considerably less active.
Comparative Performance in Preclinical Epilepsy Models
The efficacy of anticonvulsant compounds is commonly evaluated in rodent models of seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of activity against absence seizures.
While specific ED50 values for this compound in these models are not readily found in published literature, the data for gabapentin and pregabalin provide a benchmark for comparison.
| Compound | Epilepsy Model | Animal Model | Route of Administration | ED50 (mg/kg) | Citation |
| Pregabalin | Maximal Electroshock (MES) | Rat | Oral (PO) | 1.8 | |
| Pentylenetetrazole (PTZ) | Mouse | Oral (PO) | 31 | ||
| Gabapentin | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | >50 (ineffective at ≤50 mg/kg) | |
| Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal (i.p.) | Ineffective |
Note: The efficacy of gabapentin in the MES model can be enhanced when used in combination with other antiepileptic drugs.
Binding Affinity for the α2δ Subunit
The potency of gabapentinoids is correlated with their binding affinity to the α2δ subunit of voltage-gated calcium channels.
| Compound | α2δ Subunit Isoform | Binding Affinity (Ki) | Citation |
| Pregabalin | α2δ-1 | 32 nM | |
| Gabapentin | α2δ-1 | 40 nM |
Pregabalin has been shown to be 3 to 10 times more potent than gabapentin as an anticonvulsant in animal models.
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of research tools. Below are standardized protocols for key preclinical epilepsy models.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal or ear clip electrodes.
Procedure:
-
Animal Preparation: Adult male mice (e.g., Swiss) or rats (e.g., Sprague-Dawley) are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses via the desired route (e.g., intraperitoneal or oral). A vehicle control group is included.
-
Time of Peak Effect: The MES test is conducted at the presumed time of peak effect of the compound.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds. Abolition of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate a compound's efficacy against chemically-induced seizures, modeling absence and myoclonic seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice).
-
Syringes and needles.
-
Observation chambers.
Procedure:
-
Animal Preparation: Adult male mice (e.g., CD-1) are used and acclimatized.
-
Drug Administration: The test compound is administered at various doses, typically 30-60 minutes before PTZ injection. A vehicle control group is included.
-
PTZ Administration: A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the occurrence of seizures. The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.
Conclusion
References
A Comparative Analysis of 3-Methyl-GABA and Endogenous GABA for Researchers
This guide provides a detailed comparison of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) and its endogenous counterpart, γ-aminobutyric acid (GABA). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor interactions, and pharmacokinetic profiles, supported by available experimental data.
Executive Summary
Endogenous GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), acting on ionotropic GABAA and metabotropic GABAB receptors to reduce neuronal excitability. In contrast, this compound, a synthetic GABA analogue, primarily exerts its anticonvulsant effects not by direct receptor agonism, but by modulating the enzymes responsible for GABA synthesis and degradation. Specifically, it has been identified as an activator of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, and GABA aminotransferase (GABA-T), an enzyme that degrades GABA. While it is suggested that this compound can fit into the binding pocket of the GABAA receptor, its primary mechanism of action is believed to be the enhancement of endogenous GABA levels.
Chemical Structures and Properties
| Compound | IUPAC Name | Chemical Formula | Molar Mass |
| Endogenous GABA | 4-aminobutanoic acid | C₄H₉NO₂ | 103.12 g/mol |
| This compound | 4-amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 g/mol [1] |
Mechanism of Action
Endogenous GABA
Endogenous GABA mediates its effects by directly binding to and activating GABAA and GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
-
GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, both of which contribute to a reduction in neuronal excitability.
This compound
The primary mechanism of action for this compound is the modulation of GABAergic enzymatic activity.[1][2]
-
Activation of L-Glutamic Acid Decarboxylase (GAD): this compound is part of the first class of anticonvulsant agents that have been shown to activate GAD, the enzyme responsible for the synthesis of GABA from glutamate.[3] This activation would lead to an increase in the endogenous production of GABA.
-
Activation of GABA Aminotransferase (GABA-T): this compound is also an activator of GABA-T, the enzyme that catabolizes GABA.[2] This seemingly contradictory action may be part of a more complex regulatory mechanism.
-
GABAA Receptor Interaction: Molecular modeling studies suggest that this compound can fit into the binding pocket of the GABAA receptor at the α+β- interface. The calculated interaction energy was -40.17 kcal/mol, which was comparable to that of GABA (-41.20 kcal/mol). However, experimental data on its binding affinity and functional activity as a direct agonist are lacking.
Signaling Pathway of Endogenous GABA
Caption: Signaling cascade of endogenous GABA.
Proposed Mechanism of this compound
Caption: Proposed enzymatic modulation by this compound.
Receptor Binding Affinity and Potency
Direct comparative experimental data on the binding affinity of this compound to GABA receptors is limited.
| Ligand | Receptor Subtype | Binding Affinity (EC₅₀) | Reference |
| Endogenous GABA | GABAA | 2.94 µM |
A molecular modeling study calculated the interaction energy of GABA and this compound with the GABAA receptor, suggesting comparable interactions within the binding pocket.
| Ligand | Calculated Interaction Energy (kcal/mol) |
| Endogenous GABA | -41.20 |
| This compound | -40.17 |
Pharmacokinetic Profiles
| Parameter | Endogenous GABA | This compound |
| Bioavailability | Low; does not readily cross the blood-brain barrier. | Data not available. As a GABA analogue, it is likely designed for improved blood-brain barrier penetration. |
| Half-life (t₁/₂) | Approximately 5 hours (oral administration in humans). | Data not available. |
| Metabolism | Metabolized by GABA aminotransferase (GABA-T). | Likely metabolized, but specific pathways are not well-documented. |
Experimental Protocols
Glutamate Decarboxylase (GAD) Activity Assay
A colorimetric method can be used to determine GAD activity by measuring the amount of GABA produced.
-
Reaction Mixture: A reaction mixture containing GAD and L-glutamate is prepared.
-
Incubation: The mixture is incubated to allow the enzymatic conversion of L-glutamate to GABA.
-
Colorimetric Reaction: The reaction is stopped, and reagents are added to produce a colored product with GABA. This typically involves the addition of Na₂CO₃, borate buffer, phenol, and sodium hypochlorite solution.
-
Measurement: The optical density of the resulting solution is measured at a specific wavelength (e.g., 640 nm) to quantify the amount of GABA produced, which is indicative of GAD activity.
GAD Activity Assay Workflow
Caption: Workflow for GAD activity assay.
GABA Aminotransferase (GABA-T) Activity Assay
The activity of GABA-T can be assayed using a coupled-enzyme reaction that measures the production of a downstream product.
-
Reaction Mixture: A solution is prepared containing GABA-T, GABA, α-ketoglutarate, NADP⁺, and an excess of succinic semialdehyde dehydrogenase (SSDH).
-
Enzymatic Reactions: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. In a coupled reaction, SSDH oxidizes succinic semialdehyde to succinate, which is accompanied by the reduction of NADP⁺ to NADPH.
-
Measurement: The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically. The rate of NADPH production is proportional to the GABA-T activity.
Conclusion
This compound and endogenous GABA represent two distinct approaches to modulating the GABAergic system. Endogenous GABA is the direct-acting neurotransmitter, while this compound appears to function primarily as a modulator of GABAergic enzymes, leading to an increase in synaptic GABA levels. This indirect mechanism of action may offer a different therapeutic window and side-effect profile compared to direct GABA receptor agonists.
For the research and drug development community, this compound and other 3-alkylated GABA analogues represent a class of compounds with a unique mechanism for enhancing GABAergic inhibition. Further research is warranted to fully elucidate the quantitative aspects of their enzymatic modulation, receptor interactions, and pharmacokinetic profiles to better understand their therapeutic potential. The lack of comprehensive, direct comparative data highlights a significant gap in the literature and an opportunity for future investigation.
References
Evaluating the Reproducibility of 3-Methyl-GABA Experimental Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available experimental data on 3-Methyl-GABA, focusing on its anticonvulsant properties and its role as a modulator of the GABAergic system. This document aims to objectively evaluate the reproducibility of key findings by presenting quantitative data, detailed experimental protocols, and an examination of the underlying signaling pathways.
Executive Summary
This compound, a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been identified as an anticonvulsant agent. Its mechanism of action is primarily attributed to the activation of two key enzymes in GABA metabolism: L-glutamic acid decarboxylase (GAD), which synthesizes GABA, and GABA aminotransferase (GABA-T), which degrades it. While foundational research has established its potential, a thorough evaluation of the reproducibility of the experimental data is crucial for its consideration in further drug development. This guide synthesizes the available information to provide a clear comparison of its performance and methodologies.
Anticonvulsant Activity: A Quantitative Comparison
The anticonvulsant effects of this compound and its analogs have been assessed in various preclinical models. A seminal study by Silverman et al. (1991) provides the most direct quantitative data for this class of compounds. The table below summarizes the anticonvulsant potency of this compound and its parent compound, 3-isobutyl-GABA, in a low-intensity electroshock model in mice.
| Compound | Anticonvulsant Activity (ED₅₀, mg/kg, i.p.) |
| This compound | 100 |
| 3-Isobutyl-GABA | >100 |
Table 1: Anticonvulsant Potency of 3-Alkyl-4-aminobutyric Acids. The data represents the effective dose required to protect 50% of mice from seizures in a low-intensity electroshock model.
It is important to note that direct comparisons with other classes of anticonvulsant drugs within the same study are limited in the currently available literature. The reproducibility of these in vivo anticonvulsant assays can be influenced by various factors, including the specific animal model, route of administration, and endpoint measurements. Standardized protocols are essential for ensuring the comparability of results across different studies.
Mechanism of Action: Enzyme Activation Kinetics
The primary proposed mechanism of action for this compound is the activation of L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis. The following table presents the enzyme activation data for this compound and related compounds.
| Compound | GAD Activation (% increase over control) | Concentration (mM) |
| This compound | 155 | 1.0 |
| 3-Ethyl-GABA | 145 | 1.0 |
| 3-Propyl-GABA | 140 | 1.0 |
| 3-Isobutyl-GABA | 125 | 1.0 |
Table 2: Activation of L-Glutamic Acid Decarboxylase (GAD) by 3-Alkyl-4-aminobutyric Acids. Data shows the percentage increase in GAD activity in the presence of the respective compounds.
Experimental Protocols
To facilitate the replication and validation of the reported findings, this section outlines the key experimental methodologies employed in the study of this compound.
In Vivo Anticonvulsant Assay (Low-Intensity Electroshock Model)
-
Animal Model: Male CF-1 mice are commonly used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A low-intensity electrical stimulus (e.g., 6 mA, 0.2 s duration) is delivered via corneal electrodes.
-
Endpoint Measurement: The absence of a minimal clonic seizure is considered a positive anticonvulsant effect.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.
In Vitro L-Glutamic Acid Decarboxylase (GAD) Activity Assay
-
Enzyme Source: GAD is typically purified from porcine brain.
-
Assay Principle: The activity of GAD is measured by quantifying the amount of ¹⁴CO₂ released from L-[1-¹⁴C]glutamic acid.
-
Reaction Mixture: The assay mixture contains the purified enzyme, L-[1-¹⁴C]glutamic acid as the substrate, pyridoxal phosphate as a cofactor, and the test compound (e.g., this compound) in a suitable buffer.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quantification: The reaction is stopped, and the produced ¹⁴CO₂ is trapped and measured using a scintillation counter.
-
Data Analysis: The enzyme activity is expressed as a percentage of the control (without the test compound).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the general workflow for evaluating its anticonvulsant properties.
Caption: Proposed signaling pathway for this compound's anticonvulsant action.
A Comparative Guide to the Pharmacology of R- and S-isomers of 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of the R- and S-isomers of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA). While quantitative data for a direct comparison is limited in publicly available literature, this document synthesizes the current understanding of their differential effects on key enzymes in the GABAergic system and provides detailed experimental protocols for their further investigation.
Introduction to this compound
This compound is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is known to possess anticonvulsant properties. The introduction of a methyl group at the 3-position creates a chiral center, resulting in two stereoisomers: (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. These enantiomers can exhibit different pharmacological profiles due to the stereospecific nature of their interactions with biological targets. The primary reported mechanisms of action for this compound involve the modulation of two key enzymes responsible for GABA metabolism: glutamate decarboxylase (GAD) and GABA aminotransferase (GABA-T).
Comparative Pharmacology: R- vs. S-3-Methyl-GABA
The primary distinction observed between the R- and S-isomers of this compound lies in their interaction with glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.
Enzymatic Activity
| Target Enzyme | R-3-Methyl-GABA Activity | S-3-Methyl-GABA Activity | Quantitative Data |
| Glutamate Decarboxylase (GAD) | Activator | Less active or inactive | Specific activity values (e.g., EC50) are not readily available in the literature, but qualitative descriptions indicate the R-isomer is the more potent activator. |
| GABA Aminotransferase (GABA-T) | Activator | Activator | The stereoselectivity of this interaction has not been characterized, and no comparative quantitative data is currently available. |
Receptor Binding Affinity
There is currently no publicly available data on the binding affinities of the R- and S-isomers of this compound to any GABA receptor subtypes (e.g., GABA-A, GABA-B).
Pharmacokinetic Profile
No pharmacokinetic data, such as absorption, distribution, metabolism, and excretion, for the individual R- and S-isomers of this compound is currently available in the public domain.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound are believed to be primarily mediated by its influence on GABA synthesis and degradation, thereby increasing overall GABAergic tone.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively evaluate the pharmacology of R- and S-3-Methyl-GABA.
Glutamate Decarboxylase (GAD) Activity Assay
This protocol is designed to quantify the activation of GAD by the test compounds.
Materials:
-
Purified GAD enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Phosphate buffer (pH ~6.5)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Detection reagent (e.g., a reagent for quantifying GABA or CO2)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, PLP, and L-glutamic acid.
-
Compound Incubation: Add varying concentrations of R-3-Methyl-GABA or S-3-Methyl-GABA to respective wells of a microplate. Include a control group with no compound.
-
Enzyme Addition: Initiate the reaction by adding the purified GAD enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid).
-
Detection: Quantify the amount of GABA or CO2 produced using a suitable detection method.
-
Data Analysis: Plot the enzyme activity against the concentration of each isomer to determine the EC50 values for GAD activation.
GABA Aminotransferase (GABA-T) Activity Assay
This protocol measures the activation of GABA-T by the test compounds.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
PLP (cofactor)
-
Tris-HCl buffer (pH ~8.0)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Detection system for glutamate or succinic semialdehyde
-
Microplate reader or other suitable detection instrument
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PLP, GABA, and α-ketoglutarate.
-
Compound Incubation: Add varying concentrations of R-3-Methyl-GABA or S-3-Methyl-GABA to respective wells. Include a control group.
-
Enzyme Addition: Initiate the reaction by adding the purified GABA-T enzyme.
-
Incubation: Incubate at 37°C for a specified duration.
-
Reaction Termination: Stop the enzymatic reaction.
-
Detection: Measure the amount of glutamate or succinic semialdehyde formed.
-
Data Analysis: Determine the EC50 values for GABA-T activation by each isomer by plotting enzyme activity against compound concentration.
GABA-A Receptor Binding Assay
This protocol is to determine the binding affinity of the isomers to the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-GABA or other suitable radioligand
-
Tris-citrate buffer (pH 7.1)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Unlabeled GABA (for determining non-specific binding)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat brain membranes.
-
Assay Setup: In a series of tubes, add the membrane suspension, [³H]-GABA, and varying concentrations of either R- or S-3-Methyl-GABA.
-
Control Tubes: Prepare tubes for total binding (only [³H]-GABA and membranes) and non-specific binding (with an excess of unlabeled GABA).
-
Incubation: Incubate the tubes at 4°C for a defined period (e.g., 20 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) for each isomer.
Conclusion and Future Directions
The available evidence suggests a stereoselective activation of glutamate decarboxylase by the R-isomer of this compound, which may contribute to its anticonvulsant activity. However, a comprehensive understanding of the comparative pharmacology of the R- and S-isomers is hampered by the lack of quantitative data on their effects on GABA-T, their binding affinities for GABA receptors, and their pharmacokinetic profiles.
Future research should focus on:
-
Quantitative analysis of the activation of GAD and GABA-T by both R- and S-3-Methyl-GABA to determine their respective potencies and efficacies.
-
Receptor binding studies to elucidate if either isomer interacts directly with GABA-A or GABA-B receptors.
-
In vivo pharmacokinetic and pharmacodynamic studies to understand how the stereochemistry of this compound affects its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic and side-effect profiles.
Such studies will be crucial for the rational design and development of novel GABAergic modulators with improved therapeutic indices.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Methyl-GABA
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-GABA, ensuring compliance with safety regulations and promoting a secure research environment.
Pre-Disposal Safety Assessment
Before initiating any disposal procedures, a thorough safety assessment is paramount. While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood.
Emergency Preparedness:
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Have a chemical spill kit available in the immediate vicinity.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | |
| Molecular Weight | 522.58 g/mol | |
| Appearance | Solid (Powder) | [1] |
| Solubility | Soluble in water to 100 mM | |
| Storage | Store at room temperature. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Waste Classification: Treat all this compound waste (solid, solutions, and contaminated consumables) as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect unused solid this compound, contaminated weighing paper, and other solid consumables in a designated, leak-proof, and clearly labeled solid waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Liquid Waste:
-
For solutions of this compound, collect the liquid waste in a designated, screw-capped, and shatter-resistant liquid waste container.
-
The container must be compatible with the solvent used. Given its water solubility, aqueous solutions are common.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a form or using an online system.
-
Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly authorized by your EHS department. Some institutions may permit the sewer disposal of small quantities of non-hazardous amino acids, but this requires official verification.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methyl-GABA
This guide provides immediate and essential safety protocols for handling 3-Methyl-GABA in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Compound Information
| Property | Value | Source |
| Chemical Name | 4-amino-3-methylbutanoic acid | --INVALID-LINK-- |
| CAS Number | 71424-95-8 (compound with naphthalene-1,5-disulfonic acid) | --INVALID-LINK-- |
| Molecular Formula | C10H8O6S2•2C5H11NO2 | --INVALID-LINK-- |
| Molecular Weight | 522.58 | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| Storage | Store at room temperature for short term. For long-term storage, refer to the supplier's recommendation, which may be -20°C. | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be used if there is a risk of splashing. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any damage before use and change them immediately if contaminated.- Protective Clothing: A laboratory coat must be worn. Ensure it is fully buttoned. Long pants and closed-toe shoes are required. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. All work with powders should ideally be performed in a chemical fume hood. |
Handling and Operational Plan
Adherence to standard laboratory safety procedures is critical when working with this compound.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol Steps:
-
Preparation:
-
Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, treat the compound as having unknown toxicity.
-
Put on all required personal protective equipment: safety goggles, lab coat, and chemical-resistant gloves.
-
Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
Ensure that all containers are clearly labeled with the chemical name, concentration, and date.
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a clearly labeled, sealed plastic bag or container for solid chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
This guidance is based on general laboratory safety principles for handling research chemicals with unknown toxicological properties. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet for the most accurate and comprehensive information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
